Calcitriol-d3
Beschreibung
1α ,25-Dihydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.0>>1α ,25-Dihydroxyvitamin D3 [1,25(OH)2D3 or calcitriol] is a metabolite of vitamin D3. It is known to monitor calcium and phosphate metabolism in humans. It also regulates insulin secretion and induces cellular differentiation. 1α ,25-Dihydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.0>>
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i2D2,11D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQFYUYWCNGIN-POLIPXRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)O)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128723-16-0 | |
| Record name | 128723-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Calcitriol's intricate dance in bone metabolism: a technical guide
For Immediate Release
Shanghai, China – December 4, 2025 – In a comprehensive examination of bone metabolism, this technical guide elucidates the multifaceted mechanism of action of Calcitriol (B1668218), the hormonally active form of vitamin D3. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of Calcitriol's signaling pathways, its influence on bone cells, and its overarching role in calcium and phosphate (B84403) homeostasis. The guide integrates quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to offer a thorough understanding of this critical hormone.
Executive Summary
Calcitriol is a principal regulator of mineral and bone homeostasis. Its primary function is to ensure adequate calcium and phosphate levels for bone mineralization and other physiological processes.[1][2] This is achieved through a complex interplay of genomic and non-genomic actions on various target tissues, most notably the intestines, kidneys, and bone.[3][4] Within the bone microenvironment, Calcitriol exerts pleiotropic effects on osteoblasts, osteoclasts, and osteocytes, the three key cell types governing bone remodeling. While traditionally known for its role in promoting bone mineralization by enhancing calcium absorption[5], Calcitriol's direct actions on bone can be either anabolic or catabolic, depending on the physiological context and dosage.[6][7] This guide delves into these nuanced mechanisms, providing a detailed exploration of the molecular underpinnings of Calcitriol's effects on bone metabolism.
Core Mechanism of Action: Genomic and Non-Genomic Pathways
Calcitriol's biological effects are mediated through both genomic and non-genomic signaling pathways.[3][4]
2.1. Genomic Pathway: The classical and most well-understood mechanism involves the binding of Calcitriol to its nuclear vitamin D receptor (VDR).[8] This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR).[8] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.[8][9] This interaction modulates the transcription of numerous genes involved in bone metabolism, including those encoding for proteins crucial for calcium transport, bone matrix formation, and the regulation of osteoclast and osteoblast function.[2][10]
2.2. Non-Genomic Pathway: In addition to its genomic actions, Calcitriol can elicit rapid, non-transcriptional responses.[3][4] These effects are initiated within seconds to minutes and are not dependent on gene transcription or protein synthesis.[11] The non-genomic pathway is thought to be mediated by a membrane-associated VDR (mVDR), which, upon Calcitriol binding, activates various second messenger systems, leading to rapid changes in intracellular calcium levels and the activation of protein kinases.[12] This pathway is implicated in the rapid transport of calcium across intestinal epithelial cells.[13]
Effects on Bone Cells
Calcitriol's impact on bone metabolism is a direct consequence of its influence on the cellular components of bone.
3.1. Osteoblasts: These bone-forming cells are a primary target of Calcitriol. Calcitriol generally promotes osteoblast differentiation and function, leading to the synthesis and mineralization of the bone matrix.[8] It upregulates the expression of key osteoblastic markers such as alkaline phosphatase, osteocalcin, and osteopontin.[8] However, a crucial and somewhat paradoxical role of Calcitriol is its regulation of osteoclastogenesis through osteoblasts. Calcitriol stimulates osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that promotes the formation and activity of osteoclasts.[1][2] Concurrently, Calcitriol can also influence the expression of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity.[2] The net effect on bone resorption is therefore dependent on the RANKL/OPG ratio.[2]
3.2. Osteoclasts: These bone-resorbing cells are indirectly and directly influenced by Calcitriol. The primary mechanism of Calcitriol-induced osteoclastogenesis is indirect, mediated by the increased expression of RANKL by osteoblasts.[2] However, studies have also suggested direct effects of Calcitriol on osteoclast precursors, with some evidence indicating a biphasic effect where it inhibits early lineage commitment of monocytes to osteoclasts, but promotes the differentiation of already committed precursors.[6] This inhibitory effect on early commitment is mediated through the BMP-Smad1 signaling pathway.[6][14]
3.3. Osteocytes: As the most abundant cells in bone, osteocytes are encased within the bone matrix and play a critical role in sensing mechanical strain and orchestrating bone remodeling. Calcitriol acts on osteocytes to regulate the expression of sclerostin and FGF23, key hormones involved in bone and mineral metabolism.
Role in Calcium and Phosphate Homeostasis
Calcitriol's primary systemic function is the maintenance of calcium and phosphate homeostasis, which is intrinsically linked to bone health.[8][15]
-
Intestinal Absorption: Calcitriol significantly enhances the absorption of dietary calcium and phosphate from the small intestine.[8][16] It achieves this by upregulating the expression of calcium transport proteins, including the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin-D9k.[17]
-
Renal Reabsorption: In the kidneys, Calcitriol promotes the reabsorption of calcium from the glomerular filtrate, thereby reducing urinary calcium loss.[8]
-
Bone Resorption: When serum calcium levels are low, Calcitriol, in concert with parathyroid hormone (PTH), stimulates the release of calcium and phosphate from the bone by promoting osteoclast activity.[1][18] This ensures the maintenance of serum calcium within a narrow physiological range, albeit at the expense of bone mass if dietary calcium intake is insufficient.[16]
-
Feedback Regulation: Calcitriol is a key component of a negative feedback loop that regulates its own synthesis and the secretion of PTH. Elevated levels of Calcitriol and serum calcium inhibit the secretion of PTH from the parathyroid glands and also suppress the activity of the 1α-hydroxylase enzyme in the kidneys, which is responsible for the final step in Calcitriol synthesis.[8]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Calcitriol on bone metabolism.
Table 1: Effect of Calcitriol on Bone Microarchitecture in Mice
| Parameter | Control | Calcitriol (0.1 µg/kg/day for 3 weeks) | Reference |
| Trabecular Bone Mass | Baseline | Increased | [6] |
| Bone Mineral Density (BMD) | Baseline | Increased | [6] |
Table 2: Effect of Calcitriol on Bone Resorption Markers in Mice
| Marker | Control | Calcitriol (0.1 µg/kg/day for 3 weeks) | Reference |
| Urine Deoxypyridinoline (DPD) | Baseline | Decreased | [6] |
| Serum CTX-I | Baseline | Decreased | [6] |
Table 3: Effect of Calcitriol on Gene Expression in Human Periodontal Ligament Cells
| Gene | Control | Calcitriol (10⁻⁸ M) | Fold Change | Reference |
| VDR mRNA | 1.00 | 3.04 ± 1.06 | ~3-fold increase | [4] |
| RANKL mRNA | 1.00 | 9.82 (range: 0.75-119.18) | ~9.8-fold increase | [4] |
| OPG mRNA | 1.00 | 0.94 ± 0.39 | No significant change | [4] |
| OPG/RANKL Ratio | 1.00 | 0.10 (range: 0.01-1.38) | ~10-fold decrease | [4] |
Table 4: Dose-Response Effect of Short-Term Calcitriol Treatment on Bone and Mineral Metabolism in Normal Males
| Parameter | Placebo | Calcitriol (0.5 µg twice daily for 7 days) | Calcitriol (1 µg twice daily for 7 days) | Reference |
| Serum Calcium | No significant change | Slight increase | Dose-dependent increase (max. 2.5%) | [7] |
| 24h Urinary Calcium Excretion | No significant change | Significant increase | Heavy increase (max. 156.1%) | [7] |
| Serum PTH | No significant change | Significant reduction | Striking reduction (max. -43.1%) | [7] |
| Serum Osteocalcin | No significant change | Increase | Dose-dependent increase (max. 37.8%) | [7] |
| Serum PICP | No significant change | Increase | Dose-dependent increase (max. 26.0%) | [7] |
| Serum ICTP | No significant change | No effect | No effect | [7] |
Experimental Protocols
6.1. In Vitro Osteoclastogenesis Assay
This protocol is adapted from studies investigating the effect of Calcitriol on osteoclast formation from bone marrow cells.[6]
-
Isolation of Bone Marrow Cells:
-
Euthanize mice and dissect femurs and tibias under sterile conditions.
-
Cut the ends of the bones and flush the marrow cavity with α-MEM supplemented with 10% FBS using a syringe with a 25G needle.
-
Collect the cell suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, resuspend in fresh medium, and count the cells.
-
-
Cell Culture and Differentiation:
-
Seed bone marrow cells in 96-well plates at a density of 1 x 10⁶ cells/well.
-
Culture the cells in α-MEM with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.
-
For investigating the effect of Calcitriol, add varying concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) to the culture medium at the desired time point (e.g., 24 hours before or simultaneously with M-CSF and RANKL).[6]
-
Change the medium every 3 days.
-
-
TRAP Staining and Analysis:
-
After 5-7 days of culture, fix the cells with 4% paraformaldehyde.
-
Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit (e.g., Sigma-Aldrich, Acid Phosphatase, Leukocyte (TRAP) Kit).
-
Identify and count TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts under a microscope.
-
6.2. Chromatin Immunoprecipitation (ChIP) Assay for VDR
This protocol is a general guide based on established ChIP methodologies.[6]
-
Cell Culture and Cross-linking:
-
Culture osteoblasts or other target cells to confluency.
-
Treat cells with Calcitriol (e.g., 10⁻⁸ M) for a specified duration.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable buffer.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with a specific antibody against VDR overnight at 4°C. A negative control with a non-specific IgG should be included.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes containing putative VDREs.
-
Conclusion
Calcitriol's mechanism of action in bone metabolism is a finely tuned process involving a complex interplay of genomic and non-genomic pathways, direct and indirect effects on bone cells, and systemic regulation of calcium and phosphate homeostasis. This guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols. A thorough understanding of Calcitriol's multifaceted role is paramount for the development of novel therapeutic strategies for bone disorders such as osteoporosis and for optimizing the clinical use of vitamin D and its analogs. Further research into the nuanced interactions of Calcitriol with other signaling pathways and hormonal regulators will continue to refine our understanding of this essential hormone's impact on skeletal health.
References
- 1. Regulation of Renal and Extrarenal Calcitriol Synthesis and Its Clinical Implications [mdpi.com]
- 2. Effect of Calcitriol on Differentiation of Periodontal Ligament Stem Cells to Osteoblasts [ajdr.umsha.ac.ir]
- 3. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of calcitriol on the expression of vitamin D receptor, RANKL and osteoprotegerin in human periodontal ligament cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response effect of short-term calcitriol treatment on bone and mineral metabolism in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitriol exerts a mineralization-inductive effect comparable to that of vitamin C in cultured human periodontium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroCT for Scanning and Analysis of Mouse Bones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of low-dose calcitriol and calcium therapy on bone histomorphometry and urinary calcium excretion in osteopenic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
The Discovery and Synthesis of Calcitriol-d3: A Technical Guide
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate (B84403) homeostasis, bone metabolism, and a modulator of various cellular processes including cell proliferation and differentiation.[1][2][3] Its discovery and the subsequent elucidation of its synthesis pathways have been pivotal in understanding mineral metabolism and developing therapies for a range of conditions, from osteoporosis and renal failure to psoriasis and certain cancers.[1][2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Calcitriol-d3, intended for researchers, scientists, and professionals in drug development.
Discovery of this compound
The journey to understanding vitamin D's function culminated in the identification of its active form. In 1971, Calcitriol (1α,25-dihydroxyvitamin D3) was identified as the biologically active metabolite of vitamin D.[1][4] This discovery was the result of research involving radiolabeled vitamin D3 administered to vitamin D-deficient animals, which revealed a more polar and potent metabolite responsible for the vitamin's physiological effects.[4] This active form was found to be synthesized primarily in the kidneys.[1][5]
Synthesis of this compound
The synthesis of this compound can be understood through two primary routes: its natural biosynthesis within the body and its chemical synthesis in a laboratory setting.
Biosynthesis
The endogenous production of Calcitriol is a multi-step process involving the skin, liver, and kidneys.[5][6]
-
Cutaneous Synthesis of Vitamin D3 (Cholecalciferol): The process begins in the skin where 7-dehydrocholesterol (B119134) is converted to previtamin D3 upon exposure to ultraviolet B (UVB) radiation from sunlight. Previtamin D3 then undergoes thermal isomerization to form vitamin D3.[5]
-
Hepatic 25-Hydroxylation: Vitamin D3, either from cutaneous synthesis or dietary intake, is transported to the liver. Here, it is hydroxylated at the 25th position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D3 (Calcifediol).[4][5] Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status.[6][7]
-
Renal 1α-Hydroxylation: Calcifediol is then transported to the proximal tubules of the kidneys. In the kidneys, the enzyme 1α-hydroxylase (CYP27B1) catalyzes the hydroxylation of Calcifediol at the 1α-position, producing the biologically active 1α,25-dihydroxyvitamin D3, or Calcitriol.[1][4][5] The activity of 1α-hydroxylase is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.[2][8]
While the kidney is the primary site of Calcitriol synthesis for endocrine functions, extrarenal production has been identified in various tissues, including the skin, bone, and immune cells, where it is thought to have autocrine and paracrine roles.[9][10]
Chemical Synthesis
The chemical synthesis of Calcitriol and its analogs is crucial for pharmaceutical production and research. While numerous strategies exist, a common approach involves a convergent synthesis, where the A-ring and the CD-ring systems are synthesized separately and then coupled.[11][12]
One feasible synthetic route starts with a readily available precursor like vitamin D2.[11][12] The key steps can be generalized as:
-
Preparation of the CD-ring fragment: Vitamin D2 can be chemically modified to create a suitable CD-ring precursor. This often involves oxidative cleavage of the side chain.[11]
-
Preparation of the A-ring synthon: A chiral A-ring precursor is synthesized, often through a multi-step process to establish the correct stereochemistry of the hydroxyl groups.
-
Coupling Reaction: The A-ring and CD-ring fragments are joined together, typically using a Wittig-type reaction or a palladium-catalyzed cross-coupling reaction.
-
Final Modifications: Deprotection of hydroxyl groups and other final modifications yield the target Calcitriol molecule.
Signaling Pathways and Mechanism of Action
Calcitriol exerts its biological effects through both genomic and non-genomic pathways.[6][13]
Genomic Pathway
The primary mechanism of action for Calcitriol is through the regulation of gene expression.[1][7]
-
Binding to the Vitamin D Receptor (VDR): Calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor present in the nucleus of target cells.[1][14]
-
Heterodimerization: The Calcitriol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2][15]
-
Binding to Vitamin D Response Elements (VDREs): This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][16]
-
Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulates the transcription of target genes, leading to the synthesis or suppression of specific proteins.[7][15] This genomic action is responsible for many of Calcitriol's physiological effects, including the increased expression of calcium transport proteins in the intestine.[3]
Non-Genomic Pathway
Calcitriol can also elicit rapid, non-genomic responses that do not involve gene transcription.[13] These actions are mediated by a membrane-associated VDR and involve the activation of second messenger signaling pathways, such as those involving phospholipase C (PLC) and protein kinase C (PKC), leading to rapid changes in intracellular calcium levels.[13][17]
Experimental Protocols
A variety of experimental methods are employed to study and quantify this compound and its effects.
Quantification of this compound in Biological Samples
The measurement of Calcitriol is challenging due to its low circulating concentrations.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for its quantification.[18][19]
Protocol: LC-MS/MS Quantification of Calcitriol in Plasma
-
Sample Pretreatment:
-
Aliquot 475 µL of plasma into a clean tube.[18]
-
Add 25 µL of a standard spiking solution (or methanol (B129727) for blank samples).[18]
-
Add 20 µL of an internal standard solution (e.g., deuterated Calcitriol).[18]
-
Add 100 µL of 10% ammonia (B1221849) solution and mix well.[18]
-
-
Extraction:
-
Supported Liquid Extraction (SLE): Apply the pretreated sample to an SLE plate/cartridge to separate the analyte from the bulk of the plasma matrix.[18]
-
Solid Phase Extraction (SPE): Further purify the sample using an SPE plate/cartridge (e.g., HyperSep Retain PEP) to remove interfering substances.[18]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample into an LC-MS/MS system.
-
Use a suitable chromatographic column and mobile phase gradient to separate Calcitriol from other components.
-
Detect and quantify Calcitriol and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.[18]
-
Determine the concentration of Calcitriol in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
| Parameter | Value | Reference |
| Linear Dynamic Range | 1 ng/mL to 100 ng/mL | [18] |
| Correlation Coefficient (r²) | >0.999 | [18] |
| Precision (CV%) | 3.3% - 9.6% | [18] |
| Accuracy | Within 11% of nominal concentration | [18] |
Table 1: Performance characteristics of a typical LC-MS/MS assay for Calcitriol.
Vitamin D Receptor (VDR) Binding Assays
Electrophoretic Mobility Shift Assay (EMSA) is a common technique used to study the binding of the VDR/RXR complex to a VDRE.[16][20]
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Prepare Nuclear Extracts: Isolate nuclear proteins containing VDR and RXR from target cells.
-
Label the VDRE Probe: Synthesize and label a short DNA oligonucleotide containing the VDRE sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: Incubate the nuclear extract with the labeled VDRE probe in a binding buffer. Include Calcitriol to activate the VDR.
-
Electrophoresis: Separate the protein-DNA complexes from the free, unbound DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate imaging methods. A "shifted" band indicates the formation of the VDR-RXR-VDRE complex.
Cell-Based Functional Assays
The biological activity of Calcitriol is often assessed by its ability to inhibit cell proliferation or induce differentiation in various cell lines, particularly cancer cells.[2][21]
Protocol: Cell Proliferation Assay (e.g., using RPMI 8226 myeloma cells)
-
Cell Culture: Culture RPMI 8226 cells in appropriate media and conditions.
-
Treatment: Seed the cells in multi-well plates and treat them with various concentrations of Calcitriol (e.g., in the nanomolar range) or a vehicle control.[22]
-
Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).
-
Proliferation Measurement: Assess cell proliferation using a standard method such as:
-
MTT Assay: Measures metabolic activity.
-
BrdU Incorporation Assay: Measures DNA synthesis.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
Data Analysis: Compare the proliferation of Calcitriol-treated cells to the vehicle-treated control cells to determine the inhibitory effect.
Conclusion
This compound is a steroid hormone with profound effects on mineral homeostasis and cellular function. Its discovery as the active form of vitamin D opened new avenues in both basic research and clinical medicine. The elucidation of its complex biosynthetic and signaling pathways continues to provide insights into its diverse physiological roles. Robust analytical methods for its quantification and a variety of in vitro assays are essential tools for ongoing research and the development of new therapeutic strategies leveraging the potent biological activities of Calcitriol.
References
- 1. Calcitriol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Biological function and synthesis of Calcitriol_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 6. Vitamin D Synthesis and Metabolism | Encyclopedia MDPI [encyclopedia.pub]
- 7. Vitamin D - Wikipedia [en.wikipedia.org]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Extrarenal sites of calcitriol synthesis: the particular role of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 15. Calcitriol (1,25-Dihydroxyvitamin D3) | VDR agonist | CAS 32222-06-3 | Buy Calcitriol (1,25-Dihydroxyvitamin D3) from Supplier InvivoChem [invivochem.com]
- 16. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.thermoscientific.com [apps.thermoscientific.com]
- 19. mdpi.com [mdpi.com]
- 20. JCI - Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins. [jci.org]
- 21. rndsystems.com [rndsystems.com]
- 22. Phenotypic and functional analysis of 1,25-dihydroxyvitamin D3 receptor mediated modulation of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Calcitriol-Vitamin D Receptor (VDR) Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular interaction between calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, and its nuclear receptor, the Vitamin D Receptor (VDR). Understanding this interaction is fundamental for research in endocrinology, molecular biology, and for the development of therapeutic agents targeting the vitamin D signaling pathway.
Molecular Interaction and Binding Affinity
Calcitriol exerts its biological effects primarily by binding to the VDR, a member of the nuclear receptor superfamily of transcription factors.[1][2] The binding of calcitriol to the VDR's ligand-binding pocket (LBP) induces a conformational change in the receptor. This change is crucial for the subsequent steps in the signaling cascade. The high affinity of calcitriol for the VDR is attributed to the specific interactions between its three hydroxyl groups and polar amino acid residues within the LBP.[3]
Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4][5] This calcitriol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4][5] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[5]
Quantitative Data Summary
The interaction between calcitriol and the VDR, as well as the functional consequences of this binding, can be quantified using various experimental assays. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of Calcitriol for the Vitamin D Receptor
| Compound | Assay Type | VDR Source | IC50 | Ki | Reference |
| Calcitriol (1α,25(OH)₂D₃) | Competitive Radioligand Binding Assay | Recombinant Human VDR | ≈ 3.6 nM | Not Reported | [6] |
Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific assay conditions, including the concentration of the radioligand used.
Table 2: Functional Potency of Calcitriol in VDR-mediated Gene Transcription
| Compound | Assay Type | Cell Line | EC50 | Key Characteristics | Reference |
| Calcitriol (1α,25(OH)₂D₃) | Reporter Gene Assay | Human HeLa cells | 2.5 nM | Endogenous high-affinity VDR agonist.[6] | [7] |
| Calcitriol (1α,25(OH)₂D₃) | Reporter Gene Assay | Not Specified | ≈ 0.1 - 1 nM | Potent effects on both gene transcription and systemic calcium homeostasis.[6] | [6] |
Note: EC50 (half-maximal effective concentration) values can vary depending on the cell type, reporter construct, and other experimental parameters.
Signaling Pathways
The interaction of calcitriol with the VDR initiates two main signaling pathways: a genomic and a non-genomic pathway.
Genomic Signaling Pathway
The classical genomic pathway involves the direct regulation of gene expression by the calcitriol-VDR-RXR complex. This process is relatively slow, taking hours to manifest its effects.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physiological Functions of Endogenous Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endogenous calcitriol (B1668218), the hormonally active form of vitamin D3, is a pleiotropic secosteroid hormone that plays a critical role in mineral homeostasis and exerts a wide range of biological effects. Beyond its classical function in regulating calcium and phosphate (B84403) balance, calcitriol is now recognized as a potent modulator of the immune system, a regulator of cell proliferation and differentiation, and a key player in bone metabolism. This technical guide provides a comprehensive overview of the physiological functions of endogenous calcitriol, with a focus on its molecular mechanisms of action. It includes a detailed summary of quantitative data, in-depth experimental protocols for studying its effects, and visual representations of its key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, immunology, oncology, and related fields.
Introduction
Calcitriol, or 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃), is synthesized primarily in the kidneys through a tightly regulated enzymatic cascade. Its production is stimulated by parathyroid hormone (PTH) and low serum phosphate levels. The diverse physiological effects of calcitriol are mediated predominantly through its interaction with the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor. This interaction initiates a cascade of genomic events that alter the expression of a multitude of target genes. Additionally, calcitriol can elicit rapid, non-genomic responses through membrane-associated signaling pathways. A thorough understanding of these multifaceted functions is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.
Synthesis and Metabolism of Calcitriol
The synthesis of calcitriol is a multi-step process involving the skin, liver, and kidneys. It begins with the conversion of 7-dehydrocholesterol (B119134) to pre-vitamin D₃ in the skin upon exposure to ultraviolet B (UVB) radiation, which then isomerizes to vitamin D₃ (cholecalciferol). Vitamin D₃ is subsequently hydroxylated in the liver to form 25-hydroxycholecalciferol (calcifediol), the major circulating form of vitamin D. The final and most critical activation step occurs in the proximal tubules of the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol (B1668214) to the biologically active calcitriol. The catabolism of calcitriol is primarily mediated by the enzyme 24-hydroxylase (CYP24A1), which initiates a series of reactions leading to the formation of inactive metabolites that are excreted.
Molecular Mechanisms of Action
Calcitriol exerts its physiological effects through both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The primary mechanism of action for calcitriol is through the regulation of gene expression.[1] This process involves the following key steps:
-
Binding to the Vitamin D Receptor (VDR): Calcitriol diffuses into the target cell and binds to the VDR in the cytoplasm or nucleus with high affinity.
-
Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).[2]
-
Binding to Vitamin D Response Elements (VDREs): The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2]
-
Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator proteins (e.g., SRC1, CBP, MED1) or co-repressor proteins (e.g., NCoR, SMRT), which modulate the transcriptional machinery.[2][3]
-
Regulation of Gene Transcription: The recruitment of these co-regulators leads to either the activation or repression of target gene transcription, ultimately altering protein synthesis and cellular function.
Non-Genomic Signaling Pathway
Calcitriol can also induce rapid cellular responses that are independent of gene transcription.[1] These non-genomic effects are mediated by membrane-associated VDR (mVDR) and other membrane proteins like Protein Disulfide Isomerase Family A Member 3 (PDIA3).[4][5] This pathway involves:
-
Membrane Receptor Binding: Calcitriol binds to mVDR or PDIA3 located in the plasma membrane.
-
Activation of Second Messengers: This binding rapidly activates intracellular signaling cascades, including phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5]
-
Modulation of Ion Channels: These signaling events can modulate the activity of ion channels, leading to rapid changes in intracellular calcium concentrations.
-
Downstream Cellular Effects: The altered intracellular signaling and ion concentrations result in rapid physiological responses, such as changes in cell proliferation and hormone secretion.
Physiological Functions and Quantitative Data
Calcitriol's physiological functions are diverse, impacting multiple organ systems. The following tables summarize key quantitative data related to these functions.
Calcium and Phosphate Homeostasis
Calcitriol is the principal regulator of calcium and phosphate homeostasis, acting on the intestines, kidneys, and bones.
| Parameter | Organ/Tissue | Effect | Quantitative Data |
| Intestinal Calcium Absorption | Small Intestine | Increases absorption | Treatment of Caco-2 cells with 10⁻⁷ M calcitriol for 8 hours results in a ~60-fold increase in TRPV6 mRNA expression.[6] |
| Intestinal Phosphate Absorption | Small Intestine | Increases absorption | - |
| Renal Calcium Reabsorption | Kidneys | Increases reabsorption | - |
| Renal Phosphate Reabsorption | Kidneys | Decreases reabsorption | - |
| Bone Mineralization | Bone | Promotes mineralization (indirectly) | - |
| Bone Resorption | Bone | Stimulates resorption | Pharmacologic doses of calcitriol can inhibit osteoclast lineage commitment.[7] |
Regulation of Parathyroid Hormone (PTH)
Calcitriol exerts negative feedback on the parathyroid glands to suppress the synthesis and secretion of PTH.[8]
| Parameter | Organ/Tissue | Effect | Quantitative Data |
| PTH Gene Transcription | Parathyroid Glands | Inhibits transcription | Intravenous calcitriol therapy (2 µg, 3 times/week for 10 weeks) in hemodialysis patients reduced basal PTH levels from 902 ± 126 pg/mL to 466 ± 152 pg/mL.[9] |
| Parathyroid Cell Proliferation | Parathyroid Glands | Inhibits proliferation | In vitro, calcitriol (10⁻¹⁰ to 10⁻⁷ M) produces a dose-dependent inhibition of parathyroid cell proliferation in normal glands.[10] |
Bone Metabolism
Calcitriol has complex and sometimes opposing effects on bone, influencing both bone formation and resorption.
| Parameter | Cell Type | Effect | Quantitative Data |
| Osteoblast Differentiation | Osteoblasts | Promotes differentiation | - |
| Osteocalcin (B1147995) Expression | Osteoblasts | Increases expression | Short-term treatment with calcitriol (1 µg twice daily for 7 days) in normal males increased serum osteocalcin by a maximum of 37.8%.[11] |
| RANKL Expression | Osteoblasts | Increases expression | Treatment of human periodontal ligament cells with calcitriol (VD₃) resulted in a 9.82-fold increase in RANKL mRNA expression.[12] |
| OPG Expression | Osteoblasts | No significant effect or decrease | Treatment of MC3T3-E1 cells with 1,25(OH)₂D₃ for 24 hours significantly reduced OPG secretion.[13] |
Immune Modulation
Calcitriol is a potent immunomodulator, influencing both the innate and adaptive immune systems.
| Parameter | Cell Type | Effect | Quantitative Data |
| Pro-inflammatory Cytokines (IFN-γ, IL-2) | T-cells | Inhibits production | 10⁻⁸ M calcitriol strongly inhibits the production of both IL-2 and IFN-γ in PHA-stimulated human peripheral blood mononuclear cells.[14] |
| Anti-inflammatory Cytokine (IL-10) | T-cells, Trophoblasts | Increases production in T-cells, decreases in trophoblasts | Calcitriol induces a significant increase in IL-10 expression in T-lymphocytes from female donors.[15] Calcitriol dose-dependently inhibits IL-10 expression in human trophoblasts.[16] |
| Th1/Th2/Th17/Treg Differentiation | T-cells | Promotes a shift towards Th2 and Treg phenotypes | - |
Cell Proliferation and Differentiation
Calcitriol inhibits proliferation and promotes differentiation in a variety of normal and malignant cell types.
| Parameter | Cell Type | Effect | Quantitative Data |
| Cell Proliferation | Various cancer cells | Inhibits proliferation | - |
| Cell Differentiation | Various cell types | Promotes differentiation | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the physiological functions of calcitriol.
VDR Competitive Radioligand Binding Assay
This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kₔ.
-
Test Compound: Serial dilutions of the compound of interest.
-
Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
-
Assay Buffer (TEKGD): 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol.
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
Reaction Setup: In microcentrifuge tubes, combine the receptor source, [³H]-calcitriol, and either buffer (for total binding), unlabeled calcitriol (for non-specific binding), or the test compound.
-
Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
Separation:
-
HAP Method: Add ice-cold HAP slurry, vortex, and incubate on ice. Centrifuge to pellet the HAP with bound receptor-ligand complexes. Wash the pellet multiple times with wash buffer.
-
Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
-
Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
In Vitro Calcium Transport Assay using Caco-2 Cells
This assay measures the transport of calcium across a monolayer of differentiated Caco-2 intestinal epithelial cells.
Objective: To quantify the effect of calcitriol on transepithelial calcium transport.
Materials:
-
Caco-2 cells.
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size).
-
Cell Culture Medium: DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and glucose.
-
Calcitriol.
-
⁴⁵CaCl₂ (radiolabeled calcium).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Calcitriol Treatment: Treat the Caco-2 monolayers with varying concentrations of calcitriol in the culture medium for a specified period (e.g., 24-72 hours).
-
Transport Assay:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add transport buffer containing ⁴⁵CaCl₂ to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Quantification: Measure the radioactivity in the basolateral samples using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the cumulative amount of ⁴⁵Ca transported to the basolateral chamber over time.
-
Determine the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration of ⁴⁵Ca in the apical chamber.
-
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol details the measurement of mRNA levels of calcitriol target genes.
Objective: To quantify the change in expression of genes such as TRPV6 and CALB1 (Calbindin-D9k) in response to calcitriol.
Materials:
-
Cell line (e.g., Caco-2, osteoblasts).
-
Calcitriol.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR instrument and reagents (e.g., SYBR Green master mix).
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of calcitriol or vehicle control for a specified time.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
-
Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in expression as 2^⁻ΔΔCt.
-
-
Conclusion
Endogenous calcitriol is a vital hormone with a broad spectrum of physiological functions that extend far beyond its classical role in mineral metabolism. Its ability to regulate gene expression through the VDR allows it to influence processes such as immune responses, cell growth, and bone remodeling. The detailed molecular mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of the vitamin D endocrine system and leverage this knowledge for therapeutic benefit. Future research should continue to explore the tissue-specific regulation and function of calcitriol, paving the way for the development of targeted therapies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. corning.com [corning.com]
- 5. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,25-Dihydroxyvitamin D and 25-hydroxyvitamin D--mediated regulation of TRPV6 (a putative epithelial calcium channel) mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct inhibitory effect of calcitriol on parathyroid function (sigmoidal curve) in dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-response effect of short-term calcitriol treatment on bone and mineral metabolism in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Extra-renal Synthesis of Calcitriol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of calcitriol (B1668218), the biologically active form of vitamin D, has long been primarily associated with the kidneys. However, a growing body of evidence highlights the significance of extra-renal calcitriol production in a variety of tissues and cell types. This localized synthesis, mediated by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), plays a crucial role in regulating a range of physiological processes through autocrine and paracrine signaling. Unlike the tight endocrine regulation of renal calcitriol production, which is primarily governed by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate (B84403) levels, extra-renal synthesis is subject to distinct, tissue-specific regulatory mechanisms, often involving cytokines and growth factors. This technical guide provides an in-depth exploration of the extra-renal synthesis of calcitriol, detailing the cellular sites of production, regulatory pathways, and key experimental protocols for its investigation. Quantitative data on enzyme expression and activity are summarized, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers in the field.
Introduction to Extra-renal Calcitriol Synthesis
While the kidney is the principal source of circulating calcitriol, the expression of 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), the enzyme responsible for converting 25-hydroxyvitamin D (25(OH)D) to calcitriol, has been identified in a multitude of extra-renal tissues.[1][2] This localized production of calcitriol is not typically destined for systemic circulation but rather acts locally in an autocrine or paracrine fashion, influencing cellular processes within the tissue of origin.[1] This localized action allows for fine-tuned regulation of gene expression and cellular function in response to specific microenvironmental cues, independent of the systemic hormonal milieu that governs calcium homeostasis.
The physiological significance of this extra-renal "vitamin D endocrine system" is vast, with implications for immune modulation, cell proliferation and differentiation, and inflammation.[1][2] Understanding the nuances of its regulation and function is paramount for developing novel therapeutic strategies targeting a range of diseases, from autoimmune disorders to cancer.
Cellular Sites of Extra-renal Calcitriol Synthesis
The expression of CYP27B1 has been documented in a wide array of human tissues and cells, highlighting the widespread potential for local calcitriol production.
Table 1: Documented Sites of Extra-renal CYP27B1 Expression and Calcitriol Synthesis
| Tissue/Cell Type | Primary Function of Local Calcitriol | Key Regulatory Factors |
| Immune Cells (Macrophages, Dendritic Cells) | Innate and adaptive immunity, anti-microbial response, regulation of inflammation.[2] | Interferon-gamma (IFN-γ), Toll-like receptor (TLR) ligands.[3] |
| Skin (Keratinocytes) | Regulation of cell differentiation and proliferation, antimicrobial defense. | Independent of PTH and serum calcium. |
| Placenta (Syncytiotrophoblasts, Decidual Cells) | Maternal-fetal calcium transport, immune tolerance at the fetal-maternal interface.[4] | Not fully elucidated, distinct from renal regulation. |
| Bone (Osteoblasts) | Regulation of bone mineralization and remodeling. | Interleukin-1β (IL-1β).[5] |
| Colon | Regulation of calcium absorption, anti-proliferative effects. | |
| Prostate | Regulation of cell growth and differentiation. | |
| Brain | Neuroprotection, regulation of neurotransmitter synthesis. | |
| Heart and Vasculature | Cardiovascular protection. | FGF-23.[6][7] |
| Tumor Tissues (e.g., Dysgerminomas, Colon Cancer) | Can contribute to hypercalcemia of malignancy, potential role in tumor progression or suppression.[8] | Inflammatory cytokines within the tumor microenvironment.[8] |
Regulation of Extra-renal CYP27B1
A key distinction between renal and extra-renal calcitriol synthesis lies in their regulatory mechanisms. While renal CYP27B1 is tightly controlled by systemic hormones to maintain calcium and phosphate homeostasis, extra-renal CYP27B1 expression and activity are primarily regulated by local factors, such as cytokines and growth factors, reflecting the specific needs of the tissue microenvironment.
Regulation in Immune Cells
In macrophages, CYP27B1 is potently induced by inflammatory signals, most notably interferon-gamma (IFN-γ) and Toll-like receptor (TLR) activation.[3] This induction leads to localized calcitriol production, which in turn upregulates the expression of antimicrobial peptides like cathelicidin, contributing to the innate immune response.
Caption: IFN-γ signaling pathway leading to CYP27B1 expression in macrophages.
Regulation by FGF-23
Fibroblast growth factor 23 (FGF-23), a hormone primarily known for its role in phosphate regulation and its inhibitory effect on renal CYP27B1, has also been shown to regulate extra-renal CYP27B1 expression.[6][7] Studies have demonstrated that FGF-23 can suppress CYP27B1 transcription in various extra-renal tissues, including the heart, aorta, spleen, lung, and testis, through the MAPK/ERK1/2 signaling pathway.[6][7]
Caption: FGF-23 signaling pathway suppressing CYP27B1 transcription in extra-renal tissues.
Quantitative Analysis of Extra-renal Calcitriol Synthesis
Quantifying the expression and activity of CYP27B1 in extra-renal tissues is crucial for understanding its physiological relevance. While challenging due to the low levels of expression compared to the kidney, various techniques can be employed.
Table 2: Comparative Quantitative Data on Extra-renal 1α-hydroxylase
| Tissue/Condition | Method | Finding | Reference |
| Dysgerminomas vs. Normal Ovarian Tissue | RT-PCR | 222-fold increase in CYP27B1 mRNA in dysgerminomas. | [8] |
| Dysgerminomas vs. Normal Ovarian Tissue | Enzyme Assay | 5-fold higher production of 1,25(OH)2D3 in dysgerminomas. | [8] |
| Preeclamptic vs. Normal Placental Syncytiotrophoblasts | Enzyme Assay | Preeclamptic cells had one-tenth the 1α-hydroxylase activity. | [9] |
| Primary Human Osteoblasts | RT-PCR | High calcium concentrations increased CYP27B1 mRNA levels by 1.3-fold. | [10] |
| Murine Peritoneal Macrophages | RT-PCR | IFN-γ stimulation led to a six-fold increase in 1α-hydroxylase mRNA. | [4] |
Experimental Protocols
Measurement of 1α-hydroxylase Activity in Cultured Cells
This protocol is adapted from methodologies used for assessing CYP27B1 activity in various cell types, including macrophages and placental cells.[9][11]
Objective: To quantify the conversion of 25(OH)D3 to calcitriol in cultured cells.
Materials:
-
Cultured cells of interest (e.g., macrophages, keratinocytes)
-
Cell culture medium appropriate for the cell type
-
[³H]25-hydroxyvitamin D₃ (radiolabeled substrate)
-
Unlabeled 25-hydroxyvitamin D₃
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector
-
Scintillation counter
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in multi-well plates.
-
Culture under standard conditions until they reach the desired confluence.
-
If investigating regulatory factors, treat the cells with the respective agents (e.g., IFN-γ, FGF-23) for a predetermined duration.
-
-
Incubation with Substrate:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add serum-free medium containing a known concentration of [³H]25(OH)D₃ (e.g., 50 nM).
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Extraction of Vitamin D Metabolites:
-
Terminate the reaction by placing the plates on ice and aspirating the medium.
-
Wash the cells with ice-cold PBS.
-
Add ice-cold acetonitrile to each well to precipitate proteins and extract the vitamin D metabolites.
-
Scrape the cells and transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the protein.
-
Collect the supernatant containing the vitamin D metabolites.
-
-
HPLC Analysis:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
Inject the sample into the HPLC system equipped with a suitable column (e.g., C18).
-
Elute the vitamin D metabolites using an appropriate mobile phase gradient.
-
Monitor the elution profile using a UV detector (for unlabeled standards) and a radioactivity detector to identify and quantify the [³H]calcitriol peak.
-
-
Data Analysis:
-
Calculate the amount of [³H]calcitriol produced based on the radioactivity detected in the corresponding peak.
-
Normalize the enzyme activity to the total protein content of the cell lysate, determined using a standard protein assay.
-
Express the 1α-hydroxylase activity as fmol or pmol of calcitriol produced per mg of protein per hour.
-
Caption: Workflow for the 1α-hydroxylase activity assay in cultured cells.
Quantification of Calcitriol in Tissue Homogenates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of calcitriol.[12][13][14]
Objective: To accurately measure the concentration of calcitriol in tissue samples.
Materials:
-
Tissue sample
-
Homogenizer
-
Internal standard (e.g., deuterated calcitriol, d6-calcitriol)
-
Organic solvents (e.g., acetonitrile, methanol, methyl tert-butyl ether)
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a suitable buffer on ice.
-
-
Extraction:
-
Add an internal standard (d6-calcitriol) to the homogenate.
-
Perform protein precipitation by adding an organic solvent like acetonitrile.
-
Perform liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the vitamin D metabolites.
-
-
Derivatization:
-
Evaporate the purified extract to dryness.
-
Reconstitute the residue in a solution containing the derivatizing agent (e.g., PTAD) to enhance ionization efficiency and sensitivity.
-
Incubate to allow the derivatization reaction to complete.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into the LC-MS/MS system.
-
Separate the calcitriol derivative from other compounds using a suitable HPLC column and mobile phase gradient.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of calcitriol standards.
-
Calculate the concentration of calcitriol in the tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Express the result as pg or ng of calcitriol per gram of tissue.
-
References
- 1. The Sunshine Hormone’s Second Act: Why Science is Rethinking Vitamin D [webpronews.com]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. researchgate.net [researchgate.net]
- 4. Identification and immune regulation of 25-hydroxyvitamin D-1-α-hydroxylase in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for auto/paracrine actions of vitamin D in bone: 1alpha-hydroxylase expression and activity in human bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Increased Expression of 25-Hydroxyvitamin D-1α-Hydroxylase in Dysgerminomas: A Novel Form of Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of CYP27B1 mRNA Expression in Primary Human Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1α-hydroxylase and innate immune responses to 25-hydroxyvitamin D in colonic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbio.com [ijbio.com]
- 13. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Calcitriol-d3 effects on cell proliferation and differentiation
An In-depth Technical Guide on the Core Effects of Calcitriol (B1668218) on Cell Proliferation and Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcitriol, the biologically active form of Vitamin D3, is a pleiotropic hormone renowned for its classical role in calcium and phosphate (B84403) homeostasis. Beyond this, it exerts significant influence over cellular processes, including the regulation of cell proliferation and differentiation.[1][2][3][4][5] These non-classical actions have positioned Calcitriol and its analogs as subjects of intense research, particularly in oncology and developmental biology. This document provides a comprehensive technical overview of the molecular mechanisms through which Calcitriol mediates its anti-proliferative and pro-differentiating effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.
Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The majority of Calcitriol's biological effects, including the regulation of gene expression, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily.[6][7][8] The canonical VDR signaling pathway is a genomic mechanism that directly influences the transcription of target genes.
Genomic Pathway Steps:
-
Ligand Binding: Calcitriol, being lipophilic, diffuses through the cell membrane and binds to the VDR located predominantly in the nucleus.[8][9]
-
Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][8][10][11]
-
DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3][10][11][12]
-
Transcriptional Regulation: The binding of the complex to VDREs recruits a series of co-activator or co-repressor proteins, which in turn modulate the transcription of hundreds of genes that influence cell cycling, proliferation, differentiation, and apoptosis.[2][7][11]
While the genomic pathway is primary, Calcitriol can also elicit rapid, non-genomic effects through a membrane-bound VDR, influencing intracellular signaling cascades like those involving protein kinase C (PKC).[10][13]
Effects on Cell Proliferation
Calcitriol is a potent inhibitor of cell proliferation in a wide range of normal and malignant cells.[14][15][16] This anti-proliferative activity is achieved primarily through the induction of cell cycle arrest and, in some cases, apoptosis.
Mechanisms of Anti-Proliferation
-
Cell Cycle Arrest: Calcitriol typically induces cell cycle arrest at the G0/G1 phase.[17] This is accomplished by modulating the expression of key cell cycle regulators.[18] It increases the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, while simultaneously reducing the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[17][18]
-
Inhibition of Mitogenic Signals: Calcitriol can interfere with growth factor signaling pathways, such as those stimulated by Epidermal Growth Factor (EGF).[10][17]
-
Apoptosis Induction: In various cancer cell models, Calcitriol has been shown to induce apoptosis by down-regulating anti-apoptotic proteins (e.g., Bcl-2) and activating caspases.[14][17]
-
MYC Repression: A key anti-proliferative mechanism involves the direct and indirect repression of the MYC oncogene, a critical regulator of the cell cycle.[1][10]
Quantitative Data on Anti-Proliferative Effects
The inhibitory concentration of Calcitriol varies significantly across different cell types.
| Cell Line Type | Cell Line | Effect | Calcitriol Concentration | Reference |
| Melanoma | B16-F10 | IC50 | 0.24 µM (93.88 ppm) | [19][20] |
| Melanoma | B16-F10 | Significant decrease in viability | 0.08 µM - 0.325 µM | [19][20] |
| Malignant Pleural | MSTO-211H | ~25% reduction in viability | Not specified | [21] |
| Malignant Pleural | REN | ~20-25% reduction in viability | Not specified | [21] |
| Parathyroid (Normal) | Dog | Dose-dependent inhibition | 10⁻¹⁰ to 10⁻⁷ M | [22] |
| Parathyroid (2° HPT) | Human | Inhibition of cell cycle progression | 10⁻⁷ M | [22] |
Experimental Protocols
This protocol measures the metabolic activity of viable cells to determine the anti-proliferative effects of Calcitriol.
Materials:
-
Target cells (e.g., B16-F10 melanoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Calcitriol (stock solution in ethanol (B145695) or DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Vehicle control (e.g., ethanol or DMSO)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1.7 x 10² cells/well for B16-F10) in 100 µL of complete medium.[19] Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Calcitriol in culture medium from the stock solution. A typical concentration range is 0.02 µM to 0.325 µM.[19]
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the different Calcitriol concentrations. Include wells for vehicle control (medium with the same concentration of ethanol/DMSO as the highest Calcitriol dose) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence of the reduced product (resorufin) using a microplate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Subtract the background fluorescence (medium only wells). Express the results as a percentage of the vehicle control. Plot the percentage viability against the log of Calcitriol concentration to determine the IC50 value using non-linear regression analysis.
Effects on Cell Differentiation
Calcitriol is a well-established pro-differentiating hormone that can induce cells to mature into more specialized, less proliferative phenotypes.[1][2][16][17] This effect is particularly relevant in hematopoietic cells, keratinocytes, and various cancer cells.[23][24]
Mechanisms of Pro-Differentiation
-
VDR-Mediated Gene Regulation: Similar to its anti-proliferative effects, Calcitriol's pro-differentiating actions are primarily driven by the VDR-mediated regulation of differentiation-specific genes.[1] For instance, it induces the expression of transglutaminase 1 (Tgm1) in skin cells.[25]
-
Inhibition of Signaling Pathways: Calcitriol can promote differentiation by inhibiting pathways that maintain an undifferentiated state. For example, in basal cell carcinoma, Calcitriol inhibits the Hedgehog (Hh) signaling pathway, a key driver of tumorigenesis and an inhibitor of differentiation.[17][25]
-
Regulation of Transcription Factors: Calcitriol influences the expression and activity of key transcription factors involved in lineage commitment. In myeloid leukemia cells (e.g., HL60), it increases the levels of C/EBPα and C/EBPβ, which are crucial for granulocytic differentiation.[17]
-
Modulation of Cell Adhesion: In colon carcinoma cells, Calcitriol promotes an epithelial phenotype by inducing the expression of adhesion proteins like E-cadherin, which is characteristic of a more differentiated state.[1]
Quantitative Data on Pro-Differentiating Effects
Quantifying differentiation often involves measuring the expression of specific markers or functional changes.
| Cell Type | Effect | Marker/Assay | Calcitriol Concentration | Reference |
| Cervical Cancer (HeLa, OVCAR-3) | Upregulation of catabolism | Increased CYP24A1 (24-hydroxylase) mRNA | 100 nM | [26] |
| Breast Cancer (ER-negative) | Induction of ERα expression | Western Blot, EMSA, ChIP | 1 x 10⁻⁸ M | [27] |
| Human Osteoblasts | Induction of differentiation | Alkaline Phosphatase (AP) production | 10⁻⁸ M | [23] |
| Human Fetal Jejunum (16-20 wks) | Differentiating activity | Sucrase/Lactase activity | Not specified | [28] |
Experimental Protocols
This protocol assesses Calcitriol's ability to induce MSCs to differentiate into osteoblasts, measured by Alkaline Phosphatase (ALP) activity.
Materials:
-
Human bone marrow-derived MSCs
-
MSC expansion medium
-
Osteogenic differentiation medium (e.g., DMEM, 10% FBS, 100 nM dexamethasone, 10 mM β-glycerolphosphate, 50 µg/mL ascorbate)
-
Calcitriol
-
Alkaline Phosphatase (ALP) staining kit
-
Cell lysis buffer
-
p-nitrophenyl phosphate (pNPP) substrate
Procedure:
-
Cell Culture: Culture MSCs in expansion medium until they reach 80-90% confluency.
-
Induction of Differentiation: Seed MSCs into 24-well plates. Once confluent, replace the expansion medium with osteogenic differentiation medium containing either vehicle control or the desired concentration of Calcitriol (e.g., 10 nM).
-
Medium Change: Change the medium every 2-3 days for a total of 14-21 days.
-
Qualitative Assessment (ALP Staining):
-
After the differentiation period, wash cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Wash again and stain for ALP activity according to the manufacturer's protocol (typically involves adding a substrate that produces a colored precipitate).
-
Visualize and capture images using a microscope.
-
-
Quantitative Assessment (ALP Activity Assay):
-
Wash cells with PBS and lyse them with a suitable buffer.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate. The ALP enzyme will convert pNPP to p-nitrophenol (yellow).
-
Incubate at 37°C.
-
Measure the absorbance at 405 nm at several time points.
-
Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay).
-
Implications for Drug Development
The potent anti-proliferative and pro-differentiating effects of Calcitriol make it and its synthetic analogs attractive candidates for cancer therapy.[9][14][15][29]
-
Combination Therapies: Calcitriol has shown synergistic or additive effects when combined with cytotoxic chemotherapy agents (like docetaxel (B913) and platinum compounds), radiation, and other targeted drugs.[15][16][29] This suggests its potential to enhance the efficacy of existing treatments.
-
Analog Development: A major limitation of using Calcitriol therapeutically is its calcemic activity, which can lead to hypercalcemia at the high concentrations required for anti-neoplastic effects.[15][29] This has driven the development of hundreds of Calcitriol analogs with modified side chains that aim to retain potent anti-proliferative effects while having lower calcemic activity.
-
Challenges: The clinical development of Calcitriol for cancer treatment has been challenging. Many trials have struggled to identify the optimal dose and schedule to maximize anti-tumor activity while managing side effects.[9][14] Future research must focus on well-designed clinical trials with pharmacokinetically guided dosing to fully realize the therapeutic potential of VDR-targeting agents.[29]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 4. Vitamin D's role in cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Vitamin D - Wikipedia [en.wikipedia.org]
- 8. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcitriol and cancer therapy: A missed opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcitriol in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. stemcell.com [stemcell.com]
- 24. Oral calcitriol in hematopoietic recovery and survival after autologous stem cell transplantation: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Vitamin D, Calcidiol and Calcitriol Regulate Vitamin D Metabolizing Enzymes in Cervical and Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 27. Calcitriol induces estrogen receptor α expression through direct transcriptional regulation and epigenetic modifications in estrogen receptor-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of calcitriol on proliferation and differentiation of human fetal jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
The Pharmacokinetics and Metabolism of Calcitriol-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate (B84403) homeostasis. Its therapeutic applications span a range of conditions, including secondary hyperparathyroidism in chronic kidney disease, hypocalcemia, and psoriasis.[1] A thorough understanding of the pharmacokinetics and metabolism of calcitriol is paramount for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Calcitriol-d3, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by rapid absorption, extensive protein binding, and a relatively short half-life. These parameters can be influenced by various factors, including patient population and renal function.
Absorption
Following oral administration, this compound is rapidly absorbed from the small intestine.[2] Peak serum concentrations are typically achieved within 3 to 6 hours.[1] The oral bioavailability of calcitriol is approximately 70.6 ± 5.8% in healthy male volunteers and 72.2 ± 4.8% in male patients with uremia.[1]
Distribution
This compound is extensively bound to plasma proteins, with approximately 99.9% being bound.[2] The primary binding protein is the vitamin D-binding protein (DBP), an α-globulin that transports vitamin D metabolites in the bloodstream.[2] The volume of distribution is approximately 0.49 ± 0.14 L/kg in healthy individuals and is slightly lower in uremic patients at 0.27 ± 0.06 L/kg.[1]
Metabolism
The metabolism of this compound is a critical determinant of its biological activity and duration of action. It is primarily metabolized in the kidney and target tissues through two main pathways.[2] The key enzyme responsible for the catabolism of calcitriol is the mitochondrial cytochrome P450 enzyme, CYP24A1 (24-hydroxylase).[3][4]
The two primary metabolic pathways are:
-
C-24 Oxidation Pathway: This is the principal inactivation pathway. CYP24A1 hydroxylates this compound at the 24-position, initiating a series of oxidation steps that ultimately lead to the formation of calcitroic acid, a biologically inactive, water-soluble metabolite that is excreted.[1]
-
C-23 Oxidation Pathway (Lactone Formation): This pathway involves the hydroxylation at the C-23 position, also mediated by CYP24A1, followed by further oxidation and cyclization to form 1α,25(OH)₂-26,23-lactone D3.[1]
Excretion
The metabolites of this compound are primarily excreted in the feces via biliary excretion.[2] Following intravenous administration of radiolabeled calcitriol, approximately 49% of the radioactivity is recovered in the feces and 16% in the urine within six days.[1] Calcitriol undergoes enterohepatic recycling.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in different populations.
Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults and Uremic Patients
| Parameter | Healthy Male Volunteers | Male Patients with Uremia | Reference |
| Oral Bioavailability | 70.6 ± 5.8% | 72.2 ± 4.8% | [1] |
| Time to Peak Concentration (Tmax) | 3 - 6 hours | 3 - 6 hours | [1] |
| Elimination Half-life (t½) | 5 - 8 hours | Prolonged | [1] |
| Metabolic Clearance Rate | 23.5 ± 4.34 mL/min | 10.1 ± 1.35 mL/min | [1] |
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Healthy Adults and Uremic Patients
| Parameter | Healthy Male Volunteers | Male Patients with Uremia | Reference |
| Volume of Distribution (Vd) | 0.49 ± 0.14 L/kg | 0.27 ± 0.06 L/kg | [1] |
Metabolic and Signaling Pathways
The biological effects of this compound are initiated by its interaction with the vitamin D receptor (VDR), leading to the regulation of gene expression. Its metabolism is tightly controlled to maintain calcium and phosphate homeostasis.
This compound Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation and catabolism of vitamin D3 to and from this compound.
References
The Role of Calcitriol-d3 in Parathyroid Hormone Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the regulation of Parathyroid Hormone (PTH) by Calcitriol (B1668218), the active form of Vitamin D3. This document outlines the core signaling pathways, presents quantitative data from key studies, and details standardized experimental protocols to investigate this critical physiological interaction.
Core Molecular Mechanisms of Calcitriol-Mediated PTH Regulation
Calcitriol exerts a powerful negative feedback effect on the parathyroid glands, primarily by suppressing the transcription of the PTH gene. This regulation is crucial for maintaining calcium and phosphate (B84403) homeostasis. The primary mechanism involves the nuclear Vitamin D Receptor (VDR), which, when bound by Calcitriol, modulates the expression of a suite of genes that collectively inhibit PTH synthesis and secretion.
The canonical pathway for PTH suppression begins with Calcitriol diffusing into the parathyroid cell and binding to the VDR. This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR).[1][2] The Calcitriol-VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter region of target genes.[3][4]
Transcriptional Repression of the PTH Gene:
The direct transcriptional repression of the PTH gene by the Calcitriol-VDR-RXR complex is a key regulatory step. This complex binds to negative VDREs in the PTH gene promoter.[3][4] Upon binding, the complex recruits a cascade of co-repressors, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which alter the chromatin structure, making it less accessible for transcription and thereby inhibiting PTH gene expression.[3][4]
Upregulation of PTH Suppressors:
Calcitriol also indirectly suppresses PTH by upregulating the expression of genes that inhibit parathyroid function:
-
Calcium-Sensing Receptor (CaSR): Calcitriol enhances the transcription of the CaSR gene by binding to VDREs in its promoter.[3][5][6][7] Increased CaSR expression on the surface of parathyroid cells heightens their sensitivity to extracellular calcium, leading to a more potent inhibition of PTH secretion in response to rising calcium levels.[3][7]
-
Klotho: Calcitriol stimulates the expression of the Klotho gene.[8][9] Klotho is a co-receptor for Fibroblast Growth Factor 23 (FGF23), another potent inhibitor of PTH secretion. By upregulating Klotho, Calcitriol sensitizes the parathyroid gland to the inhibitory effects of FGF23.[3][4]
Post-Transcriptional Regulation:
Emerging evidence suggests that Calcitriol also influences the stability of PTH mRNA. It can induce the expression of certain microRNAs, such as the let-7 family, which can bind to the 3'-untranslated region (3'-UTR) of PTH mRNA and promote its degradation, further reducing PTH synthesis.[3][4]
Quantitative Data on Calcitriol's Effect on PTH
The following tables summarize quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of Calcitriol on PTH suppression and related gene expression.
Table 1: In Vitro Dose-Dependent Suppression of PTH by Calcitriol in Cultured Parathyroid Cells
| Calcitriol Concentration | Duration of Treatment | Cell Type | PTH Suppression (%) | Reference |
| 10⁻¹⁰ M | 24 hours | Normal Dog Parathyroid Cells | Dose-dependent inhibition of cell cycle progression | [1] |
| 10⁻⁹ M | 48 hours | Cultured Bovine Parathyroid Cells | 50% reduction in PTH release | [5] |
| 10⁻⁸ M | 48 hours | Cultured Bovine Parathyroid Cells | 60-70% decrease in reporter gene expression | [10] |
| 10⁻⁷ M | 24 hours | Human Hyperplastic Parathyroid Glands | Inhibition of cell cycle progression and apoptosis | [1] |
| 10⁻⁷ M | 72 hours | Cultured Bovine Parathyroid Cells | 50% reduction in pre-proPTH mRNA | [5] |
Table 2: In Vivo Dose-Dependent Suppression of PTH by Calcitriol
| Calcitriol Dose | Duration of Treatment | Animal Model | PTH Suppression (%) | Reference |
| 20 ng/kg/day | 1 week | Rats with Chronic Kidney Disease | Significant suppression | [11] |
| 80 ng/kg/day | 1 week | Rats with Chronic Kidney Disease | Greater suppression than 20 ng/kg/day | [11] |
| 5.4 µ g/week (mean) | Long-term | Hemodialysis Patients (Short-term hyperparathyroidism) | PTH < 200 pg/ml | [12] |
| 11.4 µ g/week (mean) | Long-term | Hemodialysis Patients (Long-term hyperparathyroidism) | PTH < 200 pg/ml | [12] |
Table 3: Calcitriol's Effect on CaSR and Klotho Gene Expression
| Gene | Calcitriol Concentration | Cell Type/Model | Fold Change in Expression | Reference |
| CaSR | 10⁻⁸ M | Human Kidney Proximal Tubule Cells | ~2-fold increase in promoter activity | [6] |
| Klotho | 10⁻⁸ M | Mouse Inner Medullary Collecting Duct Cells | ~2.9-fold (membrane-bound), ~4.5-fold (secreted) | [8] |
Table 4: VDR/RXR Binding Affinity for Vitamin D Response Element (VDRE)
| VDRE | Binding Affinity (Kd) | Reference |
| VDRE DR3 | 0.76 nM | [13][14] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanisms of Calcitriol-mediated PTH regulation.
Chromatin Immunoprecipitation (ChIP) Assay for VDR Binding to the PTH Gene Promoter
This protocol is designed to identify and quantify the in vivo binding of the Vitamin D Receptor (VDR) to the promoter region of the parathyroid hormone (PTH) gene in response to Calcitriol treatment.
Materials:
-
Parathyroid cell culture (e.g., primary bovine parathyroid cells or a suitable cell line)
-
Calcitriol (1α,25(OH)₂D₃)
-
Formaldehyde (B43269) (37%)
-
Lysis Buffer (containing protease inhibitors)
-
Sonication equipment
-
Anti-VDR antibody (e.g., Santa Cruz Biotechnology, sc-1008)[15]
-
Non-specific IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
Primers specific for the PTH gene promoter region containing the VDREs
-
qPCR machine and reagents
Procedure:
-
Cell Culture and Treatment: Culture parathyroid cells to ~80-90% confluency. Treat cells with the desired concentration of Calcitriol or vehicle (e.g., ethanol) for a specified time (e.g., 1-6 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Wash cells with ice-cold PBS and harvest. Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-VDR antibody or non-specific IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers flanking the putative VDREs in the PTH gene promoter. The relative enrichment of the target sequence is calculated as a percentage of the input DNA.
Luciferase Reporter Assay for PTH Promoter Activity
This assay measures the transcriptional activity of the PTH gene promoter in response to Calcitriol treatment.
Materials:
-
Mammalian cell line (e.g., HEK293, GH4C1, or a parathyroid-derived cell line)
-
Luciferase reporter plasmid containing the human PTH gene promoter upstream of the firefly luciferase gene (e.g., pGL3-Basic vector with the PTH promoter fragment inserted).[10]
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine)
-
Calcitriol (1α,25(OH)₂D₃)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Plasmid Construction: Clone the promoter region of the human PTH gene containing the VDREs into a promoterless luciferase reporter vector (e.g., pGL3-Basic).[10]
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the PTH promoter-luciferase construct and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Calcitriol Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Calcitriol or vehicle. Incubate for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity followed by the Renilla luciferase activity in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change in luciferase activity relative to the vehicle-treated control.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathway of Calcitriol in PTH Regulation
Caption: Calcitriol signaling pathway in a parathyroid cell leading to PTH regulation.
Experimental Workflow for Investigating Calcitriol's Effect on PTH
Caption: A typical experimental workflow for studying Calcitriol's regulation of PTH.
Conclusion
The regulation of PTH by Calcitriol is a multifaceted process involving direct transcriptional repression of the PTH gene and indirect mechanisms through the upregulation of CaSR and Klotho. The intricate interplay of these pathways, mediated by the VDR-RXR heterodimer, highlights the complexity of calcium and phosphate homeostasis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical endocrine axis and develop novel therapeutic strategies for disorders of mineral metabolism, such as secondary hyperparathyroidism in chronic kidney disease.
References
- 1. Vitamin D and Its Receptor from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human calcium-sensing receptor gene. Vitamin D response elements in promoters P1 and P2 confer transcriptional responsiveness to 1,25-dihydroxyvitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]
- 8. Vitamin D Receptor Controls Expression of the Anti-aging Klotho Gene in Mouse and Human Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reciprocal control of 1,25-dihydroxyvitamin D and FGF23 formation involving the FGF23/Klotho system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. PTH suppression by calcitriol does not predict off‐target actions in experimental CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of hyperparathyroidism by calcitriol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNA binding alters coactivator interaction surfaces of the intact VDR–RXR complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Calcitriol in Phosphate Homeostasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a principal regulator of phosphate (B84403) homeostasis. It exerts its effects through a complex interplay with parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), primarily targeting the intestine, bone, and kidney. Calcitriol enhances intestinal phosphate absorption, modulates renal phosphate reabsorption, and influences bone mineral flux. Dysregulation of calcitriol signaling is implicated in various disorders of phosphate metabolism, making the vitamin D receptor (VDR) a critical target for therapeutic development. This guide provides a technical overview of the molecular mechanisms, quantitative effects, and key experimental methodologies pertinent to understanding the role of calcitriol in phosphate homeostasis.
Core Mechanisms of Calcitriol-Mediated Phosphate Regulation
Calcitriol's primary mechanism of action involves binding to the nuclear Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR).[1] This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Intestinal Phosphate Absorption
Calcitriol is a potent stimulator of intestinal phosphate absorption.[3][4] This is primarily achieved by increasing the expression of the sodium-dependent phosphate cotransporter, NaPi-IIb (encoded by the SLC34A2 gene), in the apical membrane of enterocytes.[5] This transporter is responsible for the active transport of dietary phosphate into the intestinal cells. Studies in mice have shown that calcitriol-stimulated active phosphate transport is entirely dependent on NaPi-IIb.[6]
Renal Phosphate Reabsorption
The effect of calcitriol on renal phosphate handling is more complex and context-dependent. Acutely, calcitriol can increase the expression of the sodium-dependent phosphate cotransporter NaPi-IIa (SLC34A1) in the proximal tubules, leading to increased phosphate reabsorption.[5] However, calcitriol also stimulates the production of FGF23, which in turn strongly suppresses NaPi-IIa and NaPi-IIc (SLC34A3) expression, leading to phosphaturia.[5] Some evidence suggests that calcitriol may have a direct effect on increasing the expression of NaPi-IIc.[5][7] Calcitriol also upregulates megalin, a co-receptor for PTH, which can influence the PTH-mediated downregulation of NaPi-IIa.[5][7]
Bone Metabolism
In the bone, calcitriol plays a dual role. It is essential for normal bone mineralization by ensuring an adequate supply of calcium and phosphate from the intestine.[8] However, at pharmacological doses or in concert with PTH, calcitriol can also stimulate bone resorption.[9] It promotes the differentiation of osteoclasts, the cells responsible for breaking down bone tissue, thereby releasing calcium and phosphate into the bloodstream.[8][9] This is mediated through the upregulation of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) on osteoblasts.[8]
The Calcitriol-FGF23-PTH Axis
A critical aspect of phosphate homeostasis is the intricate feedback loop between calcitriol, FGF23, and PTH.
-
Calcitriol and FGF23: Calcitriol directly stimulates the transcription of the FGF23 gene in osteocytes and osteoblasts.[2][10] Increased FGF23 levels then act on the kidney to suppress the expression of 1α-hydroxylase (the enzyme that produces calcitriol) and increase the expression of 24-hydroxylase (the enzyme that catabolizes calcitriol), thus forming a negative feedback loop.[5][11]
-
FGF23 and PTH: FGF23 inhibits the synthesis and secretion of PTH from the parathyroid glands.[12]
-
PTH and Calcitriol: PTH stimulates the 1α-hydroxylase in the kidney, leading to increased calcitriol production.[11]
-
Calcitriol and PTH: Calcitriol, in turn, suppresses the transcription of the PTH gene, completing another negative feedback loop.[11]
This complex interplay ensures a tight regulation of serum phosphate levels.
Quantitative Data on the Effects of Calcitriol
The following tables summarize quantitative data from various studies on the effects of calcitriol on key parameters of phosphate homeostasis.
Table 1: Effect of Calcitriol on Serum Phosphate and FGF23 Levels in Humans
| Study Population | Calcitriol Dose | Duration | Change in Serum Phosphate | Change in FGF23 | Reference |
| Healthy Adults | 0.5 µg twice daily | 24 hours | No significant change | Increased from 8.8 pg/mL to 13.0 pg/mL (p=0.036) | [13] |
| Hemodialysis Patients | Not specified | 12 months | Significant increase (5.3 ± 1.4 to 5.8 ± 1.5 mg/dL, p=0.004) | Not reported | [7] |
| Patients with X-linked Hypophosphatemia (High-dose group) | 40 ng/kg per day | 12-18 months | Increased from baseline (p < 0.01) | Not reported | [14] |
| Patients with X-linked Hypophosphatemia (Low-dose group) | 20 ng/kg per day | 24 months | No significant difference from baseline | Not reported | [14] |
Table 2: Effect of Calcitriol on Serum PTH Levels in Humans
| Study Population | Calcitriol Dose | Duration | Change in Serum PTH | Reference |
| Patients with Stage 3-4 CKD (Regular dose) | 0.25 µ g/day | 1-6 months | 23% relative reduction | [15] |
| Patients with Stage 3-4 CKD (Low dose) | <0.25 µ g/day | 1-6 months | 13% relative reduction | [15] |
| Hemodialysis Patients | Not specified | 12 months | No significant change | [7] |
Table 3: Effect of Calcitriol on Phosphate Transporter Expression (Preclinical Data)
| Animal Model | Calcitriol Treatment | Target Tissue | Transporter | Change in Expression | Reference |
| Rats | 30 ng/100 g bw/day for 3 days | Duodenum | Not specified, but Ca2+ uptake stimulated | Increased Ca2+ influx | [16] |
| Mice | Not specified | Jejunum | NaPi-IIb | Increased phosphate absorption | [17] |
| Rats | Not specified | Jejunum | NaPi-IIb | Increased phosphate absorption | [17] |
Note: More specific quantitative data on the dose-dependent effects of calcitriol on the protein and mRNA expression of NaPi-IIb, NaPi-IIa, and NaPi-IIc in vivo and in vitro are needed for a more complete understanding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of calcitriol in phosphate homeostasis.
In Vitro Osteoclast-Mediated Bone Resorption Assay
This protocol is used to assess the effect of compounds like calcitriol on the bone-resorbing activity of osteoclasts.
Materials:
-
Bovine cortical bone slices or calcium phosphate-coated plates
-
Mouse bone marrow-derived macrophages (BMDMs)
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) with 10% FBS (Fetal Bovine Serum)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Scanning Electron Microscope (SEM) or a microscope for visualizing resorption pits
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Preparation of Bone Slices:
-
Disinfect bovine cortical bone slices with 75% ethanol (B145695) for 24 hours.
-
Wash the slices twice with sterile PBS.
-
Place one slice per well in a 96-well plate.
-
-
Osteoclast Differentiation:
-
Isolate BMDMs from the tibias and femurs of mice.
-
Culture BMDMs on the bone slices in alpha-MEM with 10% FBS and 20 ng/mL M-CSF.
-
After 12 hours, replace the medium with fresh medium containing 20 ng/mL M-CSF and 30 ng/mL RANKL to induce osteoclast differentiation.
-
Culture for 6-9 days, changing the medium every 2-3 days. Calcitriol or other test compounds can be added at this stage.
-
-
Assessment of Bone Resorption:
-
TRAP Staining: To confirm osteoclast differentiation, fix and stain some cultures with a TRAP staining kit. Osteoclasts are large, multinucleated, TRAP-positive cells.
-
Resorption Pit Visualization:
-
Remove the cells from the bone slices (e.g., using sonication or a cell scraper).
-
Stain the resorption pits with 5% AgNO3 and visualize under a brightfield microscope or use SEM for higher resolution imaging.[18]
-
-
Quantification:
-
Capture images of the resorption pits.
-
Use image analysis software to quantify the total resorbed area.[18]
-
-
Biochemical Markers: Measure the release of calcium, phosphate, or C-terminal telopeptide of type I collagen (CTX-1) into the culture medium as an indicator of bone resorption.
-
Western Blot Analysis of NaPi-IIb Expression
This protocol describes the detection and quantification of the NaPi-IIb protein in intestinal tissue or cell lysates.
Materials:
-
Intestinal tissue or cultured intestinal cells (e.g., Caco-2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for NaPi-IIb
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize intestinal tissue or lyse cultured cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NaPi-IIb antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the NaPi-IIb signal to a loading control protein (e.g., β-actin or GAPDH).
-
Note: This general protocol should be optimized for the specific primary antibody and sample type.
Quantitative PCR (qPCR) for Phosphate Transporter mRNA Expression
This protocol is for measuring the relative mRNA expression levels of SLC34A2 (NaPi-IIb), SLC34A1 (NaPi-IIa), and SLC34A3 (NaPi-IIc).
Materials:
-
Tissue or cells of interest
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the target genes and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the samples using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
-
In Vitro Intestinal Phosphate Uptake Assay
This protocol measures the transport of phosphate into intestinal cells in culture.
Materials:
-
Caco-2 cells (or other suitable intestinal cell line)
-
Transwell inserts
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Radiolabeled phosphate (e.g., ³²P-orthophosphate or ³³P-orthophosphate)
-
Scintillation counter
-
Cell lysis buffer
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells on Transwell inserts and culture them for approximately 21 days to allow for differentiation into a polarized monolayer.
-
Treat the cells with calcitriol or vehicle for the desired time period before the assay.
-
-
Phosphate Uptake:
-
Wash the cell monolayers with pre-warmed uptake buffer.
-
Add uptake buffer containing a known concentration of radiolabeled phosphate to the apical side of the Transwell insert.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Compare the phosphate uptake in calcitriol-treated cells to that in vehicle-treated cells.
-
Note: To distinguish between active and passive transport, perform the assay in the presence and absence of sodium in the uptake buffer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1. Calcitriol's genomic signaling pathway.
Figure 2. The Calcitriol-FGF23-PTH regulatory axis in phosphate homeostasis.
Figure 3. Experimental workflow for Western blot analysis.
Conclusion
Calcitriol is a central and indispensable regulator of phosphate homeostasis. Its actions on the intestine, kidney, and bone are tightly controlled through a complex network of interactions with FGF23 and PTH. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for a range of disorders characterized by dysregulated phosphate metabolism, including chronic kidney disease-mineral and bone disorder (CKD-MBD), hypophosphatemic rickets, and hyperphosphatemia. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the multifaceted role of calcitriol in maintaining phosphate balance. Further research is warranted to obtain more precise quantitative data on the effects of calcitriol on phosphate transporter expression and to refine experimental models to better recapitulate human physiology.
References
- 1. Isolation and characterization of brush border membrane vesicles from bovine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of brush border membrane vesicles from fresh and frozen bovine intestine for nutrient uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitriol modulates in vivo and in vitro cytokine production: a role for intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How dietary phosphate, renal failure and calcitriol administration affect the serum calcium-phosphate relationship in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes | MDPI [mdpi.com]
- 12. Calcium Deficiency Reduces Circulating Levels of FGF23 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Calcitriol on FGF23 Level in Healthy Adults and its Dependence on Phosphate Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Renal calcitriol synthesis and serum phosphorus in response to dietary phosphorus restriction and anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo treatment with calcitriol (1,25(OH)2D3) reverses age-dependent alterations of intestinal calcium uptake in rat enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcitriol upregulates expression and activity of the 1b isoform of the plasma membrane calcium pump in immortalized distal kidney tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcitriol's Impact on the Innate Immune System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a potent modulator of the innate immune system. Beyond its classical role in calcium homeostasis, calcitriol exerts significant influence over the function of various innate immune cells, including macrophages, monocytes, and dendritic cells. It orchestrates a complex network of signaling pathways that ultimately shape the innate immune response to pathogens and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning calcitriol's immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of calcitriol in immune-related disorders.
Introduction
The innate immune system constitutes the first line of defense against invading pathogens. It relies on a repertoire of germline-encoded receptors and effector mechanisms to rapidly recognize and eliminate microbial threats. Key players in this system include phagocytic cells like macrophages and monocytes, which engulf and destroy pathogens, and the production of antimicrobial peptides and inflammatory cytokines.
Calcitriol has emerged as a critical regulator of these processes.[1] Immune cells, such as macrophages and dendritic cells, can locally synthesize calcitriol from its precursor, 25-hydroxyvitamin D3.[2] These cells also express the vitamin D receptor (VDR), a nuclear receptor that, upon binding to calcitriol, modulates the transcription of a multitude of genes involved in innate immunity. This localized production and action allow for a fine-tuned regulation of immune responses at sites of infection and inflammation.
This guide will delve into the core mechanisms of calcitriol's action on the innate immune system, focusing on its genomic and non-genomic signaling pathways, its impact on cellular functions, and the experimental methodologies used to elucidate these effects.
Calcitriol Signaling in Innate Immune Cells
Calcitriol's effects on the innate immune system are primarily mediated through the Vitamin D Receptor (VDR). The canonical signaling pathway is genomic, involving the regulation of gene expression.
Genomic Signaling Pathway
The genomic actions of calcitriol are initiated by its binding to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][4] The calcitriol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4]
The binding of the VDR-RXR heterodimer to VDREs recruits a complex of co-regulatory proteins, including co-activators and co-repressors, that ultimately modulate the rate of gene transcription. Co-activators, such as SRC1, CBP, and MED1, facilitate the recruitment of RNA polymerase II and promote gene expression.[5] Conversely, co-repressors, like NCoR and SMRT, can inhibit transcription.[5] The balance between co-activator and co-repressor recruitment determines the transcriptional outcome of calcitriol signaling.
Cross-talk with Other Signaling Pathways
Calcitriol signaling does not occur in isolation. It engages in significant cross-talk with other crucial signaling pathways in innate immune cells, most notably the Toll-like Receptor (TLR) and NF-κB pathways.
TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and initiate an inflammatory response. Calcitriol can modulate TLR signaling at multiple levels. For instance, it has been shown to upregulate the expression of TLR2 and its co-receptor CD14.[6] In some contexts, however, calcitriol can also down-regulate the expression of TLR2 and TLR4, thereby dampening the inflammatory response to bacterial components like lipopolysaccharide (LPS).[6] This suggests a context-dependent regulatory role for calcitriol in TLR signaling.
The transcription factor NF-κB is a master regulator of inflammation. Upon activation by stimuli such as LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines. Calcitriol has been shown to inhibit the NF-κB signaling pathway.[7][8] It can achieve this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[9] By inhibiting NF-κB activation, calcitriol can effectively suppress the production of pro-inflammatory cytokines.
Impact of Calcitriol on Innate Immune Cell Functions
Calcitriol exerts a wide range of effects on the key functions of innate immune cells, including the production of antimicrobial peptides, modulation of cytokine secretion, and regulation of phagocytosis.
Antimicrobial Peptide Production
A cornerstone of calcitriol's antimicrobial activity is its ability to induce the expression of antimicrobial peptides (AMPs), such as cathelicidin (B612621) (CAMP) and β-defensin 2.[10] The promoters of the genes encoding these AMPs contain VDREs, making them direct targets of the calcitriol-VDR-RXR complex. Cathelicidin, in its active form LL-37, has broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.
Cytokine Production
Calcitriol's effect on cytokine production is complex and often context-dependent. It generally promotes an anti-inflammatory phenotype by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[13] However, in some instances, calcitriol has been observed to increase the expression of certain pro-inflammatory cytokines and chemokines.[12][14]
Phagocytosis
The impact of calcitriol on phagocytosis, the process by which immune cells engulf and digest pathogens, appears to be variable. Some studies have reported that calcitriol enhances the phagocytic capacity of macrophages.[15] However, other research has shown no significant effect of calcitriol on phagocytosis.[15][16] This discrepancy may be due to differences in experimental conditions, cell types, and the specific pathogens or particles used to assess phagocytosis.
Quantitative Data on Calcitriol's Effects
The following tables summarize quantitative data from various studies on the impact of calcitriol on gene expression and cytokine production in innate immune cells.
Table 1: Effect of Calcitriol on Gene Expression in Innate Immune Cells
| Gene | Cell Type | Calcitriol Concentration | Fold Change/Percent Increase | Reference |
| MIF | Human Adipocytes | 10 nM | 59% increase | [12][14] |
| CD14 | Human Adipocytes | 10 nM | 33% increase | [12][14] |
| TNF-α | RAW 264 Macrophages | 10 nM | 91% increase | [17] |
| IL-6 | RAW 264 Macrophages | 10 nM | 796% increase | [17] |
| CAMP | Human Airway Epithelial Cells | 100 nM | Highly upregulated | [10] |
| TREM1 | Human Airway Epithelial Cells | 100 nM | Highly upregulated | [10] |
| CYP24A1 | Chronic Lymphocytic Leukemia Cells | Varies | 1.6-fold increase | [8] |
Table 2: Effect of Calcitriol on Cytokine Production in Innate Immune Cells
| Cytokine | Cell Type | Stimulus | Calcitriol Concentration | Effect | Reference |
| TNF-α | Human Monocytes | LPS | 10⁻⁹ - 10⁻¹⁰ M | Dose-dependent inhibition | [11] |
| IL-1β | Human Monocytes | LPS | 10⁻⁹ - 10⁻¹⁰ M | Dose-dependent inhibition | [11] |
| PGE2 | Human Monocytes | - | 10⁻¹¹ - 10⁻⁷ M | Biphasic effect | [1] |
| TNF-α | Human Monocytes | IFN-τ, Phorbol esters | 10⁻¹¹ - 10⁻⁷ M | Inhibition | [1] |
| IL-1α, IL-1β | Human Monocytes | - | 10⁻¹¹ - 10⁻⁷ M | No effect | [1] |
| IL-8 | Human Serum (ESRD patients) | Cholecalciferol therapy | - | ~55% decrease | [13] |
| IL-6 | Human Serum (ESRD patients) | Cholecalciferol therapy | - | ~30% decrease | [13] |
| TNF-α | Human Serum (ESRD patients) | Cholecalciferol therapy | - | ~60% decrease | [13] |
| TNF-α | Canine Leukocytes | LPS, LTA, MDP | 10⁻⁷ M | Significant decrease | [16] |
| IL-10 | Canine Leukocytes | LPS, LTA, MDP | 10⁻⁷ M | No significant effect | [16] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in studying the effects of calcitriol on the innate immune system.
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines include human monocytic cell lines (e.g., THP-1, U937) and murine macrophage cell lines (e.g., RAW 264.7).
-
Primary Cells: Primary cells such as human peripheral blood mononuclear cells (PBMCs), from which monocytes can be isolated and differentiated into macrophages, are also frequently used.
-
Calcitriol Treatment: Calcitriol is typically dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at various concentrations, often ranging from 1 nM to 100 nM. Control cells are treated with the vehicle alone.
-
Stimulation: To mimic an inflammatory environment, cells are often co-treated with a stimulating agent such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Gene Expression Analysis (Real-Time PCR)
A general protocol for Real-Time RT-PCR is as follows:
-
RNA Isolation: Total RNA is extracted from calcitriol-treated and control cells using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., random hexamers or oligo(dT)).[18]
-
Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers for the target gene and a reference gene (e.g., GAPDH, β-actin). The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.[18][19]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[20]
Protein Expression Analysis (Western Blot)
A general protocol for Western Blot is as follows:
-
Protein Extraction: Cells are lysed to release total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[19]
Cytokine Measurement (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or serum. The assay typically involves capturing the cytokine of interest with a specific antibody, followed by detection with a second, enzyme-linked antibody that generates a colorimetric signal proportional to the amount of cytokine present.
Phagocytosis Assay (Flow Cytometry)
A general protocol for a flow cytometry-based phagocytosis assay is as follows:
-
Cell Preparation: Macrophages are treated with calcitriol or vehicle control.
-
Incubation with Particles: The cells are incubated with fluorescently labeled particles, such as FITC-labeled E. coli or latex beads.[22][23]
-
Quenching/Washing: Extracellular fluorescence is quenched, and non-phagocytosed particles are washed away.
-
Flow Cytometry: The percentage of fluorescent cells (i.e., cells that have phagocytosed particles) and the mean fluorescence intensity (indicating the number of particles per cell) are quantified using a flow cytometer.[22]
Conclusion
Calcitriol is a multifaceted regulator of the innate immune system. Through its interaction with the VDR and the subsequent modulation of gene expression, calcitriol can enhance antimicrobial defenses, suppress excessive inflammation, and influence a range of innate immune cell functions. The intricate interplay between calcitriol and other key signaling pathways, such as the TLR and NF-κB pathways, highlights its role as a fine-tuner of the innate immune response.
The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the immunomodulatory properties of calcitriol. A deeper understanding of these mechanisms is crucial for the development of novel therapeutic strategies that harness the power of vitamin D to treat a variety of immune-related diseases, from infectious diseases to chronic inflammatory and autoimmune disorders. Future research should continue to explore the context-dependent effects of calcitriol and its potential for personalized medicine applications in the field of immunology.
References
- 1. Effect of calcitriol on the secretion of prostaglandin E2, interleukin 1, and tumor necrosis factor alpha by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 4. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corepressors (NCoR and SMRT) as well as coactivators are recruited to positively regulated 1α,25-dihydroxyvitamin D3-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitriol May Down-Regulate mRNA Over-Expression of Toll-Like Receptor-2 and -4, LL-37 and Proinflammatory Cytokines in Cultured Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeted lipid nanoparticle delivery of calcitriol to human monocyte-derived macrophages in vitro and in vivo: investigation of the anti-inflammatory effects of calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin D-mediated effects on airway innate immunity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitriol modulates in vivo and in vitro cytokine production: a role for intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitriol and calcium regulate cytokine production and adipocyte-macrophage cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecalciferol Supplementation Alters Calcitriol-Responsive Monocyte Proteins and Decreases Inflammatory Cytokines in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Effects of calcitriol on phagocytic function, toll-like receptor 4 expression, and cytokine production of canine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zen-bio.com [zen-bio.com]
- 18. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. ffclrp.usp.br [ffclrp.usp.br]
- 21. Calcitriol inhibits osteoclastogenesis in an inflammatory environment by changing the proportion and function of T helper cell subsets (Th2/Th17) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of phagocytic activity of cultured macrophages using fluorescence microscopy and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measuring Phagocytosis in Bone Marrow-Derived Macrophages and Peritoneal Macrophages with Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Proliferative Power of Calcitriol: A Technical Guide for Cancer Research
An In-depth Examination of Calcitriol's Anti-Proliferative Effects in Cancer Models for Researchers, Scientists, and Drug Development Professionals.
Calcitriol, the hormonally active form of vitamin D3, has emerged as a molecule of significant interest in oncology research due to its demonstrated anti-proliferative, pro-apoptotic, and pro-differentiative properties across a spectrum of cancer models.[1] This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the investigation of Calcitriol's anti-cancer activities.
Mechanisms of Anti-Proliferative Action
Calcitriol exerts its anti-cancer effects through a multi-faceted approach, primarily mediated by the nuclear vitamin D receptor (VDR). The binding of Calcitriol to the VDR leads to a cascade of genomic and non-genomic events that collectively inhibit cancer cell growth and survival.
1.1. Cell Cycle Arrest: A hallmark of Calcitriol's anti-proliferative activity is its ability to induce cell cycle arrest, predominantly at the G0/G1 phase.[2] This is achieved through the transcriptional regulation of key cell cycle proteins. Upon activation by Calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression. Notably, Calcitriol upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[1][3] These proteins inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby halting the cell cycle at the G1/S checkpoint.
1.2. Induction of Apoptosis: Calcitriol can trigger programmed cell death, or apoptosis, in cancer cells. This is accomplished by modulating the expression of key apoptosis-regulating proteins. Calcitriol has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax and Bak.[1][4] This shift in the balance between pro- and anti-apoptotic factors leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[1][5][6]
1.3. Pro-differentiative Effects: In some cancer models, Calcitriol can induce cellular differentiation, causing malignant cells to revert to a more mature and less proliferative phenotype. This mechanism is particularly relevant in certain types of leukemia and other malignancies.
1.4. Anti-inflammatory and Anti-angiogenic Effects: Beyond its direct effects on cancer cells, Calcitriol also exhibits anti-inflammatory and anti-angiogenic properties, which can contribute to its overall anti-tumor activity by modulating the tumor microenvironment.
Quantitative Data on Anti-Proliferative Effects
The efficacy of Calcitriol in inhibiting cancer cell proliferation varies depending on the cancer type and specific cell line. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values of Calcitriol in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Melanoma | B16-F10 | 0.24 | [5][6] |
| Cervical Cancer | HeLa | ~0.19 | [5] |
| Breast Cancer | MCF-7 | ~0.17 | [5] |
| Breast Cancer | MCF-7 | ~40 | [7] |
| Colorectal Cancer | HT29 | Growth inhibition observed at 100 nM | [8] |
| Colorectal Cancer | SW480 | Growth inhibition observed at 100 nM | [8] |
| Malignant Pleural Mesothelioma | MSTO-211H | ~24.7% viability reduction at 100 nM | [9] |
| Malignant Pleural Mesothelioma | REN | ~24% viability reduction at 100 nM | [9] |
Table 2: Effects of Calcitriol on Cell Cycle Distribution and Apoptosis
| Cancer Type | Cell Line | Effect | Quantitative Data | Reference |
| Cervical Cancer | HeLa S3 | G1 Cell Cycle Arrest | Increase in G1 phase from 24.36% (control) to 78.10% (500 nM Calcitriol) | |
| Ovarian Cancer | SKOV3 | G2/M Cell Cycle Arrest | Increased percentage of cells in G2/M phase | [10] |
| Ovarian Cancer | A2780 | G1 Cell Cycle Arrest | Increased percentage of cells in G1 phase | [10] |
| Tumor-derived Endothelial Cells | TDEC | G0/G1 Cell Cycle Arrest | Increased percentage of cells in G0/G1 phase | [11] |
| Prostate Cancer | LNCaP | Induction of Apoptosis | ~5-fold increase in apoptotic cells | [12] |
| Melanoma | B16-F10 | Induction of Apoptosis | Increased expression of cleaved caspases 3, 8, and 9 | [5][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-proliferative effects of Calcitriol.
3.1. Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Calcitriol in culture medium. Remove the old medium from the wells and add 100 µL of the Calcitriol-containing medium to the respective wells. Include a vehicle control (e.g., ethanol (B145695) or DMSO, depending on the Calcitriol solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Calcitriol that inhibits cell growth by 50%).
3.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Calcitriol at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.3. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Calcitriol as described previously.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[14][15][16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
3.4. Western Blot Analysis for Cell Cycle and Apoptosis Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
Protocol:
-
Cell Lysis: After treatment with Calcitriol, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p21, p27, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Molecular Pathways and Workflows
4.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-proliferative effects of Calcitriol.
Caption: Calcitriol Signaling Pathway in Cancer Cells.
4.2. Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the anti-proliferative effects of Calcitriol.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitriol-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. kumc.edu [kumc.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Calcitriol (Active Vitamin D3) in In Vitro Cell Culture
Introduction Calcitriol (B1668218), the biologically active form of Vitamin D3 (1α,25-dihydroxyvitamin D3), is a steroid hormone primarily known for its role in calcium homeostasis.[1][2] Beyond its classical functions, Calcitriol is a potent modulator of cell growth, differentiation, and apoptosis, making it a subject of intense research in various fields, particularly oncology and immunology.[2][3][4] Its effects are mediated through both genomic and non-genomic pathways, primarily initiated by its binding to the nuclear Vitamin D Receptor (VDR).[2][5] These application notes provide a summary of dosages and detailed protocols for utilizing Calcitriol in in vitro experiments.
Mechanism of Action Calcitriol's biological activities are multifaceted:
-
Genomic Pathway: The most well-characterized pathway involves Calcitriol binding to the VDR. This complex then heterodimerizes with the Retinoid X Receptor (RXR).[5] The Calcitriol-VDR-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[5] This interaction modulates gene transcription, affecting pathways involved in cell cycle regulation, apoptosis, and differentiation.[5][6] A key target gene, CYP24A1, is often upregulated as part of a negative feedback loop to catabolize Calcitriol.[5]
-
Non-Genomic Pathway: Calcitriol can also elicit rapid cellular responses independently of gene transcription. These non-genomic actions are often mediated through membrane-associated VDR and can involve the activation of second messenger systems like PLC, PI3K, and MAP kinases.[5]
Key Biological Effects in Vitro
-
Antiproliferative and Cytotoxic Effects: Calcitriol is widely reported to inhibit cell proliferation in a dose-dependent manner across numerous cancer cell lines, including melanoma, mesothelioma, and pancreatic cancer.[2][7][8] This is often achieved by inducing cell cycle arrest, typically at the G0/G1 phase.[2][6] At higher concentrations, it can be cytotoxic.[9]
-
Induction of Apoptosis: Calcitriol can promote programmed cell death by activating caspase-dependent pathways. Studies have shown upregulation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) following treatment.[7][10]
-
Induction of Differentiation: In various cell types, including cancer cells and stem cells, Calcitriol promotes cellular differentiation.[6][11][12] For example, it can induce differentiation in basal cell carcinoma and human osteoblasts.[11][12]
-
Immunomodulation: Calcitriol has significant regulatory effects on the immune system, often suppressing inflammatory responses and modulating the function of immune cells like dendritic cells and T cells.[13]
Calcitriol Signaling Pathway
Caption: Genomic signaling pathway of Calcitriol.
Calcitriol Dosage Summary for In Vitro Experiments
The optimal concentration of Calcitriol varies significantly depending on the cell type, experimental duration, and desired biological endpoint. The following table summarizes dosages from various studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect(s) | Reference(s) |
| B16-F10 Melanoma Cells | 31.25 - 125 ppm (0.08 - 0.325 µM) | 24 hours | Dose-dependent inhibition of proliferation; IC50 of 93.88 ppm (~0.24 µM). | [7][10] |
| Human Malignant Pleural Mesothelioma (MSTO-211H, REN) | 1 - 100 nM | 24 hours | Dose-dependent reduction in cell viability and proliferation. | [2] |
| Primary Mesothelioma Cells | 10 - 100 nM | Not Specified | Decreased cell viability. | [2] |
| Rat Osteoblast-like Cells | 0.1 - 60 nM | 24 - 48 hours | Proliferation stimulated at 0.1 nM; inhibited at 60 nM. | [1][14] |
| Human Pancreatic Carcinoma (Capan-1) | 0.093 - 6 µM (in combo) | 24 hours (pre-treatment) | Synergistic growth inhibition and apoptosis with gemcitabine (B846). | [8] |
| Basal Cell Carcinoma (murine) | 10 nM | 10 days | Inhibition of proliferation and Hedgehog signaling; induction of differentiation. | [11] |
| Human Parathyroid Glands (Normal) | 10⁻¹⁰ - 10⁻⁷ M (0.1 nM - 100 nM) | 24 hours | Dose-dependent inhibition of cell proliferation and apoptosis. | [15] |
| Human Parathyroid Glands (Secondary Hyperplasia) | 10⁻⁷ M (100 nM) | 24 hours | Inhibition of cell proliferation and apoptosis only at high concentrations. | [15] |
| Human Dermal Fibroblasts | 10 nM | 4 - 24 hours | Inhibition of cell migration in a scratch wound assay. | [16] |
| Follicular Helper T-like Cells | 10 nM | 2 days | Promoted CXCR5 expression and enhanced IL-21 production. | [17] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for in vitro Calcitriol cell culture experiments.
Protocol 1: Preparation and Application of Calcitriol
This protocol describes the preparation of Calcitriol stock solutions and their application to cultured cells. Calcitriol is light-sensitive and should be handled accordingly.
Materials:
-
Calcitriol powder (CAS 32222-06-3)
-
Anhydrous Ethanol (B145695) (EtOH) or Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-blocking microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates
Procedure:
-
Stock Solution Preparation:
-
Dissolve Calcitriol powder in EtOH or DMSO to create a high-concentration stock solution (e.g., 1 mM). Calcitriol was dissolved in ethanol in several cited studies.[11]
-
Aliquot the stock solution into light-blocking tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock aliquot.
-
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 100 nM).
-
Important: Prepare a vehicle control medium containing the same final concentration of the solvent (EtOH or DMSO) as the highest Calcitriol concentration used. The final solvent concentration should typically be ≤ 0.1% to avoid toxicity.
-
-
Cell Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere and stabilize overnight.
-
Aspirate the old medium from the wells.
-
Add the prepared treatment media (including the vehicle control) to the respective wells.
-
Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assessment (Resazurin Reduction Assay)
This assay measures metabolically active cells and is used to assess the antiproliferative or cytotoxic effects of Calcitriol.
Materials:
-
Calcitriol-treated and control cells in a 96-well plate
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Following the treatment period as described in Protocol 1, add Resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. Incubation time may need optimization depending on the cell line's metabolic activity.
-
Measure the fluorescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the fluorescence value of a "medium only" blank from all experimental wells.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
Viability (%) = (Fluorescence of Treated Sample / Mean Fluorescence of Vehicle Control) x 100
-
-
Plot the viability percentage against the log of Calcitriol concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[7]
-
Protocol 3: Apoptosis Assessment (Caspase Activity Assay)
This protocol provides a general method for measuring the activity of executioner caspases (e.g., Caspase-3) as an indicator of apoptosis.
Materials:
-
Calcitriol-treated and control cells
-
Commercially available Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, substrate, and inhibitor)
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
After treatment, harvest the cells (including floating cells in the supernatant) and wash with ice-cold PBS.
-
Count the cells to ensure equal numbers are used for each condition.
-
Lyse the cells using the lysis buffer provided in the kit, following the manufacturer's instructions. This typically involves a short incubation on ice.
-
Centrifuge the lysates to pellet cell debris and transfer the supernatant to a new, cold microfuge tube.
-
Determine the protein concentration of each lysate to normalize the activity.
-
Add an equal amount of protein from each sample to the wells of a 96-well plate.
-
Add the caspase substrate (e.g., DEVD-pNA for colorimetric assays) to each well and mix.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Compare the caspase activity in Calcitriol-treated cells to the vehicle control. Increased signal indicates the induction of apoptosis.[8] Western blotting for cleaved caspase-3, -8, and -9 can also be used as a qualitative confirmation.[7][8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol in Combination Therapy for Prostate Cancer: Pharmacokinetic and Pharmacodynamic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 7. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitriol enhances gemcitabine antitumor activity in vitro and in vivo by promoting apoptosis in a human pancreatic carcinoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. stemcell.com [stemcell.com]
- 13. iji.sums.ac.ir [iji.sums.ac.ir]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Protocol for the Dissolution and Storage of Calcitriol-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the biologically active form of vitamin D3, is a critical regulator of calcium homeostasis and cellular differentiation. Its deuterated analogue, Calcitriol-d3, is frequently utilized in research settings for various applications, including in vitro and in vivo studies of the vitamin D signaling pathway.[1] Proper handling, dissolution, and storage of this compound are paramount to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the dissolution and storage of this compound, along with important stability considerations.
Data Presentation: Solubility and Stability of this compound
The following table summarizes the key quantitative and qualitative data regarding the solubility and stability of this compound. It is important to note that while general stability is understood, precise long-term quantitative degradation rates in common organic solvents are not extensively published.
| Parameter | Solvent/Condition | Value/Observation | Citation(s) |
| Solubility | Dimethyl Sulfoxide (DMSO) | ≥ 83 mg/mL (199.21 mM) | [2] |
| Ethanol (B145695) | ~83 mg/mL | [2] | |
| Methanol | ~50 mg/mL | [2] | |
| Water | Practically insoluble | [2] | |
| Storage (Solid) | Temperature | -20°C is recommended for long-term storage. | [2] |
| Light/Air | Sensitive to light and air; store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). | [2] | |
| Storage (Stock Solution) | Temperature | -20°C for short to medium-term storage (up to 1 month); -80°C for long-term storage (up to 6 months). | [2] |
| Light/Air | Protect from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [2] | |
| Stability in DMSO | Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is recommended as solutions can be unstable. | [2] | |
| Stability in Ethanol | Information on long-term stability in ethanol is limited; fresh preparation is advised. | ||
| Degradation | Light | Prolonged exposure to light, particularly UV light, will cause degradation. | [2] |
| Temperature | Susceptible to thermal degradation. | [2] | |
| pH | More stable at a pH above 5. | [2] |
Experimental Protocols
Materials and Equipment
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), research grade
-
Anhydrous Ethanol (200 proof), research grade
-
Sterile, amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
-
Calibrated micropipettes and sterile, DNase/RNase-free pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Preparation: Work in a clean, dry environment, preferably under a fume hood or in a glove box to minimize exposure to moisture and air. Ensure all glassware is thoroughly dried.
-
Weighing: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh the desired amount of this compound crystalline solid into the vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 419.67 g/mol ), add approximately 238 µL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Inert Gas Purge: Briefly flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly sealing the cap. This helps to displace oxygen and improve stability.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term use (up to 1 month). Always protect from light.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution to a working concentration for use in cell culture experiments.
-
Thawing: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature, protected from light.
-
Dilution: In a sterile microcentrifuge tube, perform serial dilutions of the stock solution with sterile, pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the this compound solution to the medium and mix immediately to prevent precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions in cell culture medium.
Mandatory Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for the proper preparation of a this compound stock solution for research use.
Calcitriol Signaling Pathway via the Vitamin D Receptor (VDR)
Caption: A diagram showing the mechanism of Calcitriol action through the Vitamin D Receptor to modulate gene expression.
References
Measuring the Sunshine Hormone: A Detailed Guide to Serum Calcitriol (1,25-dihydroxyvitamin D3) Quantification
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview of the methodologies available for the quantitative determination of Calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of Vitamin D, in serum samples. Accurate measurement of this pivotal hormone is critical for research in bone metabolism, immunology, oncology, and various other fields, as well as for the development of new therapeutics. This document details the most common analytical techniques, offering structured protocols and performance comparisons to aid in the selection of the most appropriate method for specific research needs.
Introduction to Calcitriol Analysis
Calcitriol circulates at picomolar concentrations, presenting a significant analytical challenge that demands highly sensitive and specific assays.[1] The lipophilic nature of calcitriol and the presence of other vitamin D metabolites in circulation further necessitate robust sample preparation techniques to ensure accurate quantification.[2] The primary methods employed for serum calcitriol measurement are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA). Each method offers a unique balance of sensitivity, specificity, throughput, and cost.
Comparison of Analytical Methods
The choice of analytical method for calcitriol measurement depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance characteristics of the three main techniques.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
| Principle | Separation by chromatography, followed by mass-based detection and quantification. | Competitive binding of labeled and unlabeled antigen to a specific antibody. | Competitive binding of radiolabeled and unlabeled antigen to a specific antibody. |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.41-1.0 pg/mL, LOQ: ~0.82 pg/mL).[3] | Moderate (Sensitivity: ~4.69 - 15.6 pg/mL).[4] | High (Quantification limit: ~33 pg/mL).[5] |
| Specificity | Very high; can distinguish between D2 and D3 forms and other metabolites.[6] | Generally good, but potential for cross-reactivity with other metabolites. | Can have cross-reactivity with other vitamin D metabolites, requiring extensive purification.[5] |
| Precision (CV%) | Good (Intra-assay CV: <10%, Inter-assay CV: <15%).[3] | Good (Intra-assay CV: <10%, Inter-assay CV: <15%). | Good (Intra- and Inter-assay CVs: <10%).[5] |
| Sample Throughput | High, especially with automated sample preparation. | High, suitable for batch analysis. | Moderate, can be labor-intensive. |
| Advantages | High specificity and sensitivity, multiplexing capabilities.[2] | High throughput, no radioactive materials, relatively simple workflow. | High sensitivity. |
| Disadvantages | High initial instrument cost, requires specialized expertise. | Potential for cross-reactivity, lot-to-lot variability. | Use of radioactive materials, extensive sample preparation.[2] |
Experimental Protocols
Detailed methodologies for sample collection, preparation, and analysis for each of the key techniques are provided below.
I. Serum Sample Collection and Handling (General Protocol)
Proper sample collection and handling are paramount for accurate calcitriol measurement, regardless of the analytical method used.
-
Collection: Collect whole blood into a serum separator tube (SST) or a red-top tube (no gel barrier).[7]
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes.[8]
-
Centrifugation: Centrifuge the sample at 1,000-2,000 x g for 10-15 minutes.[8]
-
Aliquoting: Carefully transfer the serum into a clean, labeled polypropylene (B1209903) tube.
-
Storage: If not analyzed immediately, store the serum samples at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[8]
II. Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for calcitriol measurement due to its high sensitivity and specificity.
A. Sample Preparation: Supported Liquid Extraction (SLE) and Derivatization
-
Internal Standard Spiking: To 220 µL of serum, add a known concentration of a stable isotope-labeled internal standard (e.g., d6-calcitriol).[9]
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile (B52724) with 1% formic acid) to precipitate proteins.[10]
-
Extraction: Transfer the supernatant to a supported liquid-liquid extraction (SLE) plate. Apply a vacuum to absorb the sample into the sorbent.[9]
-
Elution: Elute the vitamin D metabolites using an appropriate organic solvent mixture (e.g., MTBE/ethyl acetate).[9]
-
Evaporation: Dry the eluate under a stream of nitrogen.[9]
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and thus sensitivity, reconstitute the dried extract in a solution containing a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Incubate at room temperature.[11]
-
Final Reconstitution: Evaporate the derivatization mixture and reconstitute the sample in the mobile phase for injection into the LC-MS/MS system.[11]
B. LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 or other suitable reversed-phase column to separate calcitriol from other vitamin D metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both calcitriol and the internal standard.[9]
-
Quantification: Create a standard curve by analyzing calibrators of known calcitriol concentrations. Determine the concentration of calcitriol in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
III. Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common, high-throughput method for calcitriol measurement. The following is a general protocol for a competitive ELISA.
A. Sample Preparation
-
Follow the general serum sample collection and handling protocol.
-
Depending on the kit manufacturer's instructions, a sample extraction or dilution step may be required.
B. ELISA Procedure
-
Standard and Sample Addition: Add standards, controls, and prepared serum samples to the wells of the microplate pre-coated with a calcitriol-specific antibody.[8]
-
Competitive Binding: Add biotin-labeled calcitriol to each well. During incubation, the unlabeled calcitriol in the samples and the biotin-labeled calcitriol compete for binding to the coated antibody.[8]
-
Washing: Wash the plate to remove unbound components.[8]
-
Enzyme Conjugate Addition: Add an avidin-horseradish peroxidase (HRP) conjugate to each well, which binds to the biotin-labeled calcitriol.[12]
-
Washing: Wash the plate again to remove unbound enzyme conjugate.[8]
-
Substrate Addition: Add a TMB substrate solution. The HRP enzyme catalyzes a color change, with the intensity of the color being inversely proportional to the amount of calcitriol in the sample.[12]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.[8]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[12]
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the calcitriol concentration in the samples from this curve.
IV. Method 3: Radioimmunoassay (RIA)
RIA is a highly sensitive, traditional method for hormone quantification.
A. Sample Preparation
-
Extraction: Extract calcitriol from the serum sample using an organic solvent such as diethyl ether.[5]
-
Purification: Purify the extract using chromatography (e.g., HPLC or solid-phase extraction) to separate calcitriol from other cross-reacting vitamin D metabolites.[5]
B. RIA Procedure
-
Competitive Binding: In a reaction tube, combine the purified sample extract or standard with a specific anti-calcitriol antibody and a known amount of radiolabeled (e.g., tritium-labeled) calcitriol.
-
Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled calcitriol for the antibody binding sites.
-
Separation: Separate the antibody-bound calcitriol from the free calcitriol. This is often achieved by adding a precipitating agent (e.g., charcoal-dextran).
-
Data Acquisition: Measure the radioactivity of the antibody-bound fraction using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled calcitriol in the sample.
-
Quantification: Construct a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the calcitriol concentration in the samples by interpolating their radioactivity measurements on the standard curve.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of calcitriol, the following diagrams are provided.
Conclusion
The accurate measurement of serum calcitriol is essential for advancing our understanding of its role in health and disease. This application note has provided a detailed comparison of the primary analytical methods—LC-MS/MS, ELISA, and RIA—along with comprehensive protocols for their implementation. While LC-MS/MS offers the highest specificity and sensitivity, ELISA provides a high-throughput and non-radioactive alternative. The choice of method should be guided by the specific requirements of the research or drug development program. By following the detailed protocols and understanding the principles outlined herein, researchers can confidently and accurately quantify this vital hormone.
References
- 1. Measurement of vitamin D and its metabolites (calcidiol and calcitriol) and their clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Serum Calcitriol Concentrations and Kidney Function Decline, Heart Failure, and Mortality in Elderly Community-Living Adults: The Health, Aging, and Body Composition Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Kit [ABIN1124721] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 5. Radioimmunoassay method for the determination of 22-oxacalcitriol, a novel analog of 1 alpha,25-dihydroxyvitamin D3 having valuable clinical potency, in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Calcitriol 1,25-Dihydroxyvitamin D - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 11. ijbio.com [ijbio.com]
- 12. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Calcitriol-d3 Administration in Mouse Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the active form of vitamin D3, in mouse models of osteoporosis. This document is intended to serve as a practical guide for researchers in the fields of bone biology, pharmacology, and drug development.
Introduction to Calcitriol and its Role in Bone Metabolism
Calcitriol is a crucial regulator of calcium and phosphate (B84403) homeostasis, which are essential for bone mineralization.[1] Its primary functions include promoting intestinal absorption of calcium and phosphate.[1] The active form of vitamin D, calcitriol, binds to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including bone.[1]
In the context of bone remodeling, calcitriol exhibits complex and sometimes biphasic effects. It can influence both bone formation and resorption. Calcitriol can enhance the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) on osteoblasts, which in turn stimulates the maturation of osteoclasts, the cells responsible for bone resorption.[1] Conversely, studies have shown that pharmacologic doses of calcitriol can increase peak bone mass by inhibiting osteoclastogenesis and bone resorption.[2] It has been demonstrated that calcitriol can inhibit the commitment of osteoclast precursors by modulating the BMP-Smad1 and IκB-NF-κB signaling pathways.[2][3] Furthermore, calcitriol has been shown to promote osteoblast differentiation and bone formation, in part through the Wnt/β-catenin signaling pathway.[4][5]
Due to these diverse effects, the administration of calcitriol in mouse models of osteoporosis is a valuable tool for investigating the mechanisms of bone loss and for evaluating potential therapeutic interventions.
Mouse Models of Osteoporosis
Several mouse models are commonly used to study osteoporosis. The choice of model depends on the specific research question, with the most prevalent being ovariectomy-induced and glucocorticoid-induced osteoporosis.
2.1. Ovariectomy (OVX)-Induced Osteoporosis: This is the most widely used model to mimic postmenopausal osteoporosis, which is characterized by estrogen deficiency.[6][7] Ovariectomy leads to a decrease in estrogen levels, resulting in increased osteoclast activity, accelerated bone resorption, and subsequent bone loss, primarily affecting trabecular bone.[7] C57BL/6 mice are a commonly used strain for this model.[6]
2.2. Glucocorticoid-Induced Osteoporosis (GIOP): Prolonged administration of glucocorticoids is a common cause of secondary osteoporosis.[8][9] This model is relevant for studying the detrimental effects of steroid therapy on bone. Glucocorticoids suppress bone formation by inhibiting osteoblast function and promoting their apoptosis, while also increasing bone resorption.[9][10] Various glucocorticoids like prednisolone (B192156) or dexamethasone (B1670325) can be used to induce osteoporosis in mice.[10]
Experimental Protocols
The following are generalized protocols for the administration of calcitriol in common mouse models of osteoporosis. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
3.1. Ovariectomy (OVX)-Induced Osteoporosis Model and Calcitriol Treatment
This protocol describes the induction of osteoporosis via ovariectomy in female mice, followed by treatment with calcitriol.
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Ovariectomy: Anesthetize the mice. Perform a bilateral ovariectomy through a dorsal midline incision. For the sham group, the ovaries are located but not removed.[7]
-
Recovery and Osteoporosis Development: Allow the mice to recover for 4-6 weeks to allow for the development of significant bone loss.[6]
-
Calcitriol Administration:
-
-
Endpoint Analysis:
-
Bone Microarchitecture: Analyze femurs or tibias using micro-computed tomography (µCT) to determine parameters like bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6]
-
Serum Biomarkers: Collect blood to measure serum levels of calcium, phosphorus, C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption), and procollagen (B1174764) type 1 N-terminal propeptide (P1NP, a marker of bone formation).[2]
-
Histomorphometry: Perform histological analysis of bone sections to assess cellular activity (osteoblast and osteoclast numbers) and dynamic bone formation rates (requires prior labeling with fluorochromes like calcein).
-
3.2. Glucocorticoid-Induced Osteoporosis (GIOP) Model and Calcitriol Treatment
This protocol details the induction of osteoporosis using glucocorticoids and subsequent treatment with calcitriol.
-
Animals: Male or female mice (e.g., Swiss-Webster or C57BL/6), 10-12 weeks old.[12]
-
Procedure:
-
Glucocorticoid Administration: Implant slow-release pellets containing prednisolone (e.g., 2.1 mg/60-day release) subcutaneously.[13] Alternatively, daily subcutaneous or intraperitoneal injections of dexamethasone can be used.[10]
-
Calcitriol Administration:
-
Dose: 0.5-1.0 µg/kg body weight, daily.[14]
-
Route: Oral gavage or subcutaneous injection.
-
Duration: 4-8 weeks, often initiated concurrently with or shortly after the start of glucocorticoid treatment.
-
-
-
Endpoint Analysis:
-
Bone Microarchitecture: µCT analysis of femurs or vertebrae.[12]
-
Serum Biomarkers: Measurement of serum calcium, phosphorus, osteocalcin, CTX, and P1NP.[12]
-
Gene Expression: Analysis of RNA from bone tissue to examine the expression of genes involved in bone metabolism, such as those in the Wnt signaling pathway (e.g., Dkk-1, Sost).[12]
-
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of calcitriol in mouse models of osteoporosis.
Table 1: Effects of Calcitriol on Bone Microarchitecture in Ovariectomized (OVX) Mice
| Treatment Group | Bone Mineral Density (BMD) | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (µm) | Trabecular Separation (Tb.Sp) (µm) | Reference |
| Sham | Baseline | Baseline | Baseline | Baseline | Baseline | [2] |
| OVX | Decreased | Decreased | Decreased | Decreased | Increased | [2] |
| OVX + Calcitriol (0.1 µg/kg/day) | Increased vs. OVX | Increased vs. OVX | Increased vs. OVX | No significant change | Decreased vs. OVX | [2] |
Table 2: Effects of Calcitriol on Serum Bone Turnover Markers
| Treatment Group | Serum Calcium | Serum CTX (ng/mL) | Urine DPD (nmol/mmol creatinine) | Serum P1NP (ng/mL) | Reference |
| Control | Normal | Baseline | Baseline | Baseline | [2] |
| Calcitriol (0.1 µg/kg/day) | No significant change | Decreased | Decreased | - | [2] |
| CKD Mice | - | - | - | - | [4] |
| CKD Mice + Calcitriol | - | Decreased (Trap 5b) | - | Increased | [4] |
Signaling Pathways and Visualizations
Calcitriol exerts its effects on bone through various signaling pathways. The following diagrams, generated using the DOT language, illustrate key mechanisms.
5.1. Calcitriol's Inhibition of Osteoclastogenesis
Calcitriol can inhibit the differentiation of osteoclast precursors by enhancing BMP-Smad1 signaling, which in turn suppresses the RANKL-NF-κB pathway.[2]
Caption: Calcitriol inhibits osteoclast commitment via BMP-Smad1 and NF-κB pathways.
5.2. Calcitriol's Anabolic Effect via Wnt Signaling
Calcitriol can promote bone formation by enhancing the Wnt signaling pathway, partly by increasing the secretion of Wnt10b from osteoclasts.[4]
Caption: Calcitriol promotes bone formation through the Wnt/β-catenin pathway.
5.3. Experimental Workflow for Calcitriol Administration in OVX Mice
The following diagram outlines the typical experimental workflow for studying the effects of calcitriol in an ovariectomy-induced osteoporosis mouse model.
Caption: Workflow for calcitriol studies in ovariectomized mice.
Conclusion
The administration of calcitriol in mouse models of osteoporosis provides a valuable platform for elucidating the mechanisms of bone loss and for preclinical evaluation of potential therapeutics. The choice of model, dosage, and duration of treatment should be carefully considered based on the specific research objectives. The protocols and data presented in these application notes serve as a foundational guide for designing and conducting robust and reproducible studies in this field.
References
- 1. longdom.org [longdom.org]
- 2. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Association of Anabolic Effect of Calcitriol with Osteoclast-Derived Wnt 10b Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. An Overview of Glucocorticoid-Induced Osteoporosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pathogenic mechanisms of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Calcitriol corrects bone loss induced by oophorectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. www2.lbl.gov [www2.lbl.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcitriol. A review of its use in the treatment of postmenopausal osteoporosis and its potential in corticosteroid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Inducing Cancer Cell Differentiation with Calcitriol (Active Vitamin D3)
Introduction
Calcitriol (B1668218), the biologically active form of vitamin D3, is a pleiotropic hormone that regulates calcium homeostasis and bone metabolism.[1][2] Beyond its classical functions, calcitriol has demonstrated significant anti-neoplastic activity in a variety of cancer models.[3][4] One of its key anti-cancer mechanisms is the induction of cell differentiation, a process where cancer cells are prompted to mature into non-proliferative, specialized cell types.[1][5][6] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing calcitriol to induce differentiation in cancer cell lines.
Mechanism of Action
Calcitriol exerts its effects primarily through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[7][8] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[9]
The induction of differentiation by calcitriol is a multi-faceted process involving:
-
Cell Cycle Arrest: Calcitriol is a potent inducer of cell cycle arrest, primarily at the G0/G1 phase.[5][10] This is achieved by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[1][5][10]
-
Regulation of Transcription Factors: Calcitriol influences the activity of key transcription factors involved in cell fate decisions, such as AP-1 and PPAR.[5]
-
Modulation of Signaling Pathways: The anti-proliferative and pro-differentiative effects of calcitriol are also mediated through the inhibition of pro-proliferative signaling pathways like the Hedgehog and Wnt/β-catenin pathways.[5][9][10]
-
Induction of Apoptosis: In addition to differentiation, calcitriol can also induce programmed cell death (apoptosis) in cancer cells by regulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.[1][5]
Data Presentation: Efficacy of Calcitriol Across Cancer Cell Lines
The following tables summarize the effective concentrations and observed effects of calcitriol in various cancer cell lines based on published literature.
Table 1: Leukemia Cell Lines
| Cell Line | Cancer Type | Calcitriol Concentration | Treatment Duration | Key Differentiation Markers/Effects |
| HL-60 | Promyelocytic Leukemia | 1.2 - 120 nM | Not Specified | Induced differentiation into macrophages.[11] |
| HL-60 | Promyelocytic Leukemia | 3 x 10⁻⁸ M (IC50) | 10 days | Inhibition of colony formation.[12] |
| U937 | Myeloid Leukemia | 4 x 10⁻⁸ M (IC50) | 10 days | Inhibition of colony formation, overexpression of CD11b.[12] |
| K-562 | Chronic Myeloid Leukemia | Not Specified | Not Specified | Strong antiproliferative effects.[6] |
Table 2: Solid Tumor Cell Lines
| Cell Line | Cancer Type | Calcitriol Concentration | Treatment Duration | Key Differentiation Markers/Effects |
| SW480 | Colorectal Cancer | 100 nM | 48 hours | Upregulation of E-cadherin, modulation of β-catenin signaling.[13] |
| HT29 | Colorectal Cancer | 100 nM | 48 hours | Increased expression of E-cadherin.[13] |
| LoVo, HT29, HCT116 | Colorectal Carcinoma | 0.02 - 0.5 µM | Not Specified | Anti-proliferative effects, inhibition of colony formation.[14] |
| LNCaP | Prostate Cancer | 1 nM | Not Specified | ~50% growth inhibition, upregulation of Androgen Receptor (AR) expression.[15] |
| C4-2 | Prostate Cancer | Not Specified | Not Specified | Reduced C-MYC mRNA and protein levels.[10] |
| T47D | Breast Cancer | Not Specified | Not Specified | Basal promoter activity of VDR enhanced by calcitriol.[8] |
| MCF-7, T-47D | Breast Cancer | Not Specified | Not Specified | Inhibited expression of c-myc protein by over 50%.[2] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Calcitriol signaling pathway leading to cellular effects in cancer cells.
Caption: Experimental workflow for assessing Calcitriol-induced differentiation.
Caption: Mechanism of Calcitriol-induced G1 cell cycle arrest.
Experimental Protocols
Protocol 1: Cell Culture and Calcitriol Treatment
-
Cell Culture:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Maintain cells in the exponential growth phase.
-
-
Calcitriol Preparation:
-
Prepare a stock solution of Calcitriol (e.g., 1 mM in ethanol). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 1 nM to 1 µM). Prepare a vehicle control using the same concentration of ethanol (B145695) as in the highest Calcitriol treatment.
-
-
Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the various concentrations of Calcitriol or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Protocol 2: Assessment of Cell Proliferation (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with Calcitriol as described in Protocol 1.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 3: Induction and Assessment of Differentiation
A. Morphological Analysis
-
Culture and treat cells on glass coverslips in a 6-well plate.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Wright-Giemsa or other suitable stains to visualize cellular morphology.
-
Observe the cells under a light microscope and document changes in cell size, shape, nuclear-to-cytoplasmic ratio, and adherence.
B. Nitroblue Tetrazolium (NBT) Reduction Assay (for Myeloid Differentiation)
-
After Calcitriol treatment, incubate the cells with 1 mg/mL NBT solution containing 200 nM Phorbol 12-myristate 13-acetate (PMA) for 30 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells (differentiated cells) and the total number of cells in at least three different fields under a microscope.
-
Express the result as the percentage of NBT-positive cells.
Protocol 4: Western Blot Analysis of Differentiation-Associated Proteins
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against differentiation markers (e.g., CD11b, CD14 for myeloid cells; E-cadherin for epithelial cells) and VDR overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
Protocol 5: Quantitative Real-Time PCR (qPCR) for VDR and Target Gene Expression
-
RNA Extraction: Isolate total RNA from Calcitriol-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and specific primers for VDR and differentiation-related genes (e.g., p21, p27, CD14).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
References
- 1. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calcitriol in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 6. Synergistic Effects of Inecalcitol With Imatinib and Dasatinib on Chronic Myeloid Leukemia Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. Vitamin D-3 receptor as a target for breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the human vitamin D3 receptor promoter in breast cancer cells is mediated through Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alternative differentiation of human promyelocytic leukemia cells (HL-60) induced selectively by retinoic acid and 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19-Nor-1α,25-dihydroxyvitamin D2 (paricalcitol): effects on clonal proliferation, differentiation, and apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential antitumor effects of vitamin D analogues on colorectal carcinoma in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Note: Quantification of Calcitriol-d3 and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) is the biologically active form of vitamin D3 and plays a crucial role in calcium homeostasis, bone metabolism, and various other physiological processes.[1][2] Accurate quantification of calcitriol and its metabolites is essential for clinical diagnostics, particularly in the assessment of renal function, parathyroid disorders, and various bone diseases.[1] Furthermore, in drug development, understanding the pharmacokinetics of exogenous calcitriol and its analogs is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the measurement of vitamin D metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[3][4] This application note provides a detailed protocol for the quantification of Calcitriol-d3 and its key metabolites in human plasma using a robust LC-MS/MS method.
Principle
This method utilizes a sensitive and selective LC-MS/MS assay for the determination of this compound in human plasma. The procedure involves sample preparation using solid-phase extraction (SPE) to remove interfering substances. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A deuterated internal standard (Calcitriol-d6) is used to ensure accuracy and precision.[5] For enhanced sensitivity, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to improve the ionization efficiency of calcitriol.[4][5]
Experimental Protocols
Materials and Reagents
-
Calcitriol and Calcitriol-d6 standards (Syncom, UK or equivalent)[5]
-
HPLC-grade methanol, acetonitrile (B52724), and water (J.T. Baker, India or equivalent)[5]
-
Formic acid (Sigma-Aldrich or equivalent)[3]
-
Ammonium trifluoroacetate (B77799) (Sigma-Aldrich or equivalent)[5]
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (Sigma-Aldrich, India or equivalent)[5]
-
Human plasma (collected in tubes with an appropriate anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[5]
Instrumentation
-
Liquid Chromatography system (e.g., Waters Acquity UPLC)[5]
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ MS)[5]
-
Analytical column: C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)[5]
Sample Preparation
-
Spiking: To 500 µL of human plasma, add the appropriate volume of this compound standard solutions and 50 µL of the Calcitriol-d6 internal standard working solution.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[5]
-
Derivatization (Optional, for increased sensitivity):
-
Reconstitute the dried extract with a solution of PTAD in acetonitrile (e.g., 500 µg/mL).[5]
-
Allow the reaction to proceed at room temperature.
-
-
Reconstitution: Reconstitute the derivatized or non-derivatized sample in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | Acetonitrile[5] |
| Mobile Phase B | 4mM Ammonium Trifluoroacetate[5] |
| Flow Rate | 0.2 mL/min[5] |
| Gradient | Initial: 80% B; 0–4.0 min: 80%-20% B; 4.01–5.50 min: 20% B; 5.50–7.0 min: 20%-80% B[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | Calcitriol (PTAD derivatized): m/z 574.4 > 314.158Calcitriol-d6 (PTAD derivatized): m/z 580.4 > 314.136[5] |
| Cone Voltage | 2 V for Calcitriol, 4 V for Calcitriol-d6[5] |
| Collision Energy | 14 eV for Calcitriol, 18 eV for Calcitriol-d6[5] |
| Dwell Time | 0.100 s[5] |
Data Presentation
Quantitative Performance of the Method
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for Calcitriol quantification.
| Parameter | Result |
| Linearity Range | 5 - 200 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 5.021 pg/mL[5] |
| Intra-batch Precision (%CV) | ≤ 15% |
| Inter-batch Precision (%CV) | ≤ 15% |
| Mean Recovery | 110.77%[5] |
| Retention Time (Calcitriol) | ~3.2 ± 0.5 min[5] |
| Retention Time (Calcitriol-d6) | ~3.1 ± 0.5 min[5] |
Mandatory Visualizations
Metabolic Pathway of Vitamin D3
Caption: Metabolic pathway of Vitamin D3 to its active form, Calcitriol, and subsequent catabolism.
Experimental Workflow for Calcitriol Quantification
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a deuterated internal standard corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision. While derivatization with PTAD can significantly enhance sensitivity, it adds an extra step to the sample preparation process.[5] The choice of whether to include a derivatization step will depend on the required lower limit of quantification for a specific application. The chromatographic conditions are optimized to provide good separation of calcitriol from other endogenous compounds, minimizing the risk of interference. This method is suitable for a range of applications, from clinical monitoring of vitamin D status to pharmacokinetic studies in drug development.
References
- 1. apps.thermoscientific.com [apps.thermoscientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbio.com [ijbio.com]
Application Notes: The Role of Calcitriol (Active Vitamin D3) in Autoimmune Disease Models
Introduction Calcitriol (B1668218), the hormonally active form of vitamin D3, is a potent secosteroid hormone primarily known for its role in calcium and bone metabolism.[1][2] However, extensive research has revealed its significant immunomodulatory functions, making it a molecule of great interest in the study and potential treatment of autoimmune diseases.[3][4] Most immune cells, including T cells, B cells, macrophages, and dendritic cells (DCs), express the Vitamin D Receptor (VDR), making them direct targets for Calcitriol's action.[5][6][7] Vitamin D deficiency has been associated with an increased risk and severity of various autoimmune disorders, including multiple sclerosis, rheumatoid arthritis, inflammatory bowel disease, and type 1 diabetes.[3][8][9]
Mechanism of Action in Immunomodulation Calcitriol exerts its immunomodulatory effects primarily by binding to the nuclear VDR.[2][10] This Calcitriol-VDR complex heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[2][10]
The key immunomodulatory actions of Calcitriol include:
-
Modulation of Dendritic Cell (DC) Function: Calcitriol inhibits the maturation of DCs, promoting a more tolerogenic phenotype. This is characterized by decreased expression of MHC class II and co-stimulatory molecules (e.g., CD86), and reduced production of pro-inflammatory cytokines like IL-12 and IL-23.[3][11][12] This, in turn, hampers the activation of pathogenic T helper cells.
-
Regulation of T Cell Differentiation: Calcitriol directly influences T cell proliferation and differentiation. It suppresses the pro-inflammatory Th1 and Th17 cell lineages, which are key drivers in many autoimmune diseases.[3][10][11] It achieves this by inhibiting the production of their signature cytokines, such as IFN-γ (Th1) and IL-17 (Th17).[3][11][13]
-
Promotion of Regulatory T Cells (Tregs): Calcitriol promotes the development and function of regulatory T cells (Tregs), which are crucial for maintaining self-tolerance and suppressing autoimmune responses.[3][14] It has been shown to increase the expression of Foxp3, the master transcription factor for Tregs.[8]
-
Shifting Cytokine Profiles: The overall effect of Calcitriol is a shift from a pro-inflammatory to a more anti-inflammatory or tolerogenic cytokine environment, characterized by decreased IL-2, IFN-γ, and IL-17, and increased production of anti-inflammatory cytokines like IL-10 and TGF-β.[3][14][15][16]
Application in Preclinical Autoimmune Disease Models
Calcitriol and its analogs have been successfully used to prevent disease onset and ameliorate symptoms in a variety of animal models.
-
Experimental Autoimmune Encephalomyelitis (EAE): As a model for Multiple Sclerosis, Calcitriol treatment in EAE mice has been shown to reduce clinical scores, decrease CNS inflammation and demyelination, and shift the T cell balance from pathogenic Th17 cells towards protective Tregs.[13][14][17][18]
-
Collagen-Induced Arthritis (CIA): In this model of Rheumatoid Arthritis, Calcitriol administration can prevent the initiation and reduce the progression of the disease.[3][15] Studies have also explored the enhanced therapeutic effect of mesenchymal stem cells pre-treated with Calcitriol.[15]
-
Inflammatory Bowel Disease (IBD): In models like dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, Calcitriol analogs have demonstrated significant anti-inflammatory properties, reducing histological scores and modulating mucosal DC responses.[16][19]
-
Type 1 Diabetes (T1D): In the Non-Obese Diabetic (NOD) mouse model, Calcitriol treatment can prevent the onset of diabetes, likely by correcting defective immune suppressor functions and preserving β-cell function.[20][21][22]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Calcitriol used for? [synapse.patsnap.com]
- 3. An Update on the Effects of Vitamin D on the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Vitamin D-Mediated Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Vitamin D metabolism and signaling in the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psu.edu [psu.edu]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. Frontiers | The Vitamin D Receptor and T Cell Function [frontiersin.org]
- 10. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcitriol Suppresses Antiretinal Autoimmunity through Inhibitory Effects on the Th17 Effector Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo effects of calcitriol on phenotypic and functional properties of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoregulatory Effect of Calcitriol on Experimental Autoimmune Encephalomyelitis (EAE) Mice | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 14. sid.ir [sid.ir]
- 15. Calcitriol Treated Mesenchymal Stem Cells Modulated Immune Response in Collagen-Induced Rheumatoid Arthritis in BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcitriol analog ZK191784 ameliorates acute and chronic dextran sodium sulfate-induced colitis by modulation of intestinal dendritic cell numbers and phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single Calcitriol Dose Beats Back EAE in Mice | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 18. Calcitriol Prevents Neuroinflammation and Reduces Blood-Brain Barrier Disruption and Local Macrophage/Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vitamin D Modified DSS-Induced Colitis in Mice via STING Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prevention of autoimmune diabetes in NOD mice by 1,25 dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Secondary Prevention of Diabetes Type 1 with Oral Calcitriol and Analogs, the PRECAL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Gene Expression Analysis Following Calcitriol (Vitamin D3) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcitriol, the biologically active form of vitamin D3, is a steroid hormone that plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation, differentiation, and immune function.[1] Its effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of a wide array of target genes.[1][2] Understanding the transcriptional consequences of Calcitriol treatment is vital for elucidating its physiological roles and therapeutic potential in various diseases, including cancer, autoimmune disorders, and skin conditions.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting gene expression analysis in response to Calcitriol treatment. The included methodologies cover cell culture, RNA isolation, and downstream analysis using RNA sequencing (RNA-seq), providing researchers with a robust framework for their investigations.
Calcitriol Signaling Pathway
Calcitriol exerts its genomic effects by binding to the VDR, which is predominantly located in the nucleus of target cells.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[2][6] This activated VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][6] This binding event initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[2] A well-established target gene that is consistently upregulated by Calcitriol is CYP24A1, which encodes the enzyme responsible for Calcitriol catabolism, creating a negative feedback loop.[2][6]
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of VDR Binding Sites with Calcitriol-d3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the active form of vitamin D3, is a secosteroid hormone that plays a crucial role in a wide array of physiological processes, including calcium homeostasis, immune modulation, and cell differentiation. Its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that functions as a ligand-inducible transcription factor.[1] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter and enhancer regions of target genes, thereby regulating their transcription.[2]
Chromatin immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the natural chromatin context of the cell. When coupled with quantitative polymerase chain reaction (qPCR) or high-throughput sequencing (ChIP-seq), ChIP can be utilized to identify the specific genomic binding sites of transcription factors like VDR and to quantify the extent of this binding under different physiological conditions, such as in the presence or absence of calcitriol.
These application notes provide a comprehensive overview and detailed protocols for performing ChIP experiments to identify and quantify VDR binding sites in response to Calcitriol-d3 treatment.
Data Presentation
The following table summarizes quantitative data from a representative ChIP-qPCR experiment, demonstrating the this compound-induced enrichment of VDR at the promoter regions of known target genes.
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG Control) | Reference |
| CYP24A1 | Vehicle (Ethanol) | 2.5 | [2] |
| This compound (100 nM, 24h) | 15.8 | [2] | |
| p21 (CDKN1A) | Vehicle (Ethanol) | 1.8 | |
| This compound (100 nM, 24h) | 9.2 | ||
| CAMP | Vehicle (Ethanol) | 3.1 | |
| This compound (100 nM, 24h) | 12.5 |
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol outlines the steps for treating cultured cells with this compound prior to performing a ChIP assay.
Materials:
-
Mammalian cell line of interest (e.g., MCF-7, LNCaP, THP-1)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
This compound (dissolved in ethanol (B145695) or DMSO)
-
Vehicle control (e.g., Ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 150 mm plates) and grow them to 70-80% confluency in complete medium. For hormone-related studies, it is recommended to use charcoal-stripped FBS for at least 24-48 hours prior to treatment to reduce the background levels of steroids.
-
This compound Treatment:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
On the day of the experiment, dilute the this compound stock solution in serum-free or charcoal-stripped serum-containing medium to the desired final concentration (e.g., 100 nM).[2]
-
Prepare a vehicle control with the same final concentration of ethanol or DMSO.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
-
Incubation: Incubate the cells for the desired period. A common time course for VDR activation is between 4 to 24 hours.[2]
-
Harvesting: After incubation, proceed immediately to the Chromatin Immunoprecipitation protocol.
II. Chromatin Immunoprecipitation (ChIP) Protocol for VDR
This protocol is a general guideline for performing ChIP to isolate VDR-bound chromatin. Optimization may be required for different cell types and antibodies.
Materials:
-
Formaldehyde (B43269) (37%)
-
PBS, ice-cold
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, protease inhibitors)
-
Anti-VDR antibody (ChIP-grade)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl, TE buffer)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Centrifuge the sonicated lysate to pellet cell debris.
-
-
Immunoprecipitation:
-
Dilute the supernatant containing the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin by incubating with protein A/G magnetic beads for 1-2 hours at 4°C.
-
Add the anti-VDR antibody to one tube and the normal rabbit IgG to another. Incubate overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours.
-
Treat the samples with RNase A and then with Proteinase K.
-
-
DNA Purification:
-
Purify the DNA using a DNA purification kit. The purified DNA is now ready for downstream analysis (qPCR or sequencing).
-
Mandatory Visualizations
VDR Signaling Pathway
Caption: VDR Signaling Pathway upon this compound binding.
ChIP Experimental Workflow
Caption: Experimental workflow for VDR ChIP.
References
Application Notes and Protocols for Utilizing Calcitriol-d3 in CRISPR/Cas9 Studies of the Vitamin D Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Calcitriol-d3, the active form of vitamin D3, in conjunction with CRISPR/Cas9 gene-editing technology to investigate the vitamin D signaling pathway. This document outlines key experimental protocols, presents quantitative data from relevant studies, and includes visualizations to facilitate understanding of the underlying biological processes and experimental workflows.
Introduction
The vitamin D pathway plays a crucial role in calcium homeostasis, bone metabolism, immune function, and cell proliferation and differentiation. The Vitamin D Receptor (VDR) is a nuclear transcription factor that, when activated by its ligand Calcitriol, modulates the expression of numerous target genes.[1] The CRISPR/Cas9 system offers a powerful tool for precise genome editing, enabling researchers to create knockout or knock-in models of key components of the vitamin D pathway, thereby facilitating a deeper understanding of their functions.[2]
This document focuses on three key examples of how CRISPR/Cas9 and this compound are used together in research:
-
Investigating the role of the Vitamin D Receptor (VDR) by creating VDR knockout cell lines and observing the cellular response to this compound treatment.
-
Elucidating the function of novel genes in vitamin D metabolism , such as the recently identified SDR42E1, by assessing the impact of their knockout on cell viability and gene expression in the context of the vitamin D pathway.[3][4][5]
-
Understanding the downstream effects of this compound signaling , for instance, by examining its role in cellular processes like calcification through the genetic manipulation of its target genes, such as SLC20A2.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing CRISPR/Cas9 to investigate the vitamin D pathway, often in conjunction with Calcitriol treatment.
Table 1: Effect of CRISPR-Mediated Gene Knockout on Cell Viability and Gene Expression
| Gene Knockout | Cell Line | Phenotypic Change | Quantitative Measurement | Reference |
| SDR42E1 | HCT116 (colorectal cancer) | Decreased cell viability | 53% reduction in cell viability | [3][4][5][7] |
| SDR42E1 | HCT116 | Altered gene expression | 4,663 differentially expressed genes | [8][9] |
| VDR | HEK293T | Gene modification efficiency | 36% (sgRNA 1), 31% (sgRNA 2) | [8][10] |
Table 2: Effect of Calcitriol Treatment on Gene Expression in Wild-Type and CRISPR-Modified Cells
| Gene Target | Cell Line | CRISPR Modification | Calcitriol Treatment | Change in Gene Expression | Reference |
| SLC20A2 | SaOs-2 (osteosarcoma) | None (Wild-Type) | Yes | Upregulation of SLC20A2 | [6] |
| SLC20A2 | SaOs-2 | SLC20A2 Knockdown | Yes | Ablated Calcitriol-mediated upregulation | [6] |
| CYP24A1 | VDR Knockout Cells | VDR Knockout | Yes | Altered CYP24A1 expression | [11] |
Signaling Pathways and Experimental Workflows
Vitamin D Signaling Pathway
The binding of Calcitriol to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[1]
Caption: Vitamin D signaling pathway initiated by Calcitriol.
General Experimental Workflow for CRISPR/Cas9 Studies of the Vitamin D Pathway
This workflow outlines the key steps for investigating the function of a gene within the vitamin D pathway using CRISPR/Cas9 and subsequent analysis with this compound.
Caption: General experimental workflow for CRISPR/Cas9 studies.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of the Vitamin D Receptor (VDR) in HEK293T Cells
This protocol is adapted from methodologies used for generating VDR knockout cell lines.[8][10]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
sgRNA-Cas9 co-expression plasmid (e.g., pX330) targeting VDR
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Genomic DNA extraction kit
-
PCR reagents
-
T7 Endonuclease I (T7E1)
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Transfection:
-
Seed 2 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
Transfect cells with the VDR-targeting sgRNA-Cas9 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection: 24 hours post-transfection, add puromycin to the media at a pre-determined optimal concentration to select for successfully transfected cells. Maintain selection for 48-72 hours.
-
Validation of Knockout:
-
Expand the surviving cell population.
-
Extract genomic DNA from a sample of the cells.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Perform a T7E1 assay on the PCR product to detect insertions/deletions (indels) indicating successful gene editing.
-
Confirm knockout by Sanger sequencing of the PCR product and Western blotting for the VDR protein.
-
Protocol 2: this compound Treatment and Phenotypic Analysis of CRISPR-Modified Cells
This protocol provides a general framework for treating CRISPR-edited cells with this compound and assessing the phenotypic outcome.
Materials:
-
Wild-type and CRISPR-modified cells (e.g., VDR knockout, SDR42E1 knockout)
-
This compound (in a suitable solvent, e.g., ethanol)
-
Appropriate cell culture medium
-
Reagents for the desired downstream assay (e.g., cell viability assay kit, Alizarin Red S for calcification, RNA extraction kit for qPCR)
Procedure:
-
Cell Seeding: Seed both wild-type and CRISPR-modified cells at an appropriate density in multi-well plates.
-
This compound Treatment:
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range for in vitro studies is 10^-10 M to 10^-7 M.[12][13]
-
Remove the old medium and add the medium containing different concentrations of this compound or a vehicle control (e.g., ethanol).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.
-
-
Phenotypic and Molecular Analysis:
-
Cell Viability: Use a commercial cell viability assay (e.g., MTS or CellTiter-Glo) to measure the effect of this compound on cell proliferation.
-
Gene Expression Analysis: Extract RNA from the cells and perform qRT-PCR to analyze the expression of VDR target genes (e.g., CYP24A1).
-
Calcification Assay (for osteogenic cells like SaOs-2):
-
Culture cells in osteogenic differentiation medium with and without this compound for 14-21 days.
-
Fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.[6]
-
Quantify calcification by extracting the stain and measuring its absorbance.
-
-
Logical Relationship for Investigating a Novel Gene in the Vitamin D Pathway
This diagram illustrates the logical steps to determine if a newly identified gene, like SDR42E1, plays a role in the vitamin D pathway.
Caption: Logic for investigating a new gene in the Vitamin D pathway.
Conclusion
The combination of CRISPR/Cas9 technology and this compound treatment provides a robust framework for dissecting the complexities of the vitamin D signaling pathway. By creating precise genetic modifications and observing the subsequent cellular responses to the active form of vitamin D, researchers can elucidate the functions of key pathway components, identify novel therapeutic targets, and gain a deeper understanding of vitamin D-related diseases. The protocols and data presented here serve as a valuable resource for scientists and drug development professionals working in this field.
References
- 1. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 2. In Vitro and In Vivo Osteogenic Differentiation of Human Adipose-Derived Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SDR42E1 modulates vitamin D absorption and cancer pathogenesis: insights from an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SDR42E1 modulates vitamin D absorption and cancer pathogenesis: insights from an in vitro model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. SDR42E1 modulates vitamin D absorption and cancer pathogenesis: insights from an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of VDR Knock-Out Mice via Zygote Injection of CRISPR/Cas9 System | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Generation of VDR Knock-Out Mice via Zygote Injection of CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of VDR Knock-Out Mice via Zygote Injection of CRISPR/Cas9 System | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. Protocol to rapidly screen CRISPR-Cas9 gene editing outcomes in a cell population by mutating eGFP to a blue or non-fluorescent phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Calcitriol-d3 in Preclinical Tumor Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Calcitriol (B1668218), the hormonally active form of vitamin D3, has demonstrated significant antineoplastic activity in a variety of preclinical cancer models.[1][2][3] Its mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and differentiation, as well as the modulation of key signaling pathways.[1][2][4][5] Tumor xenograft models are a cornerstone of preclinical oncology research, providing an in vivo platform to assess the therapeutic potential of agents like Calcitriol. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are instrumental in evaluating efficacy and toxicity before clinical translation.[6]
These application notes provide a comprehensive overview of the efficacy of Calcitriol in various tumor xenograft models, detailed experimental protocols for conducting such studies, and visual representations of the key signaling pathways involved.
Data Presentation: Efficacy of Calcitriol in Tumor Xenograft Models
The following tables summarize the quantitative data from various studies assessing the in vivo efficacy of Calcitriol in different cancer types.
Table 1: Breast Cancer Xenograft Models
| Cell Line | Mouse Model | Calcitriol Dose | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference |
| MCF-7 | Nude Mice | 0.05 µ g/mouse (i.p., 3x/week) | 4 weeks | ~60% reduction in tumor volume | Equivalent efficacy to dietary Vitamin D3 supplementation.[7][8] | [7][8] |
| MCF-7 | Nude Mice | Increasing doses | Not specified | ~50% to 70% decrease in tumor volume | Calcitriol decreased aromatase expression and estrogen levels in tumors.[9] | [9] |
| MMTV-Wnt1 | Syngeneic | 50 ng/mouse (3x/week) | 7 weeks | ~66% reduction in tumor volume | Increased expression of the cell-cycle inhibitor p21.[10] | [10] |
| MBCDF-T (Triple Negative) | Nude Mice | Not specified | 3 weeks | Delayed tumor onset (83.3% of mice developed tumors vs. 100% in control) | Synergistic antitumorigenic activity when combined with curcumin (B1669340) or resveratrol, mediated by angiogenesis inhibition.[11] | [11] |
Table 2: Prostate Cancer Xenograft Models
| Cell Line | Mouse/Rat Model | Calcitriol Dose | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference |
| PC-3 | Nude Mice | 0.1 µ g/mouse (i.p., 3x/week) | 4 weeks | Significant inhibition (less than MCF-7) | Equivalent efficacy to dietary Vitamin D3. Modest but significant increases in serum calcium at higher doses.[7][12] | [7][12] |
| LNCaP | Nude Mice | Not specified | Not specified | Significant inhibition | VDR-dependent growth inhibition was the main mechanism of action.[13] | [13] |
| MAT LyLu Dunning | Rats | Not specified | Not specified | Significant inhibition | Newer, less hypercalcemic analogues also showed efficacy.[13] | [13] |
Table 3: Colorectal Cancer Xenograft Models
| Cell Line | Mouse Model | Calcitriol Dose | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference |
| HT-29 | NOD/SCID Mice | Dose-dependent | Not specified | Significant reduction in tumor volume and weight | Suppressed glycolysis (Warburg effect) by reducing GLUT1, HK2, and LDHA expression.[14] | [14] |
| HCT-116 | Nude Mice | Not specified | Not specified | Significant suppression of tumor growth | Induced expression of miR-627, which downregulated JMJD1A.[15] | [15] |
Table 4: Other Cancer Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Calcitriol Dose | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference | |---|---|---|---|---|---|---| | Ovarian Cancer | 2008 | Nude Mice | 0.5 µg/Kg (i.p., daily) | 7 days | Significant inhibition of tumor growth | Reduced the population of cancer stem cells (CSCs) by decreasing CD44+CD117+ cells.[16] |[16] | | Basal Cell Carcinoma | Ptch mutant | Not specified | Not specified | Significant inhibition of proliferation and growth | Inhibited Hedgehog signaling and induced VDR signaling and differentiation.[17][18] |[17][18] |
Experimental Protocols
This section outlines a generalized protocol for assessing the efficacy of Calcitriol in a subcutaneous tumor xenograft model. Specific details may need to be optimized based on the cell line and research question.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel or other appropriate extracellular matrix
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Calcitriol (for injection)
-
Vehicle control (e.g., sesame oil, ethanol (B145695) diluted in saline)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Equipment for tissue harvesting and processing
Protocol:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
On the day of injection, harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS or culture medium and Matrigel to the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL). Keep on ice.
-
-
Tumor Cell Implantation (Subcutaneous Xenograft):
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.[19]
-
Monitor the mice for tumor growth. Palpable tumors typically form within 1-4 weeks.
-
-
Animal Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Group: Administer Calcitriol via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., 0.1 µ g/mouse , three times a week).[7][12]
-
Control Group: Administer an equivalent volume of the vehicle control on the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10][19]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice according to approved protocols.
-
Collect blood samples via cardiac puncture for analysis of serum calcium levels and other biomarkers.[7]
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Signaling Pathways and Visualizations
Calcitriol exerts its anticancer effects through the regulation of multiple signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.
Conclusion
The data from preclinical tumor xenograft models consistently demonstrate the potent antitumor activities of Calcitriol across a range of cancer types.[7][9][13][14][16] Its ability to inhibit tumor growth is mediated by its influence on fundamental cellular processes such as cell cycle progression, apoptosis, and key oncogenic signaling pathways.[4][5][17] The provided protocols offer a foundational framework for researchers to design and execute robust in vivo studies to further explore the therapeutic potential of Calcitriol and its analogues. The visualization of the signaling pathways offers a clear understanding of the molecular mechanisms underlying its efficacy. These application notes serve as a valuable resource for scientists and drug development professionals working to translate the promise of Calcitriol into effective cancer therapies.
References
- 1. The mechanism of calcitriol in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Anti-tumor activity of calcitriol: pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibitory effects of calcitriol on the growth of MCF-7 breast cancer xenografts in nude mice: selective modulation of aromatase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Synergistic Antitumorigenic Activity of Calcitriol with Curcumin or Resveratrol is Mediated by Angiogenesis Inhibition in Triple Negative Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dietary vitamin D₃ and 1,25-dihydroxyvitamin D₃ (calcitriol) exhibit equivalent anticancer activity in mouse xenograft models of breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D receptor-dependent antitumour effects of 1,25-dihydroxyvitamin D3 and two synthetic analogues in three in vivo models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Antitumoral effects of calcitriol in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory Effects of Calcitriol on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging to Monitor Calcitriol (Vitamin D3) Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current in vivo imaging techniques to monitor the physiological and pathological effects of Calcitriol, the active form of Vitamin D3. Detailed protocols for key experimental approaches are provided to facilitate the application of these methods in preclinical research and drug development.
Introduction
Calcitriol plays a crucial role in a multitude of biological processes, including calcium and phosphate (B84403) homeostasis, bone metabolism, immune modulation, and cell proliferation and differentiation.[1][2] Understanding the in vivo effects of Calcitriol and its analogs is essential for the development of novel therapeutics for a wide range of diseases, including cancer, autoimmune disorders, and metabolic bone diseases. In vivo imaging offers a powerful, non-invasive approach to longitudinally monitor the dynamic effects of Calcitriol on various organ systems and cellular processes.
Calcitriol Signaling Pathway
Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[3] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[4]
References
Application Note: Flow Cytometry Analysis of Immune Cells Treated with Calcitriol (Vitamin D3)
Introduction
Calcitriol (B1668218), the hormonally active form of vitamin D3, is a potent modulator of the immune system. It exerts its effects on various immune cells, including T lymphocytes and dendritic cells (DCs), primarily through the nuclear vitamin D receptor (VDR).[1][2][3] Understanding the immunomodulatory properties of Calcitriol is crucial for research in autoimmunity, infectious diseases, and cancer immunotherapy. Flow cytometry is an indispensable tool for dissecting the phenotypic and functional changes in immune cell populations following Calcitriol treatment. This application note provides a detailed protocol for treating human peripheral blood mononuclear cells (PBMCs) with Calcitriol and analyzing the subsequent changes in T cell and DC subsets using multi-color flow cytometry.
Principle
This protocol describes the in vitro treatment of immune cells with Calcitriol to assess its impact on cell surface marker expression and intracellular cytokine production. PBMCs are isolated from whole blood and cultured with or without Calcitriol. Following treatment, cells are stained with a panel of fluorescently labeled antibodies to identify specific immune cell populations and their activation or maturation status. The stained cells are then analyzed by flow cytometry to quantify these changes.
Materials and Reagents
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Calcitriol (1,25-dihydroxyvitamin D3)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phytohemagglutinin (PHA)
-
Lipopolysaccharide (LPS)
-
Brefeldin A
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Solution
-
Fluorochrome-conjugated antibodies (see Table 1 for recommended panels)
-
Flow cytometer
Table 1: Recommended Antibody Panels for Flow Cytometry
| Target Population | Panel Component | Fluorochrome | Purpose |
| T Cells | CD3 | APC | Pan T cell marker |
| CD4 | FITC | Helper T cell marker | |
| CD8 | PE | Cytotoxic T cell marker | |
| CD25 | PerCP-Cy5.5 | Activation marker/Treg marker | |
| FoxP3 | Alexa Fluor 647 | Treg transcription factor | |
| IFN-γ | PE-Cy7 | Pro-inflammatory cytokine | |
| IL-17 | Pacific Blue | Pro-inflammatory cytokine | |
| Dendritic Cells | CD11c | APC | Myeloid DC marker |
| HLA-DR | FITC | Antigen presentation molecule | |
| CD80 | PE | Co-stimulatory molecule | |
| CD83 | PerCP-Cy5.5 | Maturation marker | |
| CD86 | PE-Cy7 | Co-stimulatory molecule |
Experimental Protocols
I. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute peripheral blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 complete medium (containing 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
II. Calcitriol Treatment of Immune Cells
-
Prepare a 10 mM stock solution of Calcitriol in DMSO. Further dilute to a 1 mM working stock in DMSO and store in aliquots at -20°C, protected from light and air.[4]
-
For T cell activation studies, seed PBMCs at 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with Calcitriol at a final concentration of 10 nM to 100 nM. An equivalent volume of DMSO should be added to the control wells.
-
For T cell activation, add PHA to a final concentration of 5 µg/mL.
-
For dendritic cell maturation studies, first enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail.
-
Culture monocytes with GM-CSF and IL-4 to differentiate into immature DCs.
-
On day 6, treat the immature DCs with Calcitriol (10 nM to 100 nM) for 48 hours.
-
Induce maturation by adding LPS (100 ng/mL) for the final 24 hours of culture.
III. Staining for Flow Cytometry Analysis
A. Surface Marker Staining:
-
Harvest the cells and wash with ice-cold FACS buffer.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate combination of fluorochrome-conjugated antibodies (see Table 1).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300 µL of FACS buffer for flow cytometry analysis.
B. Intracellular Cytokine Staining (for T cells):
-
Four to six hours before harvesting, add Brefeldin A to the cell culture to a final concentration of 10 µg/mL.
-
Harvest and perform surface staining as described above.
-
After surface staining, wash the cells and resuspend in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
-
Resuspend the cells in 100 µL of Permeabilization/Wash buffer containing the intracellular cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in 300 µL of FACS buffer for analysis.
Data Presentation
Table 2: Expected Effects of Calcitriol on T Cell Subsets
| Cell Type | Marker | Expected Change with Calcitriol | Reference |
| Activated T Cells | Proliferation | Decrease | [5][6] |
| IFN-γ | Decrease | [7][8] | |
| TNF-α | Decrease | [7][8] | |
| IL-17 | Decrease | [7][8] | |
| Regulatory T Cells | CD4+CD25+FoxP3+ | Increase | [1][9] |
Table 3: Expected Effects of Calcitriol on Dendritic Cell Maturation
| Cell Type | Marker | Expected Change with Calcitriol | Reference |
| Mature Dendritic Cells | CD80 | Decrease | [10][11] |
| CD83 | Decrease | [10][11] | |
| CD86 | Decrease | [10][12][13] | |
| MHC Class II | Decrease | [11][12][13] |
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Calcitriol signaling pathway in immune cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability | Over-centrifugation | Ensure centrifugation speeds and times are correct. |
| Toxicity of DMSO or Calcitriol | Perform a dose-response curve to determine the optimal non-toxic concentration of Calcitriol. Ensure the final DMSO concentration is below 0.1%. | |
| Weak fluorescent signal | Insufficient antibody concentration | Titrate antibodies to determine the optimal staining concentration. |
| Improper storage of antibodies | Store antibodies as recommended by the manufacturer, protected from light. | |
| Inefficient permeabilization | Use a commercially available and validated fixation/permeabilization kit. | |
| High background staining | Non-specific antibody binding | Include an Fc block step before staining. Use isotype controls to assess non-specific binding. |
| Insufficient washing | Increase the number of wash steps. |
Conclusion
This application note provides a comprehensive protocol for the analysis of Calcitriol-treated immune cells by flow cytometry. Calcitriol demonstrates significant immunomodulatory effects, including the inhibition of T cell proliferation and pro-inflammatory cytokine production, as well as the suppression of dendritic cell maturation.[5][6][7][8][10][11][12][13] These methods can be adapted to investigate the effects of other vitamin D analogs or in different immune cell types, providing a valuable tool for immunology and drug development research.
References
- 1. An Update on the Effects of Vitamin D on the Immune System and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of 1,25-dihydroxyvitamin D3 on human T lymphocyte activation and proliferation: a cell cycle analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Calcitriol decreases HIV-1 transfer in vitro from monocyte-derived dendritic cells to CD4 + T cells, and downregulates the expression of DC-SIGN and SIGLEC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,25-Dihydroxyvitamin D(3) inhibits dendritic cell differentiation and maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iji.sums.ac.ir [iji.sums.ac.ir]
- 13. In vivo effects of calcitriol on phenotypic and functional properties of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microbial Bioconversion of Vitamin D3 to Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism.[1][2] Its chemical synthesis is often complex and costly.[3] Microbial bioconversion presents a promising alternative, offering a more sustainable and cost-effective production method.[3][4] This document provides detailed application notes and protocols for the microbial bioconversion of vitamin D3 to calcitriol, intended for researchers, scientists, and professionals in drug development. The process leverages the enzymatic machinery of microorganisms, particularly from the order Actinomycetales, to perform specific hydroxylation steps on the vitamin D3 molecule.[3][4]
Principle of Bioconversion
The microbial conversion of vitamin D3 to calcitriol mimics the metabolic pathway found in humans, which involves two key hydroxylation steps.[1][5][6] In humans, vitamin D3 is first hydroxylated in the liver to form calcifediol (B1668214) (25-hydroxyvitamin D3) by enzymes such as CYP2R1 and CYP27A1.[5][6] Subsequently, in the kidneys, calcifediol is converted to the active form, calcitriol, by the enzyme CYP27B1 (1α-hydroxylase).[1][5][6] Certain microorganisms possess cytochrome P450 (CYP) enzymes capable of catalyzing these same regioselective hydroxylations.[4][7][8]
Data Summary: Microbial Bioconversion of Vitamin D3 to Calcitriol
The following tables summarize quantitative data from various studies on the microbial bioconversion of vitamin D3 to calcitriol, providing a comparative overview of different microorganisms and process parameters.
Table 1: Comparison of Microorganisms and Calcitriol Yields
| Microorganism | Bioconversion Scale | Calcitriol Yield | Reference |
| Actinomyces hyovaginalis CCASU-A11-2 | Shake Flask | 12.4 µ g/100 mL | [3] |
| Actinomyces hyovaginalis CCASU-A11-2 | 14 L Laboratory Fermenter | 32.8 µ g/100 mL | [3][9] |
| Actinomyces hyovaginalis isolate A11-2 | Cell Lysate | 118 µg from 1 L culture | [10][11] |
| Pseudonocardia sp. KCTC 1029BP | 75 L Fermenter | 61.87 mg/L | [12] |
Table 2: Optimal Bioconversion Parameters for Actinomyces hyovaginalis CCASU-A11-2 in a 14 L Fermenter
| Parameter | Optimal Value |
| Inoculum Size | 2% v/v |
| Agitation Rate | 200 rpm |
| Aeration Rate | 1 vvm |
| Initial pH | 7.8 (uncontrolled) |
| Vitamin D3 Addition Time | 48 hours after start of main culture |
Table 3: Influence of Culture Conditions on Calcitriol Production by Actinomyces hyovaginalis CCASU-A11-2
| Condition | Calcitriol Yield (µ g/100 mL) |
| Optimal Conditions (Run 1) | 32.4 |
| Aeration Rate 0.1 vvm (Run 2) | 7.1 |
| Aeration Rate 2 vvm (Run 3) | 11.0 |
| Glucose as Carbon Source (Run 7) | 21.6 |
Signaling Pathway and Experimental Workflow
Vitamin D3 to Calcitriol Conversion Pathway
The following diagram illustrates the key enzymatic steps in the conversion of Vitamin D3 to its active form, Calcitriol.
Caption: Enzymatic conversion of Vitamin D3 to Calcitriol.
Experimental Workflow for Microbial Bioconversion
This diagram outlines the general workflow for the microbial bioconversion of Vitamin D3 to Calcitriol.
Caption: General workflow for microbial bioconversion.
Experimental Protocols
The following are detailed protocols for the microbial bioconversion of vitamin D3 to calcitriol based on methodologies reported for Actinomyces hyovaginalis.
Protocol 1: Shake Flask Cultivation for Calcitriol Production
1. Media Preparation:
-
Preculture Medium (Nutrient Broth): Prepare nutrient broth according to the manufacturer's instructions.
-
Main Culture Medium: Per liter of distilled water, add:
-
Fructose: 15 g
-
Defatted soybean: 15 g
-
NaCl: 5 g
-
CaCO3: 2 g
-
K2HPO4: 1 g
-
NaF: 0.5 g
-
-
Adjust the initial pH of the main culture medium to 7.8.
-
Sterilize the media by autoclaving.
2. Inoculum Preparation:
-
Inoculate a loopful of Actinomyces hyovaginalis from a slant culture into a flask containing the preculture medium.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
3. Bioconversion in Shake Flask:
-
Inoculate the main culture medium with 2% (v/v) of the preculture.
-
Incubate at 28°C and 200 rpm.
-
After 48 hours of incubation, add Vitamin D3 (substrate) to the culture.
-
Continue the incubation for the desired duration (e.g., 96 hours after substrate addition).[11]
4. Extraction and Analysis:
-
At the end of the incubation period, harvest the culture broth.
-
Extract the calcitriol from the broth using a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the organic extract.
-
Analyze the concentrated extract for calcitriol content using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Fermenter Scale-Up for Enhanced Calcitriol Production
1. Fermenter Preparation:
-
Prepare a 14 L laboratory fermenter with 4 L of the main culture medium as described in Protocol 1.
-
Sterilize the fermenter and medium in situ.
2. Inoculation and Fermentation:
-
Inoculate the fermenter with 2% (v/v) of a 48-hour-old preculture of Actinomyces hyovaginalis.
-
Set the fermentation parameters to the optimal values:
-
Agitation: 200 rpm
-
Aeration: 1 vvm
-
Initial pH: 7.8 (uncontrolled)
-
Temperature: 28°C
-
3. Substrate Addition and Bioconversion:
-
After 48 hours of fermentation, add Vitamin D3 to the fermenter.
-
Continue the fermentation for the specified bioconversion period.
4. Product Recovery and Quantification:
-
Harvest the fermentation broth.
-
Follow the extraction and HPLC analysis procedures as outlined in Protocol 1 to quantify the calcitriol yield.
Protocol 3: Bioconversion using Cell Lysate
1. Cell Pellet Preparation:
-
Grow Actinomyces hyovaginalis in a suitable culture medium and harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer).
2. Cell Lysis:
-
Resuspend the cell pellet in the buffer.
-
Disrupt the cells using sonication or other appropriate lysis methods to prepare a cell-free lysate.
3. Bioconversion Reaction:
-
In a reaction vessel, combine the cell lysate with a solution of Vitamin D3.
-
Incubate the reaction mixture under optimal conditions of pH (7.8) and temperature (28°C) for a shorter duration (e.g., 6 hours).[13]
4. Analysis:
-
Terminate the reaction and extract the product.
-
Quantify the calcitriol produced using HPLC.
Conclusion
Microbial bioconversion offers a viable and efficient route for the production of calcitriol from vitamin D3. By selecting appropriate microorganisms, such as Actinomyces hyovaginalis or Pseudonocardia sp., and optimizing fermentation conditions, significant yields of calcitriol can be achieved. The protocols provided herein offer a foundation for researchers to develop and scale up microbial bioconversion processes for the production of this vital hormone for therapeutic applications. Further research into enzyme engineering and metabolic pathway optimization could lead to even greater improvements in conversion efficiency.[4]
References
- 1. What is the mechanism of Calcitriol? [synapse.patsnap.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Bioconversion of vitamin D3 into calcitriol by Actinomyces hyovaginalis isolate CCASU- A11-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioconversion of vitamin D3 to bioactive calcifediol and calcitriol as high-value compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vitamin D3 Activation by Cytochrome P450 Enzymes: Differences between Bacterial and Human Calcitriol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Biosynthesis of calcifediol and calcitriol: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. researchgate.net [researchgate.net]
- 12. Whole cell bioconversion of vitamin D^sub 3^ to calcitriol using Pseudonocardia sp. KCTC 1029BP - ProQuest [proquest.com]
- 13. Bioconversion of vitamin D3 to bioactive calcifediol and calcitriol as high-value compounds [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Calcitriol-d3 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitriol (B1668218) (the biologically active form of Vitamin D3) in cell culture.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to Calcitriol treatment as expected. What could be the issue?
A1: Lack of cellular response to Calcitriol can stem from several factors, but a primary suspect is the instability of Calcitriol in your cell culture media.[1] Calcitriol is a sensitive molecule, and its degradation can lead to a lower effective concentration than intended.[2] For long-term experiments, its short half-life necessitates daily renewal of the media with freshly added Calcitriol to ensure consistent biological activity.[1] Another possibility is low expression of the Vitamin D Receptor (VDR) in your specific cell line, as VDR is essential for Calcitriol's genomic action.[3][4]
Q2: What are the main factors that cause Calcitriol to degrade in cell culture media?
A2: Calcitriol is susceptible to degradation from several environmental factors:
-
Light: Prolonged exposure to light can cause photodegradation.[2][5]
-
Temperature: Higher temperatures accelerate the degradation process.[2][6][7]
-
pH: Calcitriol is most stable in solutions with a pH above 5.[2] Acidic conditions can lead to rapid degradation.[2]
-
Oxygen: The presence of oxygen can contribute to oxidative degradation.[2]
-
Metal Ions: Certain metal ions can catalyze the degradation of Calcitriol.[2]
Q3: How should I prepare and store Calcitriol stock solutions?
A3: To ensure the stability of your Calcitriol, proper preparation and storage are crucial. It is recommended to prepare a concentrated stock solution in a solvent like DMSO.[8][9] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light and air.[8][9][10] It is best practice to prepare fresh working dilutions from the stock solution for each experiment.[8]
Q4: For how long is Calcitriol stable in cell culture media at 37°C?
A4: The half-life of Calcitriol in cell culture media at 37°C can be short, and its biological activity can decrease significantly over 24-48 hours.[1] One study demonstrated that for a 48-hour treatment, daily renewal of Calcitriol resulted in significantly higher cytotoxicity compared to a single addition at the beginning of the experiment, highlighting its instability.[1]
Q5: Can the serum in my cell culture media affect Calcitriol's stability and activity?
A5: Yes, components in serum can interact with Calcitriol. Calcitriol is approximately 99.9% bound to proteins in the blood, primarily the vitamin D binding protein (VDBP).[11][12] While this binding is important for its transport in vivo, in cell culture, interactions with serum proteins can affect its availability and effective concentration. Some studies perform experiments in serum-deprived media to avoid this interference.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Degradation of Calcitriol in working solutions or in the cell culture incubator.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of Calcitriol from a frozen stock immediately before adding it to your cell culture media.[8] Do not use previously prepared and stored diluted solutions.
-
Minimize Light Exposure: Protect all Calcitriol solutions (stock and working) and the cell culture plates/flasks from light as much as possible. Use amber tubes and cover plates with foil.[5]
-
Daily Media Change: For experiments lasting longer than 24 hours, replace the culture media with fresh media containing newly diluted Calcitriol every 24 hours.[1]
-
Validate Your Stock: If problems persist, test the integrity of your Calcitriol stock. You can perform a dose-response experiment with a known sensitive cell line to verify its biological activity.
-
Issue 2: Higher than Expected Cell Viability or Lack of Antiproliferative Effect
-
Potential Cause: The effective concentration of Calcitriol is lower than the intended concentration due to degradation.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: As mentioned above, switch to a daily renewal of Calcitriol-containing media.[1]
-
Optimize Media pH: Ensure your cell culture media is buffered to a pH above 5, as acidic conditions can accelerate Calcitriol degradation.[2]
-
Consider Stabilizers: For specific applications, the addition of antioxidants or chelating agents like EDTA to the media could help stabilize Calcitriol, although this should be tested for effects on your cells.[2]
-
Confirm VDR Expression: Verify that your target cells express the Vitamin D Receptor (VDR), which is crucial for most of Calcitriol's biological effects.[3][4] You can assess VDR expression by Western blot or RT-qPCR.
-
Quantitative Data Summary
Table 1: Factors Affecting Vitamin D3 Stability
| Factor | Observation | Recommendation | Reference |
| Temperature | Higher temperatures significantly increase the degradation rate. | Store stock solutions at -20°C or below. Minimize time at room temperature. | [2][13] |
| pH | Most stable at pH > 5. Stability steeply drops between pH 4 and 5. | Ensure culture media is well-buffered in the optimal physiological range (typically 7.2-7.4). | [2] |
| Light | Prolonged exposure to light leads to degradation. | Protect solutions from light using amber tubes and by covering culture vessels. | [2][5] |
| Oxygen | Can contribute to oxidative degradation. | While difficult to eliminate in cell culture, preparing fresh solutions minimizes oxidation over time. | [2] |
| Metal Ions | Ions like Fe²⁺ and Cu²⁺ can destabilize Vitamin D3. | The use of chelating agents like EDTA can stabilize solutions. | [2] |
Experimental Protocols
Protocol: Assessment of Calcitriol Stability in Cell Culture Media
This protocol provides a general workflow to determine the stability of Calcitriol in your specific experimental conditions.
-
Preparation of Calcitriol-Containing Media:
-
Thaw a fresh aliquot of your Calcitriol stock solution (e.g., in DMSO).
-
Prepare your complete cell culture media (e.g., DMEM with 10% FBS).
-
Spike the media with Calcitriol to your desired final concentration. Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the Calcitriol-containing media into sterile tubes for each time point (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Place the tubes in your cell culture incubator (37°C, 5% CO₂), mimicking your experimental conditions.
-
-
Sample Collection:
-
At each time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
-
Analysis:
-
Data Interpretation:
-
Plot the concentration of Calcitriol versus time to determine its degradation rate and half-life under your specific cell culture conditions.
-
Visualizations
Signaling Pathways
Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).
Experimental Workflow
Caption: Workflow for assessing Calcitriol stability in cell culture media.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpected Calcitriol experiment results.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Calcitriol | 32222-06-3 [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. drugs.com [drugs.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Calcitriol-d3 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the low aqueous solubility of Calcitriol-d3.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with this compound solubility?
A1: this compound is a lipophilic molecule, meaning it has very poor solubility in water and aqueous solutions like cell culture media and buffers. This intrinsic property can lead to precipitation, inaccurate dosing, and reduced bioavailability in experimental settings.
Q2: What are the primary organic solvents for dissolving this compound?
A2: The most common organic solvents for preparing stock solutions of this compound are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). It is crucial to use high-purity, anhydrous grades of these solvents to prevent moisture-induced precipitation.
Q3: Are there special handling precautions for this compound?
A3: Yes, this compound is sensitive to light and air.[1][2] It is recommended to work in low-light conditions and handle solutions under an inert gas like nitrogen or argon.[1] Prepared stock solutions should be stored at -20°C, protected from light, and ideally used fresh or from single-use aliquots to minimize degradation and repeated freeze-thaw cycles.[2]
Q4: How can I improve the solubility of this compound in my aqueous experimental system?
A4: Several strategies can be employed:
-
Use of Co-solvents: While a primary stock is made in an organic solvent, the final concentration of this solvent in the aqueous medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Carrier Proteins: In cell culture, the presence of serum containing albumin or adding bovine serum albumin (BSA) to serum-free media is critical. These proteins can bind to this compound, keeping it in solution and preventing it from adhering to plastic surfaces.[2]
-
Solubility Enhancers: Advanced formulations can significantly improve aqueous compatibility. These include:
-
Cyclodextrins: These molecules encapsulate the lipophilic this compound, presenting a hydrophilic exterior to the aqueous environment.
-
Nanoemulsions: These are stable, microscopic oil-in-water emulsions that can carry this compound in the oil phase.
-
Solid Dispersions: this compound can be dispersed within a solid carrier to enhance its dissolution rate.
-
Troubleshooting Guide
Issue 1: My this compound precipitated immediately after adding the stock solution to my cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a serial dilution to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of medium can cause the compound to "crash out" as the solvent rapidly disperses. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Low Temperature of Medium | Adding the stock solution to cold medium can decrease the solubility of this compound. | Always use pre-warmed (37°C) cell culture medium for preparing your final working solution. |
| Absence of Carrier Proteins | In serum-free media lacking albumin or other carrier proteins, this compound is more prone to precipitation.[2] | Supplement your serum-free medium with purified bovine serum albumin (BSA) to a suitable concentration (e.g., 0.1-0.5%). |
Issue 2: The this compound solution was initially clear, but a precipitate formed after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | Over time, this compound may interact with salts or other components in the medium, forming insoluble complexes.[3][4][5] | Consider using a different basal medium formulation. If possible, test the stability of this compound in a simplified buffer system to identify potential interactions. |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound. | Ensure your medium is adequately buffered. Monitor the pH of your culture and refresh the medium as needed to maintain a stable pH. |
| Instability and Degradation | This compound can degrade over time, especially when exposed to light and oxygen, potentially leading to the formation of less soluble byproducts. | Prepare fresh working solutions for each experiment. Protect your cultures from direct light exposure during incubation. |
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Molar Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥20.83 | ~50 mM | [6][7] |
| Dimethyl Sulfoxide (DMSO) | 83 | 199.21 mM | [8] |
| Dimethyl Sulfoxide (DMSO) | 110 | 264.02 mM | [9] |
| Dimethyl Sulfoxide (DMSO) | 240 | 576.04 mM | [10] |
| Ethanol | 1 | ~2.4 mM | [1] |
| Ethanol | ≥43.5 | ~104.4 mM | [6] |
| Ethanol | 77 | 184.81 mM | [10] |
| Ethanol | 83 | ~199.2 mM | [11] |
| Ethanol | 100 | 240.02 mM | [9] |
| Methanol | ~50 | ~120 mM | [1] |
| Water | Insoluble | Insoluble | [8][9] |
Note: Solubility can vary between different suppliers and batches of this compound. It is always recommended to perform a solubility test for your specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for Cell Culture
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Inert gas (optional, but recommended)
Procedure:
-
Work in a low-light environment to minimize photodegradation.
-
Allow the crystalline this compound to equilibrate to room temperature before opening the vial.
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM in DMSO).
-
Add the appropriate volume of anhydrous DMSO or ethanol to the vial of this compound.
-
If possible, briefly purge the headspace of the vial with an inert gas before capping.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water
-
Organic solvent (e.g., ethanol)
-
Stir plate and magnetic stir bar
Procedure (Kneading Method):
-
Dissolve the this compound in a minimal amount of ethanol.
-
In a separate container, create a paste of HP-β-CD with a small amount of water.
-
Slowly add the this compound solution to the HP-β-CD paste while continuously kneading (e.g., with a spatula or in a mortar and pestle).
-
Continue kneading for a specified period (e.g., 30-60 minutes) to facilitate complex formation.
-
Dry the resulting paste under vacuum or in a desiccator to obtain a solid powder.
-
The powder can then be dissolved in an aqueous buffer for your experiment.
Protocol 3: Formulation of a this compound Nanoemulsion
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol, PEG 400)
-
Aqueous phase (e.g., phosphate-buffered saline)
-
High-energy emulsification equipment (e.g., sonicator, high-pressure homogenizer)
Procedure (High-Energy Emulsification):
-
Dissolve the this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir to form a homogenous organic phase.
-
Slowly add the aqueous phase to the organic phase while stirring.
-
Subject the resulting coarse emulsion to high-energy emulsification (e.g., sonication on ice) until a translucent nanoemulsion is formed.
-
The nanoemulsion can be further characterized for particle size and stability before use.
Visualizations
Caption: Genomic signaling pathway of Calcitriol.
Caption: Experimental workflow for using this compound.
Caption: Relationship between the problem and solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Calcitriol | 1,25-Dihydroxyvitamin D3 | VDR agonist | TargetMol [targetmol.com]
- 11. Calcitriol (1,25-Dihydroxyvitamin D3) | VDR agonist | CAS 32222-06-3 | Buy Calcitriol (1,25-Dihydroxyvitamin D3) from Supplier InvivoChem [invivochem.com]
Technical Support Center: Analysis of Calcitriol (Active Vitamin D3)
Welcome to the Technical Support Center for Calcitriol (B1668218) analysis. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation and analysis of Calcitriol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the quantification of Calcitriol, helping you to ensure the accuracy and reproducibility of your results.
Sample Stability and Storage
-
Question: How should I store my samples to prevent Calcitriol degradation?
-
Answer: Calcitriol is sensitive to light, air, and high temperatures.[1][2] To minimize degradation, samples (plasma, serum, etc.) should be protected from light by using amber-colored tubes and stored at -20°C or lower for long-term storage. For short-term storage (up to 8 hours), refrigeration at 2-8°C is acceptable.[3] When preparing solutions, use solvents that are HPLC grade or better.[4]
-
Question: I left my Calcitriol samples at room temperature on the benchtop for a few hours. Are they still viable for analysis?
-
Answer: Prolonged exposure to room temperature and ambient light can lead to significant degradation of Calcitriol.[1] One study showed that Calcitriol in various aqueous solutions stored in polypropylene (B1209903) syringes was stable for up to eight hours at room temperature under ambient light.[3] However, it is best practice to minimize the time samples spend at room temperature. If exposure has been minimal, you may proceed with the analysis, but it is recommended to run a quality control sample that has been properly stored to assess the extent of potential degradation. For critical samples, it is advisable to recollect if possible.
-
Question: Can I use any type of plastic tube for storing my Calcitriol samples?
-
Answer: The choice of storage container material is important. Calcitriol has been shown to have a higher affinity for polyvinyl chloride (PVC) than for polypropylene, indicating potential for adsorption to PVC surfaces.[3] Therefore, it is recommended to use polypropylene tubes to minimize loss of the analyte.
Sample Preparation and Extraction
-
Question: I am experiencing low recovery of Calcitriol from my plasma samples after solid-phase extraction (SPE). What are the possible causes and solutions?
-
Answer: Low recovery is a common issue and can stem from several factors:
-
Incomplete Protein Precipitation: Calcitriol is highly protein-bound in plasma. Ensure complete protein precipitation by using a sufficient volume of ice-cold acetonitrile (B52724) or methanol (B129727) and vortexing thoroughly.[5][6]
-
Inefficient Extraction from the SPE Cartridge: The choice of SPE sorbent and elution solvent is critical. C18 or polymeric reversed-phase cartridges are commonly used.[5][6] Ensure proper conditioning of the cartridge and use an appropriate elution solvent, such as methanol or acetonitrile, to ensure complete elution of Calcitriol.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough and loss of the analyte. Ensure the sample volume is appropriate for the cartridge size.
-
Drying Step: After elution, the solvent is typically evaporated. Over-drying or using high temperatures can lead to degradation. A gentle stream of nitrogen at a controlled temperature (e.g., 40°C) is recommended.[7]
-
-
Question: My chromatograms show significant matrix effects (ion suppression or enhancement). How can I reduce these interferences?
-
Answer: Matrix effects can significantly impact the accuracy of LC-MS/MS analysis. Consider the following strategies:
-
Improve Sample Cleanup: A more rigorous sample preparation method can help remove interfering substances. This may involve a liquid-liquid extraction (LLE) step before SPE or using a more selective SPE sorbent.[5]
-
Derivatization: Derivatizing Calcitriol with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can increase its ionization efficiency and shift its mass-to-charge ratio, moving it out of the region where many matrix interferences occur.[6][7]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of Calcitriol from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
Use a Deuterated Internal Standard: A stable isotope-labeled internal standard, such as Calcitriol-d6, can help to compensate for matrix effects as it will be similarly affected as the analyte of interest.[6]
-
-
Question: Is derivatization necessary for Calcitriol analysis by LC-MS/MS?
-
Answer: While not strictly necessary, derivatization is highly recommended for achieving high sensitivity, especially when measuring the low physiological concentrations of Calcitriol in biological samples.[4] Derivatization with reagents like PTAD or Amplifex significantly improves the ionization efficiency of Calcitriol in the mass spectrometer, leading to a much stronger signal (up to 10 times or more).[4][7]
Quantitative Data Summary
The stability of Calcitriol is influenced by several factors. The following table summarizes its stability under various conditions.
| Condition | Matrix/Solvent | Duration | Temperature | Light Condition | Stability/Degradation | Reference |
| Storage | Polypropylene Syringes | 8 hours | Ambient | Room light | Stable | [3] |
| Storage | PVC vs. Polypropylene | 20 days | Room temperature | Not specified | 66 times higher affinity for PVC | [3] |
| Photodegradation | Ointment | Not specified | Not specified | UVA, UVB | >90% degradation | [8] |
| General | Not specified | Prolonged | Not specified | Light | Degrades | [1] |
| General | Not specified | Not specified | Not specified | Air | Sensitive | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments related to Calcitriol sample preparation.
Protocol 1: Solid-Phase Extraction (SPE) of Calcitriol from Human Plasma
This protocol is a common method for extracting Calcitriol from plasma samples prior to LC-MS/MS analysis.[6][9]
Materials:
-
Human plasma samples
-
Calcitriol-d6 internal standard solution
-
0.1% Formic acid in water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric reversed-phase)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (Calcitriol-d6). Vortex for 30 seconds.
-
Protein Precipitation: Add 500 µL of 0.1% formic acid and vortex for another 30 seconds. Centrifuge at 14,000 rpm for 5 minutes at 10°C.[6]
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the Calcitriol and internal standard with an appropriate volume of methanol or acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for your LC-MS/MS analysis.
Protocol 2: Derivatization of Calcitriol with PTAD
This procedure enhances the detection of Calcitriol in mass spectrometry.[7]
Materials:
-
Dried Calcitriol extract
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (e.g., 0.1 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
Procedure:
-
Reconstitution for Derivatization: Reconstitute the dried Calcitriol extract from the SPE procedure in 100 µL of acetonitrile.
-
PTAD Addition: Add 50 µL of the freshly prepared PTAD solution to the reconstituted extract.
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Drying: After incubation, evaporate the sample to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Final Reconstitution: Reconstitute the dried, derivatized sample in the mobile phase for injection into the LC-MS/MS system.
Visualizations
Calcitriol Degradation and Prevention Workflow
The following workflow illustrates the key steps to prevent Calcitriol degradation during sample preparation.
Caption: Workflow for preventing Calcitriol degradation.
Troubleshooting Logic for Low Calcitriol Recovery
This diagram provides a logical approach to troubleshooting low recovery of Calcitriol.
Caption: Troubleshooting low Calcitriol recovery.
Simplified Calcitriol Signaling Pathway
This diagram illustrates the genomic signaling pathway of Calcitriol.
Caption: Calcitriol genomic signaling pathway.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijbio.com [ijbio.com]
- 7. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]
- 8. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
Technical Support Center: Optimizing Calcitriol (Vitamin D3) Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize calcitriol (B1668218) (1,25-dihydroxyvitamin D3) concentration for maximal biological response in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for calcitriol?
A1: Calcitriol, the biologically active form of vitamin D, primarily functions by binding to the vitamin D receptor (VDR), which is located in the nucleus of target cells.[1] This binding allows the VDR to act as a transcription factor. The calcitriol-VDR complex then forms a heterodimer with the retinoid-X receptor (RXR). This complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[2][3][4] This is known as the genomic pathway. Calcitriol can also elicit rapid, non-genomic responses through membrane-associated VDRs.[5]
Q2: What is a typical starting concentration range for calcitriol in cell culture experiments?
A2: The optimal concentration of calcitriol is highly dependent on the cell type and the biological response being measured. However, a common starting range for in vitro experiments is 1 to 100 nM.[6] For instance, studies on malignant pleural mesothelioma cells showed effects on viability and proliferation within this range.[6] In osteoblast-like cells, concentrations as low as 0.1 nM have been shown to be effective for proliferation.[7] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How long does it take to observe a biological response after calcitriol treatment?
A3: The time required to observe a response depends on the nature of the response. Genomic effects, which involve changes in gene transcription and subsequent protein synthesis, are generally slower, often requiring hours to days to become apparent.[5] Non-genomic effects, which are mediated by membrane receptors and involve rapid signaling cascades, can occur within minutes.[5] For cell proliferation or viability assays, incubation times of 24 to 72 hours are common.[6]
Q4: Can calcitriol be toxic to cells at high concentrations?
A4: Yes, at high concentrations, calcitriol can lead to cellular toxicity. The cytotoxic effects are cell-type specific. It is crucial to determine the optimal concentration range through a dose-response curve, identifying a window that provides a maximal biological effect with minimal toxicity.
Troubleshooting Guides
Problem 1: I am not observing any biological response to my calcitriol treatment.
-
Possible Cause 1: Inactive Calcitriol.
-
Solution: Ensure the calcitriol solution is fresh and has been stored correctly, protected from light and at the appropriate temperature, as it is sensitive to degradation. Prepare fresh dilutions for each experiment from a stock solution.
-
-
Possible Cause 2: Insufficient Concentration.
-
Solution: The effective concentration of calcitriol can vary significantly between cell types. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 1000 nM) to determine the optimal concentration for your specific cells and desired biological endpoint.
-
-
Possible Cause 3: Low Vitamin D Receptor (VDR) Expression.
-
Solution: The target cells may have low or absent expression of the VDR. Verify VDR expression levels in your cell line using techniques like qPCR or Western blotting. VDR expression can decrease with age and may be low in certain cell types.[1]
-
-
Possible Cause 4: Suboptimal Cell Culture Conditions.
-
Solution: Ensure that the cell culture medium and supplements do not interfere with calcitriol activity. For example, high levels of serum in the media could contain binding proteins that sequester calcitriol, reducing its bioavailability. Consider reducing the serum concentration if experimentally feasible.
-
Problem 2: I am observing high levels of cell death in my experiments.
-
Possible Cause 1: Calcitriol Concentration is Too High.
-
Solution: High concentrations of calcitriol can be cytotoxic. Perform a dose-response curve to identify the concentration that provides the desired biological effect without inducing significant cell death. In some cancer cell lines, calcitriol is intentionally used at higher concentrations to inhibit proliferation and induce apoptosis.[8]
-
-
Possible Cause 2: Hypercalcemia in the Culture Medium.
-
Solution: Calcitriol's primary physiological role is to increase calcium levels.[9] Ensure that the calcium concentration in your cell culture medium is within the normal physiological range. High calcitriol concentrations in combination with high medium calcium can lead to toxic intracellular calcium levels.
-
Problem 3: My in vivo experiment is showing signs of hypercalcemia.
-
Possible Cause 1: Calcitriol Dose is Too High.
-
Solution: Hypercalcemia is a known side effect of excessive calcitriol administration.[10] Reduce the administered dose of calcitriol. It is critical to perform dose-finding studies in animal models to establish a therapeutic window that avoids hypercalcemia.
-
-
Possible Cause 2: Frequent Dosing Schedule.
-
Solution: The frequency of administration can impact the development of hypercalcemia. Consider reducing the dosing frequency (e.g., from daily to every other day or weekly) to allow for calcium levels to normalize between doses.[11]
-
-
Possible Cause 3: High Dietary Calcium.
-
Solution: The calcium content of the animal's diet can exacerbate the hypercalcemic effects of calcitriol. Ensure the animals are on a diet with a controlled and appropriate level of calcium.
-
Data Presentation
Table 1: Effective Calcitriol Concentrations in In Vitro Studies
| Cell Type | Biological Response | Effective Concentration Range | Reference |
| Malignant Pleural Mesothelioma Cells (MSTO-211H, REN) | Decreased cell viability and proliferation | 10 - 100 nM | [6] |
| Human Primary MPM Cells (biphasic) | Decreased cell viability | 10 - 100 nM | [6] |
| Human Primary MPM Cells (epithelioid) | Decreased cell viability | 50 - 100 nM | [6] |
| Human Primary MPM Cells (sarcomatoid) | Decreased cell viability | 100 nM | [6] |
| Osteoblast-like cells (rat) | Increased cell proliferation | 0.1 nM (most effective) | [7] |
| HK-2 (human kidney) cells | Increased susceptibility to injury | 50 - 250 pg/mL | [12] |
| B16-F10 (murine melanoma) cells | Decreased cell viability | 31.25 - 125 ppm (0.08 - 0.325 µM) | [8] |
Table 2: In Vivo Dosing and Effects of Calcitriol in Humans
| Dose | Administration Route | Biological Effect | Reference |
| 0.25 µg twice daily / 0.5 µg daily | Oral | Increased urinary calcium excretion | [13] |
| 0.5 µg twice daily | Oral | Further increase in urinary calcium excretion | [13] |
| 0.5 µg and 1.0 µg twice daily (for 7 days) | Oral | Dose-dependent increase in markers of bone formation | [14] |
| 74 µ g/week (MTD) | Intravenous | Antitumor activity in preclinical models | [11] |
Experimental Protocols
Protocol 1: Determining Optimal Calcitriol Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells per well and allow them to adhere for 24-48 hours.[6]
-
Calcitriol Preparation: Prepare a stock solution of calcitriol in a suitable solvent (e.g., ethanol). From the stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle control (medium with the same concentration of the solvent).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of calcitriol or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the calcitriol concentration to determine the dose-response curve and the IC50 value (the concentration that inhibits 50% of cell viability).
Mandatory Visualizations
Caption: Genomic signaling pathway of calcitriol.
Caption: Experimental workflow for determining optimal calcitriol concentration.
Caption: Troubleshooting logic for no biological response.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Calcitriol Inhibits Viability and Proliferation in Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Calcitriol - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Calcitriol Directly Sensitizes Renal Tubular Cells to ATP-Depletion- and Iron-Mediated Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and biologic effects of calcitriol in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response effect of short-term calcitriol treatment on bone and mineral metabolism in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting batch-to-batch variability of Calcitriol-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Calcitriol-d3. Our aim is to help you address potential issues and ensure the consistency and reliability of your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity between different batches of this compound.
Question: We are observing significant variability in the biological response to different lots of this compound in our cell-based assays. What could be the cause, and how can we troubleshoot this?
Answer: Batch-to-batch variability in this compound can stem from several factors, primarily related to its chemical stability. Calcitriol is known to be sensitive to light, air (oxygen), and temperature, which can lead to degradation and loss of activity.[1]
Here is a step-by-step guide to troubleshoot this issue:
Step 1: Verify Proper Storage and Handling
-
Storage Conditions: Confirm that all batches of this compound have been consistently stored at the recommended temperature, typically -20°C or lower, in a tightly sealed container, and protected from light.[2] Improper storage, even for short periods, can lead to degradation.
-
Handling Procedures: this compound is air and light-sensitive.[1] All manipulations, including weighing, dissolving, and aliquoting, should be performed under subdued light and an inert atmosphere (e.g., using a glove box or Schlenk line with nitrogen or argon gas).[3][4]
Step 2: Assess the Quality of Your Stock Solutions
-
Freshness of Stock Solutions: this compound in solution is less stable than in its solid form. It is recommended to prepare fresh stock solutions for each experiment or use aliquots that have been stored properly for a limited time. One user reported that previously frozen aliquots in ethanol (B145695) were inactive, suggesting high air sensitivity.
-
Solvent Quality: Ensure the solvent used to dissolve this compound (commonly ethanol, methanol (B129727), or DMSO) is of high purity and anhydrous.[2] The presence of impurities or water can accelerate degradation.
Step 3: Perform a Quality Control Check
-
Quantification by HPLC: The most reliable way to assess the concentration and purity of your this compound batches is by High-Performance Liquid Chromatography (HPLC).[5][6] This will allow you to determine the exact concentration of the active compound in your stock solutions and check for the presence of degradation products.
-
Bioassay with a Reference Standard: If possible, compare the activity of your current this compound batches to a qualified reference standard in a validated bioassay. This will help determine if the observed variability is due to the compound itself or other experimental factors.
Issue 2: Poor solubility or precipitation of this compound in aqueous media.
Question: My this compound, dissolved in an organic solvent, precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
Answer: this compound is a lipophilic molecule with low solubility in aqueous solutions. Precipitation upon addition to aqueous media is a common issue.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Minimize the volume of the organic solvent used to dissolve this compound. The final concentration of the organic solvent in the cell culture medium should be as low as possible (typically <0.1%) to avoid solvent-induced cytotoxicity and precipitation.
-
Use a Carrier Protein: In biological systems, Calcitriol is transported by the Vitamin D-binding protein (VDBP).[7] For in vitro experiments, adding a carrier protein like bovine serum albumin (BSA) to your serum-free medium can help maintain this compound in solution.
-
Serial Dilutions: Instead of adding a concentrated stock directly to the aqueous medium, perform serial dilutions in the medium while vortexing or stirring to ensure rapid and even dispersion.
-
pH of the Medium: The stability of vitamin D3, a related compound, is affected by pH, with greater stability at a pH above 5.[8] While specific data for this compound is limited, ensuring your culture medium is properly buffered might help.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C or below, protected from light and moisture.[2] It is sensitive to air and light, so it should be kept in a tightly sealed, opaque container.[1] For solutions, it is best to prepare single-use aliquots and store them at -80°C under an inert atmosphere for no longer than one month.
Q2: What is the best solvent to use for this compound?
A2: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO.[2] The choice of solvent will depend on the specific requirements of your experiment. Ensure the solvent is high-purity and anhydrous.
Q3: How can I verify the concentration of my this compound solution?
A3: The most accurate method to determine the concentration of this compound in your solution is by using a validated HPLC method with a UV detector.[5][6] You will need a certified reference standard to create a calibration curve.
Q4: My this compound has been stored at room temperature for a few hours. Is it still usable?
A4: Prolonged exposure to room temperature, light, and air can lead to the degradation of this compound.[1] While a few hours may not result in complete degradation, the activity of the compound may be compromised. It is highly recommended to perform a quality control check, such as HPLC analysis or a bioassay against a fresh batch, to determine if it is still suitable for your experiment.
Q5: Can I use the same stock solution of this compound for several months if it is stored at -20°C?
A5: It is not recommended. Even when frozen, this compound in solution can degrade over time, especially if subjected to repeated freeze-thaw cycles. For consistent results, it is best to use freshly prepared solutions or single-use aliquots stored at -80°C for a maximum of one month.
Quantitative Data Summary
Table 1: Factors Affecting Vitamin D3 Stability in Aqueous Solutions
| Factor | Condition | Stability Effect | Reference |
| Temperature | Increased temperature | Decreased stability | [8] |
| Light | Exposure to light | Decreased stability | [8] |
| Oxygen | Presence of oxygen | Decreased stability | [8] |
| pH | Acidic pH (below 5) | Decreased stability | [8] |
| Metal Ions | Presence of metal ions | Decreased stability | [8] |
Note: This data is for Vitamin D3, a related compound, and provides general guidance for the stability of this compound.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your HPLC system.
Materials:
-
This compound sample and reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonia solution
-
Purified water
-
C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 1 volume of ammonia, 200 volumes of water, and 800 volumes of acetonitrile. Degas the mobile phase before use.
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of known concentration.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards.
-
-
Sample Preparation:
-
Dissolve your this compound batch in methanol to a concentration that falls within the range of your calibration standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the flow rate to approximately 2.0 mL/min.
-
Set the UV detection wavelength to 265 nm.
-
Inject the standards and the sample onto the HPLC system.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of your this compound sample by interpolating its peak area on the calibration curve.
-
(Based on the method described in Pharma Dekho)
Visualizations
Caption: Calcitriol signaling pathway.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. ossila.com [ossila.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. Simultaneous Determination of Vitamins D3 (Calcitriol, Cholecalciferol) and K2 (Menaquinone-4 and Menaquinone-7) in Dietary Supplements by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaml.com [oaml.com]
- 8. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Calcitriol-d3 Associated Hypercalcemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage and avoid hypercalcemia during Calcitriol-d3 treatment in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments and offers practical solutions.
| Issue | Potential Cause | Recommended Action |
| Sudden spike in serum calcium levels | - Incorrect dose calculation or administration.- High calcium content in the diet.- Individual animal sensitivity. | - Immediately cease this compound administration.- Verify dose calculations and administration technique.- Analyze the calcium and phosphorus content of the animal's diet.- Increase fluid intake to promote calciuresis.- Consider a temporary switch to a low-calcium diet. |
| Gradual increase in serum calcium over time | - this compound dose is too high for long-term administration.- Cumulative effect of dietary calcium. | - Reduce the this compound dosage by 25-50%.- Switch to a diet with lower calcium and/or phosphorus content.- Increase the frequency of serum calcium monitoring. |
| Inconsistent serum calcium levels between animals in the same group | - Variation in food and water intake.- Inaccurate dosing for individual animal weights.- Genetic variability in calcium metabolism. | - Ensure ad libitum access to food and water, and monitor intake if possible.- Re-weigh animals and adjust doses accordingly.- If variability persists, consider it a biological variable and ensure it is accounted for in statistical analysis. |
| Signs of hypercalcemia (e.g., polyuria, polydipsia, lethargy) despite normal or borderline high serum calcium | - Ionized calcium may be elevated even if total calcium is within the normal range.- Tissue-level effects of this compound. | - Measure ionized calcium, which is the biologically active form.- Closely monitor animal well-being and consider dose reduction or cessation if clinical signs persist. |
Frequently Asked Questions (FAQs)
Dosing and Administration
Q1: What is a safe starting dose of this compound to avoid hypercalcemia?
A safe starting dose is highly dependent on the animal species and the specific research goals. It is crucial to start with a low dose and titrate upwards based on regular monitoring of serum calcium levels.
Table 1: Recommended Starting Doses of Calcitriol (B1668218) for Renal Secondary Hyperparathyroidism in Different Species
| Animal Model | Recommended Starting Dose | Reference |
| Dogs | 2.5 ng/kg, PO, once daily | [1] |
| Cats | 2.5 ng/kg, PO, once daily | [2] |
| Rats (uremic) | 500 pmol/100 g body weight, IP, every 24h for 72h (high dose for experimental model) | [1] |
| Mice | 0.5 µg/kg, SC, three times a week | [3] |
Q2: How should I adjust the this compound dose if I observe a trend of rising calcium levels?
If serum calcium levels are consistently rising, a dose reduction of 25-50% is recommended. After dose adjustment, serum calcium should be monitored more frequently (e.g., twice weekly) until levels stabilize within the desired range.
Dietary Modifications
Q3: Can I prevent hypercalcemia by modifying the animal's diet?
Yes, dietary modification is a key strategy. Using a diet low in calcium and/or phosphorus can significantly reduce the risk of this compound induced hypercalcemia.
Table 2: Example Formulations for Modified Diets in Rodent Studies
| Diet Type | Component | Concentration | Reference |
| Low Calcium Diet | Calcium | 0.1 g/kg | [4] |
| Normal Calcium Diet | Calcium | 5 g/kg | [4] |
| Low Phosphate Diet | Phosphorus | 0.03% | [5] |
| Normal Phosphate Diet | Phosphorus | 0.6% | [6] |
| High Phosphate Diet | Phosphorus | 1.2% | [6] |
Q4: Where can I source these specialized diets?
Several commercial vendors supply purified diets for laboratory animals that can be customized to specific calcium and phosphorus levels. It is also possible to formulate these diets in-house if the necessary resources are available.
Monitoring
Q5: How often should I monitor serum calcium levels?
During the initial phase of this compound administration or after a dose adjustment, it is recommended to monitor serum calcium levels at least twice a week.[7] Once a stable dose has been established, monitoring can be reduced to once every one to two weeks, depending on the study's duration and objectives.
Q6: Should I measure total calcium or ionized calcium?
Ionized calcium is the biologically active form and provides a more accurate assessment of calcium status, especially in conditions where protein binding may be altered.[8] Whenever possible, measuring ionized calcium is preferred.
Vitamin D Analogs
Q7: Are there alternatives to this compound that are less likely to cause hypercalcemia?
Yes, several vitamin D analogs have been developed that exhibit a lower calcemic activity compared to calcitriol while retaining their therapeutic effects on parathyroid hormone suppression.
Table 3: Comparative Hypercalcemic Effects of Calcitriol and its Analogs
| Vitamin D Analog | Relative Hypercalcemic Effect Compared to Calcitriol | Reference |
| Paricalcitol | Approximately 10-fold less hypercalcemic | [5] |
| Doxercalciferol | Approximately 2-3-fold more hypercalcemic | [5] |
| Maxacalcitol (22-oxacalcitriol) | Less hypercalcemic, but dose-dependent effects observed | [9][10] |
Experimental Protocols
Protocol for Blood Sample Collection in Rodents (Rat/Mouse)
-
Animal Restraint: Gently restrain the animal using an appropriate method (e.g., a commercial restrainer or manual restraint by a trained handler).
-
Site Preparation: Warm the tail using a heat lamp or warm water to promote vasodilation. Clean the tip of the tail with an alcohol swab.
-
Blood Collection: Using a sterile scalpel or lancet, make a small incision at the tip of the tail. Collect the blood drops into a heparinized microhematocrit tube.[11]
-
Sample Handling: For ionized calcium measurement, it is critical to analyze the sample immediately to avoid changes in pH due to exposure to air.[11] If immediate analysis is not possible, the sample should be collected in a way that minimizes air exposure and kept on ice.
-
Post-Collection Care: Apply gentle pressure to the incision site with a clean gauze pad to stop the bleeding. Return the animal to its cage and monitor for any signs of distress.
Protocol for Measuring Ionized Calcium
-
Instrumentation: Use a blood gas analyzer or a specific ion-selective electrode (ISE) meter designed for ionized calcium measurement.
-
Calibration: Calibrate the instrument according to the manufacturer's instructions before each use.
-
Sample Introduction: Introduce the whole blood sample directly from the collection tube into the analyzer.
-
Data Recording: Record the ionized calcium concentration, which is typically reported in mmol/L or mg/dL.[12] It is also important to record the pH of the sample, as ionized calcium levels are pH-dependent.[12]
Visualizations
Caption: Vitamin D metabolism and calcium homeostasis pathway.
Caption: Experimental workflow for managing calcitriol treatment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Age-Dependent Effect of Calcitriol on Mouse Regulatory T and B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mouse Breast Tumor-Initiating Cells by Calcitriol and Dietary Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the Pharmacological Effects of Paricalcitol and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. istanbulmedicaljournal.org [istanbulmedicaljournal.org]
- 7. Probing the Scope and Mechanisms of Calcitriol Actions Using Genetically Modified Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Effect of 22-oxa-calcitriol on calcium metabolism in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of calcium disorders and sample preparation - Veterinary Practice [veterinary-practice.com]
Calcitriol-d3 vehicle control for in vitro and in vivo experiments
Welcome to the technical support center for the use of Calcitriol (B1668218) (the active form of Vitamin D3) and its vehicle control in experimental settings. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Calcitriol and why is a vehicle control necessary?
A: Calcitriol is the biologically active form of Vitamin D3 and a potent steroid hormone.[1][2] It exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression.[1] In experimental studies, a vehicle control is crucial to distinguish the effects of Calcitriol from the effects of the solvent used to dissolve it. The vehicle is the solvent administered without Calcitriol, allowing researchers to isolate the biological effects of Calcitriol itself.
Q2: What is the most common vehicle for Calcitriol in in vitro experiments?
A: The most common solvents for in vitro studies are ethanol (B145695) (EtOH) and dimethyl sulfoxide (B87167) (DMSO).[3][4] For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or other off-target effects.[5]
Q3: What is a suitable vehicle for Calcitriol in in vivo animal studies?
A: For in vivo experiments, Calcitriol is often dissolved in ethanol and then further diluted in a carrier oil like corn oil or propylene (B89431) glycol for injection.[6][7] Saline can also be used as a diluent, and co-administration of saline may reduce Calcitriol-induced toxicity.[8]
Q4: How should I prepare and store Calcitriol stock solutions?
A: Calcitriol is light-sensitive and solutions can be unstable.[3][4] It is recommended to prepare fresh solutions for each experiment. If you need to store stock solutions, they should be prepared in a low-light environment, aliquoted into small volumes in foil-wrapped tubes, and stored at -20°C.[3] Avoid repeated freeze-thaw cycles.[3]
Q5: What are the typical working concentrations of Calcitriol for in vitro studies?
A: The effective concentration of Calcitriol can vary significantly depending on the cell type and the biological endpoint being measured. A common concentration used in studies with Chronic Lymphocytic Leukemia (CLL) cells is 100 nM.[9] However, cytotoxic effects have been observed at concentrations as low as 62.5 nM in some cell lines.[10] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect observed after Calcitriol treatment. | 1. Degraded Calcitriol: Calcitriol is sensitive to light and air, and can degrade over time, even when stored as aliquots.[3] 2. Low VDR expression: The target cells may have low or no expression of the Vitamin D Receptor (VDR). 3. Suboptimal concentration: The concentration of Calcitriol used may be too low to elicit a response. | 1. Prepare fresh Calcitriol solutions for each experiment.[3][4] Work in a low-light environment when handling Calcitriol.[3] 2. Verify VDR expression in your cell line or tissue of interest using techniques like qPCR or Western blotting. 3. Perform a dose-response experiment to identify the optimal concentration. |
| High background or off-target effects in the vehicle control group. | 1. Solvent toxicity: The concentration of the vehicle (e.g., ethanol, DMSO) may be too high, causing cellular stress or toxicity.[5] 2. Contamination: The vehicle or media may be contaminated. | 1. Ensure the final concentration of the solvent in the culture medium is minimal (e.g., ≤0.1%).[5] Run a vehicle-only control to assess for any solvent-induced effects. 2. Use sterile, high-purity solvents and media. |
| Precipitation of Calcitriol in the culture medium. | 1. Poor solubility: Calcitriol is lipophilic and can precipitate in aqueous solutions. 2. Interaction with media components: Components of the culture medium may reduce the solubility of Calcitriol. | 1. Ensure the stock solution is fully dissolved before diluting into the culture medium. The presence of serum or BSA in the medium can help keep Calcitriol in solution.[3] 2. Prepare the final dilution of Calcitriol in the medium just before adding it to the cells. |
| Hypercalcemia or toxicity in in vivo studies. | 1. High dose: The administered dose of Calcitriol may be too high, leading to elevated serum calcium levels.[2] 2. Dehydration: Dehydration can exacerbate Calcitriol-induced toxicity. | 1. Carefully determine the appropriate dose based on literature and pilot studies. Monitor serum calcium levels.[11] 2. Co-administer saline to maintain hydration, which has been shown to reduce mortality and toxicity in mice.[8] |
Quantitative Data Summary
Table 1: Recommended Solvents and Storage Conditions for Calcitriol
| Application | Primary Solvent | Carrier/Diluent (for in vivo) | Storage of Stock Solution |
| In Vitro | Ethanol[3][5], DMSO[4] | N/A | -20°C in small, light-protected aliquots[3] |
| In Vivo | Ethanol[7] | Corn Oil[7], Propylene Glycol[6], Saline[8] | -20°C in small, light-protected aliquots |
Table 2: Example Concentrations and Dosing for Calcitriol Experiments
| Experiment Type | Organism/Cell Line | Concentration/Dose | Vehicle Control | Reference |
| In Vitro | Chronic Lymphocytic Leukemia (CLL) cells | 100 nM | DMSO | [9] |
| In Vitro | CaSki cervical cancer cells | 10-1000 ng/mL | Ethanol (0.1% v/v) | [5] |
| In Vivo | Spontaneously Hypertensive Rats | 50 ng/day (IP injection) | Propylene Glycol | [6] |
| In Vivo | Mice with HCT-116 xenografts | 0.4 µg | DMSO | [12] |
Experimental Protocols
Protocol 1: In Vitro Calcitriol Treatment of Adherent Cells
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Calcitriol Stock Solution:
-
Preparation of Working Solution and Vehicle Control:
-
Prepare a working solution of Calcitriol by diluting the stock solution in complete culture medium to the desired final concentration.
-
Prepare a vehicle control by adding the same volume of the solvent (ethanol or DMSO) to an equal volume of complete culture medium. The final solvent concentration should be identical to the treatment group and ideally ≤0.1%.[5]
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the Calcitriol working solution to the treatment wells and the vehicle control solution to the control wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Analysis: Harvest the cells for downstream analysis (e.g., qPCR for gene expression, Western blot for protein levels, or cell viability assays).
Protocol 2: In Vivo Calcitriol Administration in a Murine Model
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Preparation of Dosing Solution:
-
Prepare a stock solution of Calcitriol in a suitable solvent like ethanol.
-
For intraperitoneal (IP) injection, further dilute the stock solution in a sterile carrier such as propylene glycol or corn oil.[6][7] For example, to achieve a final dose of 50 ng/day in a 100 µL injection volume, the concentration would be 0.5 ng/µL.
-
-
Preparation of Vehicle Control: Prepare a vehicle control solution containing the same concentrations of ethanol and carrier oil as the treatment solution, but without Calcitriol.
-
Administration:
-
Administer the Calcitriol solution or vehicle control to the respective groups of animals via the chosen route (e.g., intraperitoneal injection).[6]
-
Dosing frequency and duration will depend on the specific experimental design.
-
-
Monitoring:
-
Endpoint Analysis: At the end of the study, collect tissues or blood for the desired analysis.
Visualizations
Calcitriol Signaling Pathway
The canonical signaling pathway for Calcitriol involves its binding to the Vitamin D Receptor (VDR). The Calcitriol-VDR complex then heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the regulation of target gene transcription.[1][5]
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hydration with saline decreases toxicity of mice injected with calcitriol in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Calcitriol-d3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of Calcitriol-d3. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its:
-
Poor aqueous solubility: Calcitriol (B1668218) is a lipophilic molecule, which limits its dissolution in the gastrointestinal (GI) fluid, a prerequisite for absorption.
-
Susceptibility to degradation: It is sensitive to light, oxygen, and heat, which can lead to degradation in the formulation and the GI tract.
-
First-pass metabolism: Although not the primary barrier, some degree of metabolism in the gut wall and liver can reduce the amount of active drug reaching systemic circulation.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies have shown significant promise in enhancing the oral absorption of this compound. These include:
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing solubilization and absorption.
-
Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm, offering a large surface area for drug release and absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are solid lipidic nanoparticles that can encapsulate the drug, protecting it from degradation and providing controlled release.
-
-
Polymeric Nanoparticles:
Q3: How do lipid-based formulations enhance the oral absorption of this compound?
A3: Lipid-based formulations improve the oral bioavailability of lipophilic drugs like this compound through several mechanisms:
-
Enhanced Solubilization: They maintain the drug in a solubilized state in the GI tract, overcoming the dissolution rate-limiting step of absorption.
-
Stimulation of Lymphatic Transport: Lipidic components can be absorbed via the intestinal lymphatic system, bypassing the hepatic first-pass metabolism.
-
Protection from Degradation: Encapsulating Calcitriol within the lipid matrix can protect it from the harsh environment of the GI tract.
-
Interaction with Enterocytes: Some lipid excipients can interact with the intestinal membrane, potentially increasing the permeability of the drug.
Q4: What are the critical quality attributes (CQAs) to consider when developing a this compound nanoformulation?
A4: Key CQAs for this compound nanoformulations include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes and a narrow PDI are generally desirable for better absorption and formulation stability.
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency is crucial to minimize drug loss during manufacturing and ensure an adequate drug load in the final dosage form.
-
Zeta Potential: This parameter indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.
-
In Vitro Drug Release Profile: The release profile should be optimized to ensure timely and complete release of the drug at the site of absorption.
-
Stability: The formulation must be stable under storage conditions, with minimal changes in particle size, encapsulation efficiency, and drug degradation.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the development and evaluation of oral this compound formulations.
Formulation and Characterization Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Low Encapsulation Efficiency/Drug Loading in PLGA Nanoparticles | - Poor affinity of Calcitriol for the PLGA matrix.- Drug leakage into the external aqueous phase during preparation.- Inappropriate solvent/antisolvent system. | - Optimize the polymer concentration and drug-to-polymer ratio.- Use a different solvent system to improve drug solubility in the organic phase.- Adjust the homogenization/sonication energy and time to achieve rapid nanoparticle formation and drug entrapment.- Consider using a different PLGA type (e.g., with a different lactide:glycolide ratio or end-capping). |
| Instability of Nanoemulsion (Creaming, Cracking, or Phase Separation) | - Inappropriate oil/surfactant/co-surfactant ratio.- Insufficient homogenization energy.- Ostwald ripening.- Changes in temperature or pH during storage. | - Systematically screen different oils, surfactants, and co-surfactants using pseudo-ternary phase diagrams to identify a stable nanoemulsion region.- Optimize the homogenization pressure and number of cycles.- Use a combination of a small-molecule surfactant and a polymeric surfactant to improve long-term stability.- Store the nanoemulsion at a controlled temperature and protect it from light. |
| Calcitriol Degradation during Formulation or Storage | - Exposure to light, oxygen, or heat.- Incompatibility with excipients. | - Perform all formulation steps under amber light or in light-protected vessels.- Purge all solutions and the final formulation container with an inert gas like nitrogen or argon to minimize oxygen exposure.- Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or α-tocopherol into the formulation.[3][4] - Conduct excipient compatibility studies to identify and avoid reactive components. |
In Vitro and In Vivo Study Issues
| Problem | Potential Causes | Troubleshooting Steps |
| High Variability in In Vivo Pharmacokinetic Data (Rats) | - Improper oral gavage technique leading to stress or incorrect dosing.- Variability in food intake and GI tract physiology among animals.- Inconsistent formulation administration (e.g., aggregation). | - Ensure proper training on oral gavage techniques to minimize stress and prevent accidental tracheal administration.- Consider alternative, less stressful dosing methods if possible.- Fast the animals overnight before dosing to standardize GI conditions.- Ensure the formulation is homogenous and well-dispersed before each administration. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - In vitro dissolution method does not mimic in vivo conditions.- Formulation behavior changes in the complex GI environment (e.g., interaction with bile salts and enzymes).- Involvement of active transport or significant first-pass metabolism not accounted for in the in vitro model. | - Develop a biorelevant dissolution method using media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).- Conduct in vitro lipolysis studies for lipid-based formulations to understand how digestion affects drug release.- Use cell-based models like Caco-2 assays to investigate permeability and efflux transport. |
| Low Calcitriol Permeability in Caco-2 Assay | - Poor solubility of Calcitriol in the assay buffer.- Binding of Calcitriol to the plastic of the assay plate.- Efflux by transporters like P-glycoprotein (P-gp). | - Use a buffer with a small percentage of a solubilizing agent (e.g., BSA or a non-ionic surfactant) to improve solubility, ensuring it doesn't compromise monolayer integrity.- Pre-treat the assay plates with a blocking agent or use low-binding plates.- Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If efflux is suspected, co-administer a known P-gp inhibitor. |
III. Data Presentation
The following tables summarize quantitative data from studies on various this compound formulations.
Table 1: Comparative Pharmacokinetic Parameters of Oral Calcitriol Formulations in Rodents
| Formulation | Animal Model | Dose | Cmax (pg/mL) | Tmax (hr) | AUC (pg·h/mL) | Relative Bioavailability (%) | Reference |
| Calcitriol in Oil Solution | Mice | 4 µg/kg | ~45 | ~2 | ~250 | 100 | [5] |
| Calcitriol + aPPD | Mice | 4 µg/kg | ~63 | ~1.5 | ~338 | 135 | [5] |
| Ezetimibe (B1671841) Powder | Rats | 10 mg/kg | 0.44 ± 0.12 | 1.0 ± 0.0 | 1.10 ± 0.28 | 100 | [6] |
| Ezetimibe Solid SNEDDS | Rats | 10 mg/kg | 1.17 ± 0.18 | 1.0 ± 0.0 | 5.05 ± 0.90 | 459 | [6] |
| Ezetimibe SESD | Rats | 10 mg/kg | 1.25 ± 0.21 | 1.0 ± 0.0 | 5.58 ± 1.25 | 507 | [6] |
| Talinolol Pure Drug | Rats | 50 mg/kg | 450 ± 25 | 4.0 ± 0.5 | 2100 ± 150 | 100 | [7] |
| Talinolol SNEDDS (F6) | Rats | 50 mg/kg | 650 ± 30 | 3.0 ± 0.5 | 3318 ± 200 | 158 | [7] |
Note: aPPD - 20(S)-protopanaxadiol. SNEDDS - Self-Nanoemulsifying Drug Delivery System. SESD - Solvent Evaporated Solid Dispersion. Data for Ezetimibe and Talinolol are included to illustrate the potential of nanoformulations for poorly soluble drugs.
Table 2: In Vitro Performance of this compound Formulations
| Formulation Type | Key Findings | Reference |
| PLGA Nanoparticles | Encapsulation of calcitriol enhanced its inhibitory effect on cancer cell growth compared to free calcitriol. | [1][2] |
| Solid Lipid Dispersion | Significantly enhanced the stability of calcitriol, attributed to the antioxidant activity of the lipid carrier. The amorphous state of the drug in the dispersion improved the dissolution rate. | [4] |
| Hybrid Lipid-Based Solid Dispersions | Showed superior content uniformity and better stability compared to a commercial soft capsule formulation. | [3][8] |
| Nanoemulsion | Nanoemulsion of Vitamin D3 showed significantly higher relative bioavailability (36% higher based on AUC) compared to a fat-soluble preparation in a clinical study. | [9] |
IV. Experimental Protocols
Preparation of Calcitriol-Loaded PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Pluronic® F127 (or other suitable stabilizer)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of Pluronic® F127.
-
Emulsification: Add the aqueous phase to the organic phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer and un-encapsulated drug, and then resuspend them in a suitable medium or lyophilize for long-term storage.
In Vivo Pharmacokinetic Study in Rats
Animal Model: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before oral administration of the formulation.
-
Formulation Administration: Administer the this compound formulation (e.g., solution, nanoemulsion, or nanoparticle suspension) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
For apical-to-basolateral (A-B) transport (absorption), add the this compound formulation to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specific time points.
-
For basolateral-to-apical (B-A) transport (efflux), add the formulation to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions to assess absorption and potential efflux.
V. Mandatory Visualizations
Diagram 1: Calcitriol Signaling Pathway
Diagram 2: Experimental Workflow for Bioavailability Assessment
Diagram 3: Troubleshooting Logic for Low Bioavailability
References
- 1. PLGA nanoparticles as a platform for vitamin D-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA nanoparticles as a platform for vitamin D-based cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcitriol tablets with hybrid lipid-based solid dispersions with enhanced stability and content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of nanoemulsion formulations vs conventional fat soluble preparations of cholecalciferol (D3) – An overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcitriol-d3 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3) treatment. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for Calcitriol treatment?
A1: The optimal incubation time for Calcitriol treatment is highly dependent on the specific biological process and the cell type being investigated. Effects can be observed across a wide temporal range, from minutes to days.
-
Rapid, Non-Genomic Effects: Non-genomic actions, such as the activation of intracellular signaling cascades, can be detected within seconds to minutes of Calcitriol administration.[1]
-
Genomic Effects (Gene Expression): Changes in the expression of Calcitriol target genes are typically observed within hours. For instance, the induction of CYP24A1, a primary target gene, can be seen as early as 3 to 9 hours after treatment.[2]
-
Cellular Processes:
-
Proliferation/Apoptosis: Effects on cell proliferation and the induction of apoptosis are generally observed between 24 to 96 hours.[3][4][5][6]
-
Differentiation: The induction of cellular differentiation is a longer-term process, often requiring incubation periods ranging from 48 hours to several days.[7][8][9][10]
-
Q2: How does Calcitriol concentration affect the required incubation time?
A2: Calcitriol concentration and incubation time are interconnected. Higher concentrations may elicit a faster or more robust response for some endpoints. However, it is crucial to determine the optimal concentration for your specific cell type and experimental question to avoid off-target effects or cytotoxicity. A dose-response experiment is recommended to identify the effective concentration range before proceeding with time-course studies.
Q3: When should I assess for non-genomic versus genomic effects of Calcitriol?
A3: The timing of your assessment is critical for distinguishing between these two modes of action.
-
Non-Genomic Effects: To study rapid, non-genomic signaling, you should plan to analyze your cells within seconds to minutes of Calcitriol addition.[1] This includes looking at changes in intracellular calcium levels or the activation of protein kinases.
-
Genomic Effects: For genomic effects, which involve the regulation of gene expression, longer incubation times are necessary. Analysis of mRNA levels can be performed after a few hours, while changes in protein expression will require longer incubations, typically 24 hours or more.[2][11]
Troubleshooting Guide
Issue 1: No observable effect after Calcitriol treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The incubation time may be too short or too long for the specific endpoint. Review the literature for typical time courses for your cell type and target of interest. Consider performing a time-course experiment to determine the optimal window for your analysis. |
| Incorrect Calcitriol Concentration | The concentration of Calcitriol may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration. Conversely, excessively high concentrations can sometimes lead to receptor downregulation or paradoxical effects. |
| Low Vitamin D Receptor (VDR) Expression | The target cells may have low or absent expression of the VDR. Verify VDR expression levels in your cell line using techniques like qPCR or Western blotting. |
| Cell Culture Conditions | Factors such as serum concentration in the culture medium can influence the bioavailability and activity of Calcitriol. Consider reducing serum concentration during treatment, but ensure cell viability is not compromised. |
| Degraded Calcitriol | Calcitriol is sensitive to light and temperature. Ensure it is stored correctly and prepare fresh dilutions for each experiment. |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Calcitriol Concentration is Too High | High concentrations of Calcitriol can induce apoptosis.[3][4][12][13] Reduce the Calcitriol concentration and perform a dose-response curve to find a concentration that elicits the desired biological effect without excessive cell death. |
| Prolonged Incubation Time | Extended exposure to Calcitriol, even at lower concentrations, can lead to cytotoxicity in some cell lines. Optimize the incubation time by performing a time-course experiment. |
| Solvent Toxicity | The solvent used to dissolve Calcitriol (e.g., ethanol, DMSO) may be toxic to the cells at the final concentration used. Ensure the final solvent concentration is below the toxic threshold for your cell line by including a vehicle-only control. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variations in Cell Density | The initial cell seeding density can affect the response to Calcitriol. Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. |
| Inconsistent Incubation Times | Precise timing is crucial for reproducible results, especially for short-term experiments. Use a timer and standardize the duration of Calcitriol exposure. |
| Passage Number of Cells | The characteristics and responsiveness of cell lines can change with increasing passage number. Use cells within a defined passage number range for all experiments. |
| Batch-to-Batch Variation in Reagents | Variations in serum, media, or Calcitriol batches can contribute to inconsistent results. Test new batches of critical reagents before use in large-scale experiments. |
Data Presentation
Table 1: Time-Course of Calcitriol-Induced Gene Expression
| Gene | Cell Type | Calcitriol Concentration | Incubation Time | Fold Change (mRNA) | Reference |
| CYP24A1 | Ileum (Mouse) | 25 ng/mouse (single dose) | 9 hours | ~500-fold | [2] |
| CYP24A1 | Kidney (Mouse) | 25 ng/mouse (single dose) | 9 hours | ~77-fold | [2] |
| CYP24A1 | Chronic Lymphocytic Leukemia (CLL) cells | 100 nM | 24 hours | ~9.7 (log2FC) | [11] |
| Trpv6 | Ileum (Mouse) | 25 ng/mouse (single dose) | 9 hours | ~30-fold | [2] |
| VDR | Kidney (Mouse) | 25 ng/mouse (single dose) | 3-12 hours | ~2-fold | [2] |
| PON1 | HepG2 | 0.25 µM | 72 hours | ~2.8-fold | [14] |
Table 2: Incubation Times for Calcitriol-Induced Cellular Effects
| Effect | Cell Type | Calcitriol Concentration | Incubation Time | Assay | Reference |
| VDR Nuclear Translocation | HL60 | 1 nM | 3 hours | Radioligand binding | [15] |
| Apoptosis | LNCaP | 10-100 nM | 6 days | DNA fragmentation | [12] |
| Apoptosis | B16-F10 | 0.24 µM (IC50) | 24 hours | Cell viability, Caspase activation | [3][4] |
| Differentiation | Glioma Stem-Like Cells | 50 nM | 72 hours | GFAP expression | [7][8] |
| Inhibition of Proliferation | B lymphocytes | Not specified | 24-96 hours | Cell counting | [6] |
| Inhibition of Proliferation | Keratinocytes | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Gene Expression
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Calcitriol Treatment: The following day, replace the medium with fresh medium containing the desired concentration of Calcitriol or vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 3, 6, 12, 24, 48 hours).
-
RNA Isolation: At each time point, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative expression levels of your target genes, normalized to a stable housekeeping gene.
Protocol 2: Assessment of Apoptosis by Flow Cytometry
-
Cell Treatment: Seed cells in multi-well plates and treat with Calcitriol or vehicle control for the desired incubation period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: At the end of the incubation, collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (viability dye positive) cells.
Visualizations
Caption: Calcitriol signaling pathways.
Caption: Experimental workflow for optimizing Calcitriol treatment.
References
- 1. 1,25(OH)2-vitamin D3 induces translocation of the vitamin D receptor (VDR) to the plasma membrane in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Calcitriol Promotes Differentiation of Glioma Stem-Like Cells and Increases Their Susceptibility to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of calcitriol on growth, differentiation, chemokine mRNA expression of cultured keratinocytes and on keratinocyte-T cell binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cholecalciferol Inhibits Cell Growth and Induces Apoptosis in the CaSki Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcitriol Induces Paraoxonase 1 Expression in HepG2 Cells: Possible Involvement of VDR-Dependent and Alternative Pathways [mdpi.com]
- 15. Kinetics of nuclear translocation and turnover of the vitamin D receptor in human HL60 leukemia cells and peripheral blood lymphocytes--coincident rise of DNA-relaxing activity in nuclear extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with receptor saturation in Calcitriol-d3 experiments
Welcome to the technical support center for Calcitriol-d3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to Calcitriol (the hormonally active form of vitamin D3) and its interaction with the Vitamin D Receptor (VDR).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Calcitriol treatment is showing inconsistent or no effect. What are the common causes?
A1: Inconsistent results with Calcitriol are often related to its handling and stability. Calcitriol is highly sensitive to light and can degrade. It is also prone to sticking to plastic surfaces.[1]
Troubleshooting Steps:
-
Proper Storage and Handling: Always prepare Calcitriol solutions in low-light conditions. Store stock solutions in amber vials or foil-wrapped tubes at -20°C or -80°C.[1]
-
Solvent and Aliquots: Dissolve Calcitriol in a suitable solvent like ethanol. Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
Carrier Protein: In serum-free media, Calcitriol can adsorb to the plastic of culture plates. Ensure your medium contains serum or a carrier protein like bovine serum albumin (BSA) to keep the Calcitriol in solution and available to the cells.[1]
-
Cellular VDR Levels: Verify that your cell line expresses the Vitamin D Receptor (VDR). A lack of VDR expression will result in no response to Calcitriol.[2] It's also possible for cells to down-regulate VDR expression over time or with continuous treatment.[1]
Q2: How do I determine the optimal concentration of Calcitriol for my experiment without saturating the Vitamin D Receptor (VDR)?
A2: To avoid VDR saturation and identify the optimal working concentration, it is crucial to perform a dose-response experiment. This will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint.
Experimental Approach:
-
Select a Range of Concentrations: Start with a wide range of Calcitriol concentrations, typically spanning several orders of magnitude (e.g., from 1 pM to 1 µM).
-
Treat Cells: Culture your cells and treat them with the different concentrations of Calcitriol for a predetermined time.
-
Measure Response: Measure the biological response of interest (e.g., gene expression of a VDR target gene like CYP24A1, cell proliferation, etc.).
-
Plot the Dose-Response Curve: Plot the response against the logarithm of the Calcitriol concentration. The resulting sigmoidal curve will plateau at higher concentrations, indicating that the VDRs are saturated.[3]
-
Determine EC50/IC50: The ideal concentration for many experiments is often near the EC50/IC50 value, where a small change in concentration gives a measurable change in response. Working at concentrations far above the EC50/IC50 on the plateau of the curve means the receptors are saturated, and you may miss subtle biological effects or introduce off-target effects.
Q3: What is VDR saturation and why is it a concern in my experiments?
A3: VDR saturation occurs when all available Vitamin D Receptors within the cells are bound by Calcitriol. Once this point is reached, increasing the concentration of Calcitriol will not produce a greater biological response through VDR-mediated pathways.
Concerns with Receptor Saturation:
-
Masking of Effects: It can obscure the true potency and efficacy of Calcitriol or other VDR-targeting compounds you are testing.
-
Off-Target Effects: Very high concentrations of any compound can lead to non-specific, "off-target" effects that are not mediated by the VDR, confounding your results.
-
Wasted Compound: Using concentrations far beyond saturation is inefficient and costly.
The workflow for avoiding saturation involves careful dose-response analysis.
References
Technical Support Center: Accounting for Serum Protein Binding of Calcitriol-d3 in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcitriol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when accounting for the serum protein binding of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges and questions regarding the in vitro analysis of this compound, with a focus on its interaction with serum proteins.
Q1: My in vitro this compound treatment is showing lower than expected bioactivity. What could be the cause?
A1: The most likely reason for reduced bioactivity is the high degree of serum protein binding. This compound, a lipophilic molecule, readily binds to proteins in your cell culture medium, primarily Vitamin D Binding Protein (DBP) and albumin. It is widely accepted that only the unbound, or "free," fraction of this compound is biologically active and capable of crossing cell membranes to interact with the intracellular Vitamin D Receptor (VDR). If your culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), a significant portion of the this compound you add will be sequestered by these proteins and rendered unavailable to your cells.
Troubleshooting Steps:
-
Quantify the Free Fraction: Determine the concentration of unbound this compound in your specific experimental conditions using methods like equilibrium dialysis or ultrafiltration.
-
Use Serum-Free or Reduced-Serum Media: If your cell model allows, consider using serum-free or reduced-serum media to minimize protein binding.
-
Supplement with Purified Proteins: For a more defined system, use serum-free medium supplemented with known concentrations of purified bovine or human serum albumin and/or Vitamin D Binding Protein. This allows for more precise control over the free concentration of this compound.
-
Calculate the Theoretical Free Concentration: If you know the binding affinities (Kd) and the concentrations of the binding proteins in your media, you can estimate the free this compound concentration.
Q2: I am observing inconsistent results between experiments. How can I improve the reproducibility of my this compound assays?
A2: Inconsistency in results when working with this compound can stem from several factors related to its stability and handling, in addition to variability in serum protein concentrations.
Troubleshooting Steps:
-
Protect from Light: this compound is highly sensitive to light. All stock solutions and experimental setups should be protected from light to prevent photodegradation. Use amber-colored tubes and cover plates with foil.
-
Minimize Air Exposure: this compound is also susceptible to oxidation. Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to air. Consider storing aliquots under an inert gas like argon or nitrogen.
-
Use Low-Binding Plastics: this compound can adsorb to the surface of standard plastics. Use low-protein-binding tubes and pipette tips to ensure accurate concentrations.
-
Standardize Serum Lots: The concentration of DBP and albumin can vary between different lots of FBS. If using serum, it is crucial to test and use a single lot of serum for a series of related experiments to ensure consistency in protein binding.
-
Solvent Considerations: this compound is typically dissolved in ethanol (B145695) or DMSO. Ensure the final solvent concentration in your culture medium is low and consistent across all treatments, as high concentrations can be toxic to cells and may affect protein conformation.
Q3: How can I accurately determine the free concentration of this compound in my in vitro system?
A3: Several methods can be employed to measure the unbound fraction of this compound. The choice of method will depend on the available equipment and the specific requirements of your experiment.
-
Equilibrium Dialysis: This is considered a gold-standard method. It involves dialyzing a sample containing this compound and serum proteins against a protein-free buffer. At equilibrium, the concentration of free this compound will be the same on both sides of the dialysis membrane.
-
Ultrafiltration: This method uses a centrifugal device with a semipermeable membrane that retains proteins but allows the free drug to pass through into the ultrafiltrate. The concentration of this compound in the ultrafiltrate represents the unbound concentration.
-
Charcoal-Dextran Method: This technique involves incubating the sample with a charcoal-dextran suspension. The charcoal adsorbs the free drug, which can then be separated by centrifugation. This method is generally less precise than equilibrium dialysis or ultrafiltration.
Q4: I am having trouble with non-specific binding of this compound to my experimental apparatus. How can I minimize this?
A4: Non-specific binding is a common issue with lipophilic compounds like this compound.
Troubleshooting Steps:
-
Use Low-Binding Materials: As mentioned previously, utilize low-protein-binding labware.
-
Include a Carrier Protein: In serum-free conditions, the addition of a low concentration of bovine serum albumin (BSA), typically 0.1%, can help to reduce non-specific binding to plastic surfaces by acting as a carrier protein.
-
Pre-treatment of Labware: In some cases, pre-incubating plates or tubes with a solution of a blocking agent like BSA can help to saturate non-specific binding sites.
Quantitative Data on this compound Serum Protein Binding
The interaction of this compound with serum proteins is a critical factor in determining its bioavailability. The following tables summarize key quantitative data related to this binding.
| Parameter | Vitamin D Binding Protein (DBP) | Human Serum Albumin (HSA) |
| Binding Affinity (Kd) | ~ 5 x 10⁻¹⁰ M | ~ 1 x 10⁻⁶ M |
| Typical Serum Concentration | 3 - 6 µM | 580 - 725 µM |
| Percentage of Bound Calcitriol | ~85% | ~15% |
| Percentage of Free Calcitriol | \multicolumn{2}{c | }{< 1%} |
Note: These values are approximate and can vary depending on the specific experimental conditions, temperature, and the source of the proteins.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in accurately accounting for this compound serum protein binding.
Protocol 1: Determination of Free this compound Fraction by Equilibrium Dialysis
Objective: To determine the percentage of unbound this compound in the presence of serum proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., multi-well plate-based system)
-
Dialysis membrane with a molecular weight cutoff (MWCO) of 5-10 kDa
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum-containing medium or a solution of purified DBP and/or albumin in a buffer
-
This compound stock solution
-
Radiolabeled [³H]-Calcitriol-d3 (for radioligand binding assay) or a validated LC-MS/MS method for quantification
-
Scintillation counter and scintillation fluid (if using radiolabeling)
Procedure:
-
Prepare the dialysis units according to the manufacturer's instructions. This typically involves hydrating the dialysis membranes.
-
In the sample chamber of the dialysis unit, add a known volume of your experimental medium (e.g., cell culture medium with FBS) containing a known concentration of this compound (spiked with a tracer amount of [³H]-Calcitriol-d3 if using the radiolabel method).
-
In the buffer chamber, add an equal volume of the corresponding protein-free medium or PBS.
-
Seal the dialysis unit and incubate at the desired temperature (e.g., 37°C) with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined empirically).
-
After incubation, collect aliquots from both the sample and buffer chambers.
-
Quantify the concentration of this compound in each aliquot using either scintillation counting or LC-MS/MS.
-
Calculation:
-
The concentration in the buffer chamber represents the free this compound concentration ([C_free]).
-
The concentration in the sample chamber represents the total this compound concentration ([C_total]).
-
The concentration of bound this compound is [C_bound] = [C_total] - [C_free].
-
The percentage of free this compound is calculated as: % Free = ([C_free] / [C_total]) * 100
-
Protocol 2: Determination of Free this compound Fraction by Centrifugal Ultrafiltration
Objective: To quickly estimate the unbound concentration of this compound.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane and a suitable MWCO (e.g., 10 kDa)
-
Microcentrifuge with temperature control
-
Experimental medium containing this compound and serum proteins
-
Validated LC-MS/MS method for quantification
Procedure:
-
Pre-condition the ultrafiltration device by rinsing with buffer or water as recommended by the manufacturer to remove any potential interfering substances.
-
Add a known volume of the experimental medium containing this compound to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at the recommended speed and temperature (e.g., 2000 x g at 37°C) for a specified time to collect a sufficient volume of ultrafiltrate. Be careful not to over-concentrate the sample in the retentate, which can affect the binding equilibrium.
-
Carefully collect the ultrafiltrate from the collection tube.
-
Quantify the concentration of this compound in the ultrafiltrate using LC-MS/MS. This concentration represents the free this compound concentration.
-
Also, quantify the total concentration of this compound in an aliquot of the initial sample.
-
Calculation:
-
% Free = ([Concentration in ultrafiltrate] / [Total initial concentration]) * 100
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound and its serum protein binding.
Caption: Intracellular signaling pathway of free this compound.
Calcitriol Therapeutic Index Enhancement: Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the therapeutic index of Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3).
Section 1: Strategies Based on Structural Analogs
The primary dose-limiting toxicity of Calcitriol is hypercalcemia, which can lead to severe complications.[1] A major strategy to circumvent this is the development of synthetic analogs with reduced calcemic activity but retained or enhanced anti-proliferative and pro-differentiating effects.[2]
Frequently Asked Questions (FAQs)
Q1: My novel Calcitriol analog shows reduced binding to the Vitamin D Receptor (VDR) but maintains potent anti-proliferative activity. How is this possible?
A1: This is a recognized phenomenon. Some potent analogs, such as certain 23-oxa derivatives, exhibit significantly lower VDR binding affinity (e.g., only 1% of Calcitriol) yet display equal or greater transcriptional and anti-proliferative potency.[3] This suggests that VDR binding affinity alone is not the sole determinant of biological activity. The analog's interaction with the VDR-RXR heterodimer complex and its subsequent influence on gene transcription may be more efficient.[4][5] It could also indicate the involvement of non-genomic signaling pathways that are independent of direct VDR binding.[4]
Q2: I'm observing unexpected hypercalcemia in my in vivo mouse model with a supposedly "low-calcemic" analog. What are the potential causes and how can I troubleshoot this?
A2: Unexpected hypercalcemia can arise from several factors. Here is a troubleshooting guide:
-
Dose and Formulation: Verify the dose calculation and the stability of your formulation. High doses of even low-calcemic analogs can eventually overcome the mechanisms that separate anti-proliferative from calcemic effects.[6]
-
Metabolic Stability: The analog might be metabolized in vivo to a compound with higher calcemic activity. Assess the metabolic profile of the analog in plasma and liver microsomes.
-
Animal Model: The genetic background of the mouse strain can influence calcium metabolism. Ensure you are using an appropriate and consistent strain.
-
Diet: The calcium and phosphorus content of the animal chow can significantly impact serum calcium levels.[7] Use a standardized diet with controlled calcium content throughout the experiment.
-
Monitoring: Ensure that blood samples for calcium measurement are drawn consistently and without the use of a tourniquet, which can affect results.[8] Serum calcium should be monitored at baseline and frequently during treatment.[9]
Below is a decision tree to guide your troubleshooting process for unexpected hypercalcemia.
Data Summary: Calcitriol vs. Low-Calcemic Analogs
The table below summarizes comparative data for Calcitriol and its analogs, highlighting the successful separation of anti-proliferative effects from calcemic effects.
| Compound | Anti-proliferative IC50 (Prostate Cancer Cells) | Serum Calcium Increase (vs. Vehicle) in Rats | Reference |
| Calcitriol | ~0.1 - 1 µM | 1.40 mg/dL | [6] |
| 22-Oxacalcitriol (OCT) | ~0.1 µM | 0.30 mg/dL | [6] |
| Paricalcitol | Varies by cell line | Fewer hypercalcemic episodes than Calcitriol | [10] |
| 23-oxa analogs | Potentially lower than Calcitriol | Lower than Calcitriol | [3] |
Experimental Protocol: Assessing Serum Calcium in Rodent Models
-
Animal Model: Use age- and weight-matched male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Allow animals to acclimate for at least one week with a standardized diet (specify calcium and phosphorus content).
-
Dosing: Administer the Calcitriol analog or vehicle control via the intended route (e.g., intraperitoneal injection). Doses should be based on previous in vitro potency. For example, a single 1.0 µ g/rat dose has been used for acute studies.[6]
-
Blood Collection: Collect blood samples (~100-200 µL) via tail vein or saphenous vein at baseline (time 0) and at specified time points post-injection (e.g., 6, 24, 48 hours).
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum.
-
Calcium Measurement: Analyze serum calcium concentration using a calcium-specific colorimetric assay kit or an automated clinical chemistry analyzer.
-
Data Analysis: Compare the change in serum calcium levels from baseline for each treatment group. Statistical analysis (e.g., ANOVA) should be used to determine significance.
Section 2: Combination Therapy Strategies
Combining Calcitriol with other anticancer agents can produce synergistic or additive effects, allowing for lower, less toxic doses of each agent.[11][12]
Frequently Asked Questions (FAQs)
Q1: I'm not observing a synergistic effect when combining Calcitriol with a cytotoxic agent (e.g., Docetaxel) in my breast cancer cell line. What should I check?
A1: A lack of synergy can be due to several experimental factors:
-
Dosing Schedule: The timing of administration is critical. Calcitriol often works by inducing cell cycle arrest (e.g., in G0/G1), which can make cells less susceptible to cytotoxic agents that target rapidly dividing cells.[11] Try pre-treating the cells with Calcitriol for 24-48 hours before adding the cytotoxic drug.
-
Concentration Ratios: Synergy is often dependent on the concentration ratio of the two drugs. Perform a checkerboard assay (isobologram analysis) to test a wide range of concentration combinations for both drugs to identify the optimal synergistic ratio.
-
Cell Line Specifics: The mechanism of synergy can be cell-line dependent. Ensure your cell line expresses the Vitamin D Receptor (VDR).[13] You can verify VDR expression via qPCR or Western blot. The underlying signaling pathways in your chosen cell line may not be susceptible to the combined action of the two agents.
-
Metabolism: Calcitriol's half-life can be short due to catabolism by the enzyme CYP24A1.[14] Some cell lines have high CYP24A1 expression, which rapidly degrades Calcitriol. Consider co-administration with a CYP24A1 inhibitor like ketoconazole (B1673606) to enhance Calcitriol's local concentration and duration of action.[14]
Experimental Protocol: Checkerboard Assay for Synergy Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Dilutions: Prepare serial dilutions of Calcitriol (Drug A) and the cytotoxic agent (Drug B).
-
Treatment: Treat the cells with a matrix of drug combinations. For example, in an 8x8 grid, add increasing concentrations of Drug A along the rows and increasing concentrations of Drug B down the columns. Include wells for each drug alone and a vehicle control.
-
Incubation: Incubate the plate for a relevant period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using an appropriate method, such as an MTT or Resazurin assay.[15]
-
Data Analysis: Calculate the fractional inhibitory concentration (FIC) for each combination. The Combination Index (CI) is then calculated (CI = FIC of Drug A + FIC of Drug B).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Summary: Synergistic Combinations with Calcitriol
| Combination | Cancer Type | Observed Effect | Mechanism | Reference |
| Calcitriol + Docetaxel | Prostate Cancer | Enhanced antitumor activity | Cell cycle arrest, apoptosis induction | [11] |
| Calcitriol + Cisplatin | Breast Cancer | Synergistic inhibition of proliferation | Cell cycle arrest at G2/M phase | [13] |
| Calcitriol + Tamoxifen | Breast Cancer | Enhanced apoptosis | VDR-mediated signaling | [11] |
| Calcitriol + Ketoconazole | Prostate Cancer | Potentiated antiproliferative effects | Inhibition of CYP24A1, prolonging Calcitriol's half-life | [14] |
Section 3: Novel Delivery Systems
Encapsulating Calcitriol in nanoformulations, such as lipid nanoparticles (LNPs) or polymeric nanoparticles (e.g., PLGA), can improve its stability, bioavailability, and potentially target it to specific tissues, thereby reducing systemic exposure and hypercalcemia.[16][17]
Frequently Asked Questions (FAQs)
Q1: My Calcitriol-loaded nanoparticles show poor encapsulation efficiency. How can I improve this?
A1: Low encapsulation efficiency is a common hurdle. Consider the following:
-
Lipid/Polymer Composition: The choice of lipids or polymers is crucial. For lipophilic drugs like Calcitriol, ensure the core material has high affinity. Experiment with different lipid compositions (e.g., varying helper lipids) or polymer types (e.g., different lactide:glycolide ratios in PLGA).
-
Drug-to-Carrier Ratio: A very high drug-to-carrier ratio can lead to drug precipitation and low encapsulation. Optimize this ratio by testing several different concentrations.
-
Fabrication Method: The method used to form the nanoparticles (e.g., microfluidic mixing, solvent evaporation) significantly impacts encapsulation.[16] Ensure parameters like flow rates, mixing times, and solvent removal rates are optimized and precisely controlled.
-
pH and Solvents: The pH of the aqueous phase and the choice of organic solvent can affect the solubility and partitioning of Calcitriol during the encapsulation process.
Q2: The in vitro anti-proliferative effect of my nano-formulated Calcitriol is lower than free Calcitriol at the same concentration. Why?
A2: This is often related to the drug release kinetics.
-
Slow Release: The nanoparticle may be releasing the Calcitriol too slowly over the course of your assay. A standard 48-hour cell viability assay might not be long enough for the released concentration to reach an effective level.
-
Protocol: Free Calcitriol in culture medium has a short half-life and its effect can be reduced if not renewed.[17] Nanoparticles, by protecting the drug, may provide a more sustained release. Compare a single addition of your nanoparticles to a single addition and a daily renewal of free Calcitriol.[17]
-
Cellular Uptake: The nanoparticles may not be efficiently internalized by the cancer cells. You can assess uptake using fluorescently labeled nanoparticles and confocal microscopy or flow cytometry. If uptake is low, consider modifying the nanoparticle surface with targeting ligands (e.g., antibodies against cell surface receptors).[16]
The workflow below outlines the process for developing and evaluating a Calcitriol nanoformulation.
Appendix: Calcitriol Signaling Pathway
Calcitriol exerts its effects through both genomic and non-genomic pathways. Understanding this is key to interpreting experimental results. The primary genomic pathway involves Calcitriol binding to the VDR, which then heterodimerizes with the Retinoid X Receptor (RXR).[4][5] This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes to modulate their transcription.[18]
References
- 1. Calcitriol (Rocaltrol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. The Sunshine Hormone’s Second Act: Why Science is Rethinking Vitamin D [webpronews.com]
- 3. Low-calcemic, highly antiproliferative, 23-oxa ether analogs of the natural hormone 1 alpha,25-dihydroxyvitamin D3: design, synthesis, and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. droracle.ai [droracle.ai]
- 9. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Calcitriol in Combination Therapy for Prostate Cancer: Pharmacokinetic and Pharmacodynamic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted lipid nanoparticle delivery of calcitriol to human monocyte-derived macrophages in vitro and in vivo: investigation of the anti-inflammatory effects of calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Calcitriol and its Analogs: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of vitamin D-based therapeutics, a clear understanding of the comparative efficacy and safety of Calcitriol (B1668218) (the active form of vitamin D3) and its synthetic analogs is paramount. This guide provides an objective comparison of Calcitriol against other prominent vitamin D analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Mechanism of Action: The Vitamin D Receptor Signaling Pathway
Calcitriol and its analogs exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[1] This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling pathway is crucial for regulating calcium and phosphate (B84403) homeostasis, as well as cellular proliferation and differentiation.[2][3]
Comparative Efficacy and Safety: A Data-Driven Overview
The primary therapeutic applications of Calcitriol and its analogs include the management of secondary hyperparathyroidism (SHPT) in chronic kidney disease (CKD), hypoparathyroidism, and psoriasis.[4][5][6] A key differentiator among these compounds is their varying calcemic activity, which directly impacts their safety profile, particularly the risk of hypercalcemia.[7]
For Secondary Hyperparathyroidism and Hypoparathyroidism
| Compound | Indication | Dosage Comparison | PTH Suppression | Serum Calcium Increase | Key Findings |
| Calcitriol | SHPT in CKD, Hypoparathyroidism | Reference | Effective | High risk of hypercalcemia[8] | Effective in suppressing PTH but limited by calcemic effects.[8] |
| Alfacalcidol (B1684505) | Hypoparathyroidism | Requires approximately 1.5-2x the dose of Calcitriol for equivalent effect.[5][9] | Comparable to Calcitriol at equipotent doses.[5] | Comparable to Calcitriol.[5] | A pro-drug converted to Calcitriol in the liver.[10] |
| Paricalcitol | SHPT in CKD | - | Achieved >50% PTH reduction faster than Calcitriol.[4] | Significantly fewer episodes of hypercalcemia compared to Calcitriol.[4] | Demonstrates a wider therapeutic window with less calcemic activity.[4] |
| Doxercalciferol | SHPT in CKD | 1 µ g/day showed greater PTH reduction than 0.5 µ g/day of Calcitriol.[6] | 43.1% reduction in iPTH vs. 13.44% for Calcitriol over 12 weeks.[6] | Fewer episodes of hypercalcemia (3 vs. 8 with Calcitriol).[6] | A prohormone that is activated in the liver.[11] |
For Psoriasis (Topical Application)
| Compound | Concentration | Efficacy | Side Effects (Irritation) | Key Findings |
| Calcitriol | 3 µg/g | Effective for mild to moderate plaque psoriasis.[12] | Generally well-tolerated, even in sensitive areas.[12] | A naturally occurring active form of vitamin D3.[12] |
| Calcipotriol | 50 µg/g | - | Higher incidence of skin irritation compared to Calcitriol.[12] | A synthetic analog of Calcitriol.[12] |
| Maxacalcitol (B1676222) | 25 µg/g | Showed greater effect than once-daily Calcipotriol in one study.[13] | Generally well-tolerated. | A vitamin D3 analog with potent anti-proliferative effects on keratinocytes.[13] |
In Vitro Studies: Proliferation and Apoptosis
Calcitriol has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, in B16-F10 melanoma cells, Calcitriol showed a dose-dependent inhibition of cell proliferation with an IC50 of 0.24 μM and was also found to induce apoptosis-related proteins.[14]
Experimental Protocols
Clinical Trial Protocol: Comparing Alfacalcidol and Calcitriol in Hypoparathyroidism
This section outlines a typical methodology for a randomized controlled trial comparing the efficacy and safety of Alfacalcidol and Calcitriol in patients with hypoparathyroidism, based on published studies.[5]
Objective: To compare the effects of Alfacalcidol and Calcitriol on serum calcium and phosphate levels, as well as the incidence of hypercalciuria.
Study Design: An open-label, randomized, controlled trial.
Participants: Patients with a confirmed diagnosis of idiopathic hypoparathyroidism.
Procedure:
-
Randomization: Patients are randomized into two groups: one receiving Alfacalcidol and the other receiving Calcitriol.
-
Dosing: The initial dose of Calcitriol is typically set at half the ongoing dose of Alfacalcidol for patients switching treatments. Doses are then titrated for each patient to maintain serum total calcium within a target range (e.g., 8.0 to 9.5 mg/dL).
-
Monitoring: Serum levels of calcium, phosphorus, 25-hydroxyvitamin D, and 1,25-dihydroxyvitamin D are measured at baseline and at regular intervals (e.g., 6 months). 24-hour urinary calcium-to-creatinine ratio is also assessed to monitor for hypercalciuria.
-
Endpoints: The primary endpoints are the mean serum calcium and phosphate levels at the end of the study period. Secondary endpoints include the required dose of the study drug and the incidence of hypercalcemia and hypercalciuria.
In Vitro Assay: Competitive Radioligand Binding Assay for VDR Affinity
This protocol provides a general framework for determining the binding affinity of different vitamin D analogs to the Vitamin D Receptor (VDR).
Objective: To determine the inhibitory constant (Ki) of unlabeled vitamin D analogs, which reflects their binding affinity for the VDR.
Materials:
-
Radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃)
-
Unlabeled Calcitriol and vitamin D analogs (test compounds)
-
VDR-containing cell or tissue homogenates
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: A fixed concentration of radiolabeled Calcitriol is incubated with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the VDR with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[15]
Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)
This protocol describes the measurement of changes in the expression of VDR target genes in response to treatment with Calcitriol or its analogs.
Objective: To quantify the relative mRNA expression of VDR target genes (e.g., CYP24A1, a key enzyme in vitamin D catabolism).
Materials:
-
Cells or tissues treated with vitamin D compounds
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix containing a fluorescent dye (e.g., SYBR Green)
-
Gene-specific primers for the target gene and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Total RNA is isolated from the treated and untreated cells or tissues.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, qPCR master mix, and gene-specific primers.
-
Amplification and Detection: The reaction is run in a real-time PCR instrument, which monitors the amplification of the target DNA in real-time by detecting the fluorescence signal.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, after normalization to the expression of a housekeeping gene.
Conclusion
The choice between Calcitriol and its various analogs is highly dependent on the specific research or clinical application. While Calcitriol remains a cornerstone, analogs like Paricalcitol and Doxercalciferol offer the significant advantage of a wider therapeutic window due to their reduced calcemic effects, making them valuable tools in the management of secondary hyperparathyroidism. In the context of topical treatment for psoriasis, analogs such as Calcipotriol and Maxacalcitol provide effective alternatives, with tolerability being a key consideration. For researchers, a thorough understanding of the distinct pharmacological profiles of these compounds, supported by robust experimental data, is crucial for designing insightful studies and advancing the development of novel vitamin D-based therapies.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Phase III clinical study of maxacalcitol ointment in patients with palmoplantar pustulosis: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.viamedica.pl [journals.viamedica.pl]
- 4. Paricalcitol versus calcitriol in the treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alfacalcidol vs Calcitriol in the Management of Patient With Hypoparathyroidism: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Testing Vitamin D Analogues for Vascular Calcification in Patients With CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. Efficacy of Alfacalcidol Versus Calcitriol in Managing Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical efficacy and safety of use of alfacalcidol and calcitriol in daily endocrinological practice | Stuss | Endokrynologia Polska [journals.viamedica.pl]
- 11. Vitamin D Analogs | Musculoskeletal Key [musculoskeletalkey.com]
- 12. The Rationale Behind Topical Vitamin D Analogs in the Treatment of Psoriasis: Where Does Topical Calcitriol Fit In? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical maxacalcitol for the treatment of psoriasis vulgaris: a placebo-controlled, double-blind, dose-finding study with active comparator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
Unveiling the Anti-Inflammatory Potential of Calcitriol-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing body of evidence supporting the immunomodulatory functions of Calcitriol-d3, the active form of vitamin D, has positioned it as a compelling candidate for anti-inflammatory therapeutic strategies. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects against other established agents, supported by experimental data and detailed protocols to aid in research and development.
Probing the Anti-Inflammatory Efficacy: A Data-Driven Comparison
The anti-inflammatory properties of this compound have been substantiated in numerous studies. Here, we present a comparative summary of its effects alongside other well-known anti-inflammatory compounds.
| Compound | Target/Mechanism | Key In Vitro Effects | Key In Vivo Effects |
| This compound | Inhibition of NF-κB signaling, Upregulation of IL-10 | - Reduces production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.[1][2] - Enhances the production of the anti-inflammatory cytokine IL-10 in B cells and T cells.[1][3] - Suppresses the expression of pro-inflammatory genes by interfering with the nuclear translocation of p65.[4] | - Reduces inflammation in animal models of colitis.[5] - Ameliorates angiotensin II-induced renal injury by suppressing NF-κB and necroptosis.[6] |
| Dexamethasone | Glucocorticoid Receptor Agonist | - Potent inhibitor of pro-inflammatory cytokine production. - Induces the synthesis of IκBα, leading to the sequestration of NF-κB in the cytoplasm.[7] | - Widely used as a potent anti-inflammatory and immunosuppressive agent in various animal models and clinical settings. |
| Curcumin | Inhibition of NF-κB, COX-2, and LOX | - Suppresses NF-κB activation and the expression of various inflammatory mediators. | - Demonstrates anti-inflammatory effects in models of arthritis, colitis, and other inflammatory conditions. |
| Omega-3 Fatty Acids (EPA/DHA) | Precursors to anti-inflammatory lipid mediators (resolvins, protectins) | - Reduce the production of pro-inflammatory eicosanoids. - Promote the synthesis of specialized pro-resolving mediators. | - Associated with reduced inflammation in chronic inflammatory diseases. |
Delving into the Molecular Mechanisms: this compound's Mode of Action
This compound exerts its anti-inflammatory effects primarily through two interconnected pathways: the inhibition of the pro-inflammatory NF-κB signaling cascade and the promotion of the anti-inflammatory cytokine, Interleukin-10 (IL-10).
The NF-κB Inhibition Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This compound intervenes in this pathway at multiple levels:
-
Interaction with IKKβ: The Vitamin D Receptor (VDR), when activated by this compound, physically interacts with the IκB kinase β (IKKβ) subunit.[6][8] This interaction disrupts the formation of the active IKK complex.
-
Stabilization of IκBα: The inhibition of the IKK complex prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.
-
Inhibition of p65 Nuclear Translocation: With IκBα remaining intact, it sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus.[4][6]
-
Reduced Pro-inflammatory Gene Expression: The absence of nuclear NF-κB leads to a significant reduction in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
References
- 1. 1,25-dihydroxyvitamin D(3) promotes IL-10 production in human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrophage Inflammatory Assay [bio-protocol.org]
- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D receptor inhibits nuclear factor κB activation by interacting with IκB kinase β protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genomic Impact: A Comparative Analysis of Calcitriol and Paricalcitol on Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the genomic and non-genomic actions of Vitamin D analogs is paramount. This guide provides a comprehensive comparative analysis of Calcitriol (the active form of Vitamin D3) and Paricalcitol, a synthetic Vitamin D2 analog, focusing on their differential effects on gene expression. This analysis is supported by experimental data and detailed methodologies to aid in research and development.
Both Calcitriol and Paricalcitol exert their biological effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes involved in calcium and phosphate (B84403) homeostasis, immune function, cell proliferation and differentiation, and cardiovascular health.[1][2] While both are effective in suppressing parathyroid hormone (PTH) levels, a key therapeutic goal in secondary hyperparathyroidism associated with chronic kidney disease, emerging evidence suggests they possess distinct gene regulatory profiles that may account for their different clinical characteristics, particularly Paricalcitol's reputed lower risk of hypercalcemia.[3]
Comparative Overview of Gene Regulation
The primary mechanism of action for both compounds involves binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]
Paricalcitol is a selective VDR activator, designed to have a modified side chain and lack the 19-methylene group present in Calcitriol. These structural differences are thought to influence its interaction with the VDR and subsequent recruitment of co-regulatory proteins, leading to a differential gene expression profile compared to Calcitriol. While direct, head-to-head, genome-wide comparative studies are limited, existing research provides insights into their distinct effects on specific gene sets.
Data Presentation: Quantitative Analysis of Gene Expression
Table 1: Differential Effects on Key Genes Implicated in Mineral Homeostasis and Cardiovascular Function
| Gene | Biological Function | Reported Effect of Calcitriol | Reported Effect of Paricalcitol | Key Findings and Inferences |
| PTH (Parathyroid Hormone) | Regulates calcium and phosphate levels. | Suppresses gene expression. | Suppresses gene expression, potentially more rapidly and with fewer hypercalcemic episodes.[4] | Both are effective PTH suppressors, a primary therapeutic target. |
| CYP24A1 (24-hydroxylase) | Catabolizes Vitamin D, leading to its inactivation. | Upregulates gene expression. | Upregulates gene expression. | Both induce feedback degradation, but the magnitude may differ. |
| TRPV6 (Transient Receptor Potential Vanilloid 6) | Intestinal calcium absorption. | Upregulates gene expression. | Less pronounced upregulation compared to Calcitriol. | This differential regulation likely contributes to Paricalcitol's lower hypercalcemic potential.[3] |
| REN (Renin) | Regulates blood pressure. | Suppresses gene expression. | Potentially stronger suppression of gene expression. | Paricalcitol may offer superior cardiovascular protection through enhanced renin-angiotensin system modulation. |
| COL1A1 (Collagen, Type I, Alpha 1) | Fibrosis marker. | Limited effect on reducing expression in a model of renal fibrosis. | Significantly reduces gene expression in a model of renal fibrosis. | Suggests a superior anti-fibrotic effect of Paricalcitol in the kidney. |
| TGF-β1 (Transforming Growth Factor Beta 1) | Pro-fibrotic cytokine. | Limited effect on reducing expression in a model of renal fibrosis. | Reduces gene expression in a model of renal fibrosis. | Further supports the anti-fibrotic potential of Paricalcitol. |
Note: The data presented is a synthesis from multiple preclinical and clinical studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
To facilitate reproducible research, the following are detailed methodologies for key experiments cited in the analysis of Vitamin D analog-mediated gene expression.
RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis
Objective: To identify and quantify the global transcriptomic changes in a target cell line (e.g., human renal proximal tubule cells) upon treatment with Calcitriol versus Paricalcitol.
Methodology:
-
Cell Culture and Treatment: Human renal proximal tubule epithelial cells (RPTECs) are cultured to 70-80% confluency. Cells are then treated with either vehicle (e.g., 0.1% ethanol), Calcitriol (e.g., 10 nM), or Paricalcitol (e.g., 30 nM) for a specified time course (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are quality-controlled and aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated between the treatment groups and the vehicle control.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for VDR Binding Analysis
Objective: To map the genome-wide binding sites of the Vitamin D Receptor (VDR) in response to Calcitriol and Paricalcitol.
Methodology:
-
Cell Culture and Cross-linking: Target cells (e.g., lymphoblastoid cell lines) are treated with either vehicle, Calcitriol (e.g., 100 nM), or Paricalcitol (e.g., 300 nM) for a defined period (e.g., 4 hours). Protein-DNA complexes are then cross-linked using formaldehyde.
-
Chromatin Shearing: The cross-linked chromatin is sheared into fragments of 200-800 base pairs using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to VDR. The antibody-VDR-DNA complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for sequencing, and high-throughput sequencing is performed.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms are used to identify regions of the genome with significant enrichment of VDR binding. Differential binding analysis can then be performed to compare the VDR cistromes between Calcitriol and Paricalcitol treatment.
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway activated by Calcitriol and Paricalcitol.
Caption: Experimental workflow for RNA-Sequencing analysis of gene expression.
References
- 1. A ChIP-seq defined genome-wide map of vitamin D receptor binding: associations with disease and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of genetic variants affecting vitamin D receptor binding and associations with autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Global Impact on the Mouse Kidney After Traumatic Brain Injury: A Transcriptomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Calcitriol (1,25-Dihydroxyvitamin D3) Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of calcitriol (B1668218) (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D, is crucial for research in numerous fields, including bone metabolism, endocrinology, and drug development. The selection of an appropriate assay is critical for obtaining reliable and reproducible data. This guide provides an objective comparison of the most common methods for calcitriol quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).
Performance Comparison of Calcitriol Quantification Assays
The choice of a calcitriol quantification assay depends on various factors, including the required sensitivity, specificity, sample throughput, cost, and available expertise. The following tables summarize the key performance characteristics of LC-MS/MS, competitive ELISA, and RIA, based on available data.
Table 1: General Performance Characteristics
| Feature | LC-MS/MS | Competitive ELISA | Radioimmunoassay (RIA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding, enzymatic colorimetric detection | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies |
| Specificity | High to Very High | Moderate to High | Moderate to High |
| Sensitivity | Very High | High | High |
| Throughput | Moderate to High | High | Moderate |
| Cost per Sample | High | Low to Moderate | Moderate |
| Expertise Required | High | Low to Moderate | Moderate |
| Instrumentation | LC-MS/MS system | Microplate reader | Gamma counter |
Table 2: Quantitative Performance Data
| Performance Metric | LC-MS/MS | Competitive ELISA | Radioimmunoassay (RIA) |
| Lower Limit of Quantification (LLOQ) | 1.5 - 5 pg/mL[1][2] | ~15.6 pg/mL | 2 - 6 pg/mL[3] |
| Intra-assay Precision (%CV) | < 10% (typically 3-9%)[1][4] | < 10% | < 12%[5] |
| Inter-assay Precision (%CV) | < 15% (typically 6-13%)[1] | < 15% | < 15%[5] |
| Accuracy (Recovery) | 90-110%[4] | 80-120% | 90-101%[3] |
| **Linearity (R²) ** | > 0.99[4] | Typically > 0.98 | Generally linear within the standard curve range |
Note: The values presented are typical and may vary between different kits, laboratories, and sample matrices. Data is compiled from various sources and may not represent a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these assays. Below are representative protocols for each technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for calcitriol quantification due to its high specificity and sensitivity. The method involves sample extraction, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation (Immunoextraction)
-
To 500 µL of serum or plasma, add an internal standard (e.g., deuterated calcitriol).
-
Mix with an immobilized anti-calcitriol antibody slurry and incubate for 1 hour at room temperature to allow binding.
-
Wash the antibody-bead complex with an aqueous buffer to remove unbound components.
-
Elute the bound calcitriol and internal standard with an organic solvent (e.g., ethanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.[2]
2. LC-MS/MS Analysis
-
Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column. A typical mobile phase consists of a gradient of methanol (B129727) and water with a modifier like formic acid.[6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI).[2]
-
Detection: Monitor the specific precursor-to-product ion transitions for both calcitriol and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Determine the concentration of calcitriol in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a common immunoassay format for the quantification of small molecules like calcitriol. It is well-suited for high-throughput screening.
1. Assay Procedure
-
Add 50 µL of standards, controls, and samples to the wells of a microplate pre-coated with an anti-calcitriol antibody.
-
Immediately add 50 µL of biotin-labeled calcitriol to each well.
-
Cover the plate and incubate for 1 hour at 37°C. During this incubation, the unlabeled calcitriol in the samples and the biotin-labeled calcitriol compete for binding to the immobilized antibody.
-
Aspirate the liquid from each well and wash the plate three to five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
-
Cover the plate and incubate for 45 minutes at 37°C.
-
Aspirate and wash the plate five times.
-
Add 90 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark. The color development is inversely proportional to the amount of calcitriol in the sample.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
Calculate the concentration of calcitriol in the samples by plotting a standard curve of OD versus the concentration of the standards.[7][8]
Radioimmunoassay (RIA)
RIA is a classic, highly sensitive immunoassay technique that utilizes a radioactive isotope as a label.
1. Sample Preparation
-
Extract calcitriol from 1-2 mL of serum or plasma using an organic solvent like diethyl ether or by solid-phase extraction.
-
Purify the extract using high-performance liquid chromatography (HPLC) to separate calcitriol from other vitamin D metabolites that may cross-react with the antibody.
2. RIA Procedure
-
Prepare a series of tubes for the standard curve, controls, and samples.
-
To each tube, add a specific volume of the primary antibody (raised against a calcitriol-protein conjugate).
-
Add a known amount of radiolabeled calcitriol (e.g., tritium-labeled) to each tube.
-
Add the standards, controls, or purified sample extracts to the respective tubes.
-
Incubate the tubes to allow for competitive binding between the radiolabeled and unlabeled calcitriol for the limited antibody binding sites.
-
Separate the antibody-bound calcitriol from the free calcitriol. This is often achieved by adding a second antibody that precipitates the primary antibody, followed by centrifugation.
-
Decant the supernatant and measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Construct a standard curve by plotting the percentage of bound radiolabeled calcitriol against the concentration of the unlabeled standards.
-
Determine the concentration of calcitriol in the samples from the standard curve.
Visualizing the Methodologies and Signaling Pathway
To further clarify the processes and biological context, the following diagrams illustrate the experimental workflows of the discussed assays and the signaling pathway of calcitriol.
References
- 1. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1,25-Dihydroxyvitamin D Testing in Clinical Practice: A Literature Review on Diagnostic Challenges Arising From Analytical Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. malariaresearch.eu [malariaresearch.eu]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. assaygenie.com [assaygenie.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Calcitriol vs. Cholecalciferol in Cancer Prevention: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the nuances between the active hormonal form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), and its precursor, cholecalciferol (vitamin D3), is critical for designing effective cancer prevention studies. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and therapeutic strategies.
At the cellular level, both calcitriol and cholecalciferol exert their anti-cancer effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation, differentiation, apoptosis, and angiogenesis.[1][2][3] However, their distinct metabolic pathways and systemic effects present different considerations for clinical application in cancer prevention.
Mechanism of Action: A Shared Pathway with a Key Difference
Cholecalciferol, obtained through sun exposure or dietary intake, is biologically inert. It undergoes two hydroxylation steps to become active: first in the liver to form calcifediol (B1668214) (25-hydroxyvitamin D3), the major circulating form of vitamin D, and then in the kidneys and other tissues to form calcitriol, the biologically active hormone.[4] It is calcitriol that binds to the VDR with high affinity to initiate the signaling cascade that leads to anti-tumor effects.[3]
Some tissues, including various cancer cells, possess the enzyme (1α-hydroxylase) to convert circulating calcifediol to calcitriol locally.[5] This local production is a key rationale for using cholecalciferol in prevention studies, as it may provide a sustained, tissue-specific anti-cancer effect without significantly raising systemic calcitriol levels.[6]
Calcitriol, when administered directly, bypasses this metabolic activation and provides the active hormone. However, supraphysiological doses of calcitriol required for anti-neoplastic effects can lead to hypercalcemia, a major dose-limiting toxicity.[7][8]
Preclinical Efficacy: A Head-to-Head Comparison
A pivotal preclinical study directly compared the anti-cancer activity of dietary cholecalciferol and administered calcitriol in mouse xenograft models of breast and prostate cancer. The results demonstrated that dietary vitamin D3 was as potent as the active hormone calcitriol in inhibiting tumor growth.[6][9]
Table 1: Tumor Growth Inhibition in Mouse Xenograft Models[9]
| Cancer Type | Treatment Group | Dose | Mean Tumor Volume Reduction vs. Control |
| Breast Cancer (MCF-7) | Calcitriol | 0.05 μ g/mouse (3x/week) | ~60% |
| Dietary Vitamin D3 | 5000 IU/kg diet | ~65% | |
| Prostate Cancer (PC-3) | Calcitriol | 0.1 μ g/mouse (3x/week) | ~40% |
| Dietary Vitamin D3 | 5000 IU/kg diet | ~50% |
Notably, the study found that the effective dose of dietary cholecalciferol did not cause hypercalcemia, unlike the higher doses of calcitriol.[5][9] This suggests that cholecalciferol supplementation may offer a safer therapeutic window for cancer prevention.
Clinical Studies: Evidence and Challenges
Numerous clinical trials have investigated both calcitriol and cholecalciferol for cancer prevention and treatment, though direct comparative trials are scarce.
Calcitriol in Clinical Trials
Clinical trials with calcitriol have often focused on treatment rather than prevention, frequently in combination with chemotherapy. A significant challenge has been achieving therapeutic concentrations without inducing hypercalcemia.[7] Intermittent, high-dose "pulse" scheduling is a strategy that has been explored to mitigate this toxicity.[7][10]
A phase II trial in androgen-independent prostate cancer patients combined high-dose, intermittent calcitriol with dexamethasone (B1670325). The study reported a PSA decline of ≥50% in 19% of patients, with minimal toxicity.[10]
Table 2: Selected Clinical Trials of Calcitriol in Cancer
| Cancer Type | Study Phase | Dosage | Key Findings |
| Advanced Malignancies | Phase I | 2 to 10 μg s.c. QOD | MTD established at 8 μg QOD due to hypercalcemia.[8] |
| Androgen-Independent Prostate Cancer | Phase II | 8-12 μg oral (3x/week) + Dexamethasone | 19% of patients had a ≥50% PSA decline.[10] |
| Hormone-Naïve Prostate Cancer | Phase II | 0.5 μg/kg weekly | Well-tolerated with no toxicity exceeding grade 2.[7] |
Cholecalciferol in Clinical Trials
Large-scale randomized controlled trials (RCTs) on cholecalciferol supplementation for cancer prevention have yielded mixed results regarding cancer incidence. However, some meta-analyses suggest a potential reduction in cancer-related mortality.[11][12]
The Vitamin D and Omega-3 Trial (VITAL), a large-scale RCT, found that vitamin D3 supplementation (2000 IU/day) did not significantly reduce the incidence of invasive cancer.[13] Another RCT in older women found that supplementation with vitamin D3 (2000 IU/day) and calcium did not result in a significantly lower risk of all-type cancer at 4 years.[14]
Table 3: Selected Randomized Controlled Trials of Cholecalciferol for Cancer Prevention
| Study Name | Participants | Dosage | Primary Outcome (Cancer Incidence) |
| VITAL | 25,871 | 2000 IU/day | No significant reduction.[13] |
| Lappe et al., 2017 | 2,303 postmenopausal women | 2000 IU/day + 1500 mg Calcium/day | No significant reduction.[14] |
A key consideration in cholecalciferol trials is the baseline vitamin D status of participants and the doses used. The anti-cancer effects may be more pronounced in individuals who are vitamin D deficient at the outset.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of both calcitriol and cholecalciferol are mediated through the VDR signaling pathway. Upon binding of calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription.
Caption: VDR Signaling Pathway in Cancer Cells.
The experimental workflow for in vivo studies comparing calcitriol and cholecalciferol typically involves tumor xenografts in immunocompromised mice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D and Cancer: A review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D and cancer: Clinical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Equivalent anticancer activities of dietary vitamin D and calcitriol in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase II trial of high-dose, intermittent calcitriol (1,25 dihydroxyvitamin D3) and dexamethasone in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D in Cancer Prevention and Treatment: A Review of Epidemiological, Preclinical, and Cellular Studies | MDPI [mdpi.com]
- 12. Vitamin D supplementation and total cancer incidence and mortality: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D Supplements Don’t Reduce Cancer Incidence - NCI [cancer.gov]
- 14. Effect of Vitamin D and Calcium Supplementation on Cancer Incidence in Older Women: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunomodulatory Landscape of Calcitriol: A Comparative Guide to Replicating Key Findings
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Immunomodulatory Properties of Calcitriol (Active Vitamin D3), Providing a Comparative Analysis of Published Findings and Detailed Methodologies for Experimental Replication.
This guide delves into the well-documented immunomodulatory effects of Calcitriol, the hormonally active form of Vitamin D3. It aims to provide a clear and objective comparison of its performance with alternative immunomodulators and control conditions as reported in peer-reviewed literature. By presenting quantitative data in structured tables, offering detailed experimental protocols, and visualizing key pathways and workflows, this document serves as a practical resource for researchers seeking to replicate and build upon these pivotal findings.
Comparative Analysis of Calcitriol's Immunomodulatory Effects
Calcitriol exerts a profound influence on the immune system, primarily by shifting the balance from a pro-inflammatory to a more tolerogenic state. Its effects are mediated through the Vitamin D Receptor (VDR), a nuclear receptor expressed by various immune cells.[1] The following tables summarize the quantitative impact of Calcitriol on key aspects of the immune response, as documented in published studies.
T-Cell Proliferation and Apoptosis
Calcitriol has been consistently shown to inhibit the proliferation of T-lymphocytes, a cornerstone of its immunosuppressive activity. This anti-proliferative effect is, at least in part, attributable to the induction of apoptosis in activated T-cells.
| Parameter | Cell Type | Treatment | Observed Effect | Supporting Data | Reference |
| Proliferation | Human T-Lymphocytes | Calcitriol | Significant inhibition of anti-CD3/CD28 stimulated proliferation. | 21.18% ± 1.27% (stimulated) vs. 13.14% ± 1.94% (Calcitriol-treated) | [2] |
| Proliferation | Murine CD4+ T-cells | Supernatants from Calcitriol-treated T-cells | Reduced proliferation of bystander T-cells. | Qualitative data presented | [3] |
| Early Apoptosis | Human CD3+ T-Lymphocytes | Calcitriol | Significant induction of early apoptosis. | ~26% Annexin V+ PI- cells with Calcitriol vs. ~3% in unstimulated cells. | [2] |
Cytokine Production
A key mechanism of Calcitriol's immunomodulatory action is its ability to alter the cytokine profile of various immune cells, generally suppressing pro-inflammatory cytokines while promoting anti-inflammatory ones.
| Cytokine | Cell Type | Stimulus | Calcitriol Effect | Quantitative Change | Reference |
| TNF-α | Human T-Lymphocytes | - | Significant reduction | Data presented graphically | [4] |
| TNF-α | RAW 264 Macrophages | - | Stimulation of expression | 91% increase | [5] |
| IFN-γ | Human T-Lymphocytes | - | Significant reduction | Data presented graphically | [4] |
| IL-17 | Human T-Lymphocytes | - | Significant reduction | Data presented graphically | [4] |
| IL-6 | RAW 264 Macrophages | - | Stimulation of expression | 796% increase | [5] |
| IL-10 | Human T-Lymphocytes (from females) | - | Significant increase | Data presented graphically | [4] |
| IL-9 | Murine Th9 cells | - | Significant diminishment of secretion | Data presented graphically | [6] |
Dendritic and B-Cell Function
Calcitriol also modulates the function of antigen-presenting cells, such as dendritic cells and B-cells, further contributing to its overall immunosuppressive effect.
| Parameter | Cell Type | Treatment | Observed Effect | Reference |
| Differentiation | Human Monocytes to Dendritic Cells | Calcitriol | Blocked differentiation, increased CD14+ cells. | [1] |
| Maturation | Immature Dendritic Cells | Calcitriol | Hindered TNF-α-induced maturation, downregulated CD40 and CD80. | [1] |
| Co-stimulation | Human B-cells | Calcitriol | Diminished co-stimulatory activation profile. | [7] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps to assess the effect of Calcitriol on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment (Optional): For a pure T-cell population, use magnetic-activated cell sorting (MACS) with anti-CD3 microbeads.
-
CFSE Staining:
-
Resuspend 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS).
-
Wash the cells twice with complete culture medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Add Calcitriol at desired concentrations (e.g., 10 nM). A vehicle control (e.g., ethanol) should be included.
-
Stimulate the cells with anti-CD3 (e.g., 1 µg/mL plate-bound) and anti-CD28 (e.g., 1 µg/mL soluble) antibodies.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Acquire the cells on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel. Each peak of decreasing fluorescence intensity represents a cell division.
-
Macrophage Differentiation and Cytokine Analysis
This protocol describes the differentiation of monocytes into macrophages and the subsequent analysis of cytokine production following Calcitriol treatment.
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence or using CD14 microbeads.
-
Macrophage Differentiation:
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF (e.g., 50 ng/mL) for 6-7 days.
-
Replace the medium every 2-3 days.
-
-
Calcitriol Treatment and Stimulation:
-
On day 7, replace the medium with fresh medium containing Calcitriol at the desired concentration (e.g., 10 nM) or vehicle control.
-
Incubate for 24 hours.
-
For pro-inflammatory stimulation, add Lipopolysaccharide (LPS) at a concentration of 100 ng/mL for another 4-24 hours.
-
-
Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add Avidin-HRP or a similar conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
-
Dendritic Cell Differentiation and Maturation
This protocol details the generation of immature and mature dendritic cells from monocytes and the assessment of Calcitriol's effect.
-
Monocyte Isolation: Isolate monocytes from PBMCs as described previously.
-
Differentiation into Immature Dendritic Cells (iDCs):
-
Culture monocytes in RPMI-1640 with 10% FBS, GM-CSF (e.g., 1000 U/mL), and IL-4 (e.g., 500 U/mL) for 5-6 days.
-
-
Calcitriol Treatment and Maturation:
-
To assess the effect on differentiation, add Calcitriol (e.g., 10^-9 to 10^-7 M) at the beginning of the culture (Day 0).
-
To assess the effect on maturation, add Calcitriol to the iDC culture on day 5.
-
Induce maturation on day 6 by adding a maturation cocktail, typically containing TNF-α (e.g., 1000 U/mL). Other components can include IL-1β (10 ng/mL) and IL-6 (10 ng/mL).
-
Incubate for an additional 24-48 hours.
-
-
Phenotypic Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers such as CD1a, CD14, CD80, CD83, and CD86.
-
Analyze the expression of these markers by flow cytometry to determine the differentiation and maturation state of the dendritic cells.
-
Visualizing the Mechanisms of Action
To provide a clearer understanding of the molecular processes underlying Calcitriol's immunomodulatory effects, the following diagrams illustrate key signaling pathways and experimental workflows.
Calcitriol signaling pathway in an immune cell.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitriol Modulates the CD46 Pathway in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-Dependent Effect of Calcitriol on Mouse Regulatory T and B Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcitriol regulates the differentiation of IL-9-secreting Th9 cells by modulating the transcription factor PU.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired T cell activation and cytokine production by calcitriol-primed human B cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Tango: A Comparative Guide to Calcitriol's Role in Cellular Signaling
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Calcitriol's function in key signaling pathways, supported by experimental data and detailed protocols. We objectively assess its performance against other Vitamin D Receptor (VDR) agonists, offering a comprehensive resource for validating its therapeutic potential.
Calcitriol (B1668218), the biologically active form of Vitamin D3, is a pleiotropic hormone that extends its regulatory influence far beyond calcium homeostasis. Its intricate involvement in fundamental cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Wnt/β-catenin, and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, has positioned it as a molecule of significant interest in various pathological contexts, from cancer to autoimmune diseases. This guide delves into the experimental validation of Calcitriol's role in these pathways, presenting a comparative analysis with other VDR agonists to elucidate its specific molecular actions.
Comparative Analysis of Calcitriol and Other VDR Agonists
The therapeutic application of Calcitriol can be nuanced by its calcemic effects. This has led to the development of synthetic VDR agonists, such as Paricalcitol and Eldecalcitol, designed to offer a more favorable therapeutic window. The following tables summarize quantitative data comparing the efficacy of Calcitriol with these alternatives in modulating key signaling events and physiological outcomes.
| Compound | Assay | Cell Line/Model | Observed Effect | Potency (IC50/EC50) | Citation |
| Calcitriol | Renin mRNA suppression | In vivo (C57/BL6 mice) | Suppression of renin expression | IC50 = 3.6 nmol·L⁻¹ | [1] |
| Paricalcitol | Renin mRNA suppression | In vivo (C57/BL6 mice) | Suppression of renin expression | IC50 = 3.5 nmol·L⁻¹ | [1] |
| 1α,25(OH)₂D₂ | Renin mRNA suppression | In vivo (C57/BL6 mice) | Suppression of renin expression | IC50 = 2.9 nmol·L⁻¹ | [1] |
| Calcitriol | CYP24A1 stimulation | Neonatal rat cardiomyocytes | Induction of CYP24A1 expression | EC50 = 6.4 nM | [2] |
| Paricalcitol | CYP24A1 stimulation | Neonatal rat cardiomyocytes | Induction of CYP24A1 expression | EC50 = 4.5 nM | [2] |
| Calcidiol | CYP24A1 stimulation | Neonatal rat cardiomyocytes | Induction of CYP24A1 expression | EC50 = 992 nM | [2] |
| Calcitriol | NPPB suppression | Neonatal rat cardiomyocytes | Suppression of NPPB expression | IC50 = 1.9 nM | [2] |
| Paricalcitol | NPPB suppression | Neonatal rat cardiomyocytes | Suppression of NPPB expression | IC50 = 0.1 nM | [2] |
| Calcidiol | NPPB suppression | Neonatal rat cardiomyocytes | Suppression of NPPB expression | IC50 = 210 nM | [2] |
Table 1: Comparative potency of Calcitriol and other VDR agonists on gene expression.
| Compound | Parameter | Animal Model | Observation | Citation |
| Calcitriol | Serum Calcium Increase | Rats | Less potent than Eldecalcitol | [3] |
| Eldecalcitol | Serum Calcium Increase | Rats | Approximately 5-times more potent than Calcitriol | [3] |
| Calcitriol | PTH mRNA Suppression | Rats | More effective than Eldecalcitol at normocalcemic doses | [3] |
| Eldecalcitol | PTH mRNA Suppression | Rats | Less effective than Calcitriol | [3] |
| Calcitriol | Intestinal Target Gene Stimulation (TRPV6, calbindin-D9k) | Rats | Comparable blood concentrations needed as Eldecalcitol | [4] |
| Eldecalcitol | Intestinal Target Gene Stimulation (TRPV6, calbindin-D9k) | Rats | Comparable blood concentrations needed as Calcitriol | [4] |
| Calcitriol | Kidney & Bone Target Gene Stimulation (VDR, TRPV5, FGF-23, RANKL) | Rats | Requires 3-8 times lower blood concentration than Eldecalcitol | [4] |
| Eldecalcitol | Kidney & Bone Target Gene Stimulation (VDR, TRPV5, FGF-23, RANKL) | Rats | Requires 3-8 times higher blood concentration than Calcitriol | [4] |
Table 2: In vivo comparison of Calcitriol and Eldecalcitol on calcium homeostasis and gene expression.
Delving into the Signaling Pathways: Mechanisms and Validation
The following sections detail Calcitriol's validated role in the MAPK/ERK, Wnt/β-catenin, and JAK/STAT signaling pathways, complete with experimental workflows and visual diagrams.
MAPK/ERK Signaling Pathway
Calcitriol has been shown to modulate the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival.[5] Studies in breast cancer cell lines have demonstrated a biphasic activation of ERK1 and ERK2 by Calcitriol.[4]
Caption: Calcitriol-mediated activation of the MAPK/ERK signaling pathway.
Wnt/β-catenin Signaling Pathway
Calcitriol exerts inhibitory effects on the Wnt/β-catenin pathway, which is often aberrantly activated in various cancers. Calcitriol can promote the translocation of β-catenin from the nucleus to the cytoplasm and cell membrane, thereby reducing the transcription of Wnt target genes like cyclin D1 and c-Myc.[6][7]
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Calcitriol.
JAK/STAT Signaling Pathway
Calcitriol has been shown to modulate the JAK/STAT pathway, a key signaling cascade in immunity and inflammation. It can influence the phosphorylation status of STAT proteins, thereby affecting cytokine signaling and immune responses.[8] Mechanistic studies have revealed an interaction between the inactive VDR and Stat1, which is released upon Calcitriol stimulation, leading to enhanced IFN-α-induced STAT1 phosphorylation and binding to its DNA targets.[9]
References
- 1. Potential for vitamin D receptor agonists in the treatment of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of vitamin d receptor agonists on gene expression in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eldecalcitol is less effective in suppressing parathyroid hormone compared to calcitriol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eldecalcitol replaces endogenous calcitriol but does not fully compensate for its action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 6. Vitamin D receptor deficiency enhances Wnt/β-catenin signaling and tumor burden in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitriol Treatment Decreases Cell Migration, Viability and β-Catenin Signaling in Oral Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcitriol inhibits osteoclastogenesis in an inflammatory environment by changing the proportion and function of T helper cell subsets (Th2/Th17) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor and Jak-STAT signaling crosstalk results in calcitriol-mediated increase of hepatocellular response to IFN-α - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Efficacy of Calcitriol from Diverse Chemical Suppliers
For researchers, scientists, and professionals in drug development, the purity, stability, and biological activity of active pharmaceutical ingredients such as Calcitriol (B1668218) are of paramount importance. Calcitriol (1α,25-dihydroxyvitamin D3) is the biologically active form of Vitamin D, playing a crucial role in calcium homeostasis, bone metabolism, and cellular differentiation. Its therapeutic efficacy is directly dependent on its ability to bind to and activate the Vitamin D Receptor (VDR). Consequently, variations in purity or the presence of isomers from different chemical suppliers can significantly impact experimental outcomes and therapeutic efficacy.
Key Quality Attributes for Comparison
When evaluating Calcitriol from different suppliers, the following quantitative parameters are critical:
-
Purity: The percentage of pure Calcitriol in the provided sample. Impurities can include isomers, degradation products, or residual solvents from the synthesis process.
-
Identity: Confirmation that the compound is indeed Calcitriol.
-
Concentration/Potency: The amount of active Calcitriol per unit volume or mass after dissolution.
-
Biological Activity: The ability of the compound to elicit a biological response, typically measured through its interaction with the VDR and subsequent gene expression changes.
The following table summarizes the key experiments to assess these attributes.
| Quality Attribute | Experimental Method | Parameter Measured | Importance |
| Purity & Identity | High-Performance Liquid Chromatography (HPLC) | Peak area and retention time compared to a reference standard. | Ensures the sample is not contaminated with impurities or isomers that could affect activity or cause off-target effects. |
| Concentration | HPLC with UV detection or Mass Spectrometry (LC-MS) | Concentration calculated from a standard curve. | Accurate dosing is critical for reproducible experimental results and relevant therapeutic modeling. |
| Biological Activity | VDR Binding Assay | Competitive binding against a labeled ligand. | Directly measures the affinity of the Calcitriol for its target receptor. |
| Biological Activity | Cell-Based Gene Expression Assay (e.g., qPCR for CYP24A1) | Fold change in the expression of a VDR target gene. | Confirms that the Calcitriol can activate the VDR signaling pathway and induce a downstream biological response. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of Calcitriol from different sources.
Purity and Concentration Analysis by High-Performance Liquid Chromatography (HPLC)
This method is fundamental for assessing the purity and determining the precise concentration of Calcitriol.
-
Objective: To separate Calcitriol from potential impurities and quantify its concentration.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified Calcitriol reference standard in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve the Calcitriol from each supplier in the same solvent to a target concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. The retention time of the major peak in the samples should match that of the reference standard. Purity is determined by the percentage of the total peak area that corresponds to the Calcitriol peak. The concentration is calculated based on the peak area relative to the standard curve.
-
In Vitro Biological Activity: VDR-Mediated Gene Expression
The ultimate test of efficacy is the biological response. A common method is to measure the induction of a known VDR target gene, such as CYP24A1, which is involved in Vitamin D metabolism.
-
Objective: To compare the ability of Calcitriol from different suppliers to induce VDR-mediated gene expression in a cellular model.
-
Methodology:
-
Cell Culture: Use a cell line known to be responsive to Calcitriol, such as human keratinocytes (HaCaT) or colon cancer cells (Caco-2).
-
Treatment: Plate the cells and allow them to adhere. Treat the cells with varying concentrations of Calcitriol from each supplier for a set period (e.g., 24 hours). Include a vehicle control (e.g., DMSO or ethanol).
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a standard kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method. Compare the dose-response curves for Calcitriol from different suppliers to determine relative potency.
-
Mandatory Visualizations
Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of Calcitriol are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[5][6][7] Upon binding Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.[5][7]
Caption: The genomic signaling pathway of Calcitriol via the Vitamin D Receptor (VDR).
Experimental Workflow for Comparative Efficacy
The following diagram illustrates a logical workflow for comparing the efficacy of Calcitriol from two different suppliers. This process ensures a systematic evaluation from basic chemical properties to biological activity.
Caption: Workflow for comparing Calcitriol efficacy from different suppliers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pharmadekho.com [pharmadekho.com]
- 3. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]
- 5. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
Does Calcitriol-d3 have synergistic effects with other research compounds?
For Immediate Release
Recent preclinical and clinical investigations have highlighted the significant synergistic effects of Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3, when combined with a range of research compounds across various therapeutic areas, most notably in oncology and osteoporosis. This guide provides a comprehensive comparison of Calcitriol's performance in combination with other agents, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways to inform future research and drug development.
I. Synergism with Chemotherapeutic Agents
Calcitriol has been shown to enhance the efficacy of several conventional chemotherapy drugs, often allowing for lower cytotoxic drug concentrations to achieve a significant anti-tumor response. This synergy is attributed to Calcitriol's ability to induce cell cycle arrest, promote apoptosis, and inhibit tumor invasion and angiogenesis.
A. Calcitriol and Platinum-Based Compounds (Cisplatin)
Preclinical studies have demonstrated that Calcitriol potentiates the cytotoxic effects of cisplatin (B142131) in various cancer cell lines. This combination has been shown to lead to a synergistic inhibition of cell proliferation and enhanced apoptosis.
Quantitative Data Summary: Calcitriol + Cisplatin
| Experimental Model | Parameter | Calcitriol Alone | Cisplatin Alone | Combination | Fold Change (Combination vs. Single Agent) | Reference |
| Canine Tumor Cells (various) | IC50 (Growth Inhibition) | Not specified | Not specified | 3-8 fold lower concentrations required for 50% growth inhibition compared to individual use | 3-8 | [1] |
| HepG2 (Liver Cancer Cells) | Cell Viability | Concentration-dependent reduction | Concentration-dependent reduction | Significant potentiation of cisplatin's cytotoxic effects | Not specified | [2] |
| Y-79 Human Retinoblastoma Xenograft | Tumor Growth | Inhibition | Inhibition | Significant inhibition compared to controls and cisplatin alone | Not specified | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A study investigating the synergistic effects of Calcitriol and cisplatin on canine tumor cells utilized a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell proliferation.
-
Cell Culture: Canine tumor cells were cultured in appropriate media and seeded into 96-well plates.
-
Treatment: Cells were treated with various concentrations of Calcitriol and cisplatin, both individually and in combination, for a specified duration.
-
MTT Incubation: Following treatment, MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well was measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentrations (IC50) were calculated, and the combination index (CI) was determined using median-dose effect analysis to assess synergy (CI < 1 indicates synergy).[1]
Signaling Pathway: Calcitriol and Cisplatin Synergy
The synergistic cytotoxicity of Calcitriol and cisplatin is, in part, mediated by the upregulation of the MEKK-1 (MAP/ERK Kinase Kinase 1) signaling pathway, which promotes apoptosis.
B. Calcitriol and Taxanes (Docetaxel)
The combination of Calcitriol and docetaxel (B913) has shown promising results in preclinical and clinical studies, particularly in the context of androgen-independent prostate cancer.
Quantitative Data Summary: Calcitriol + Docetaxel
| Experimental Model | Parameter | Placebo + Docetaxel | Calcitriol (DN-101) + Docetaxel | Outcome | Reference |
| Androgen-Independent Prostate Cancer Patients (Phase II) | PSA Response (>50% reduction) | 52% | 63% | Trend towards improved response | [4] |
| Androgen-Independent Prostate Cancer Patients (Phase II) | Median Survival | 16.4 months | 24.5 months (estimated) | Potential survival benefit | [4] |
| Androgen-Independent Prostate Cancer Patients (Phase II) | Partial Response (measurable disease) | Not specified | 53% | Promising response rate | [5] |
Experimental Protocol: Human Clinical Trial (ASCENT)
A double-blind, randomized clinical trial evaluated the efficacy of high-dose Calcitriol (DN-101) in combination with docetaxel in patients with metastatic androgen-independent prostate cancer.
-
Patient Population: Patients with progressive metastatic androgen-independent prostate cancer and adequate organ function were enrolled.
-
Treatment Arms: Patients were randomized to receive either weekly docetaxel (36 mg/m²) plus a placebo or weekly docetaxel (36 mg/m²) plus high-dose Calcitriol (45 µg).
-
Dosing Schedule: Docetaxel was administered intravenously for three weeks of a four-week cycle. Calcitriol or placebo was taken orally one day before each docetaxel infusion.
-
Primary Endpoint: The primary endpoint was the prostate-specific antigen (PSA) response rate, defined as a confirmed 50% reduction in PSA levels within six months of enrollment.
-
Secondary Endpoints: Secondary endpoints included overall survival and safety.[4]
Logical Relationship: Calcitriol and Docetaxel in Prostate Cancer
II. Synergism with Glucocorticoids (Dexamethasone)
Dexamethasone (B1670325) has been shown to enhance the antitumor effects of Calcitriol, in part by upregulating the expression of the Vitamin D Receptor (VDR), thereby increasing cellular sensitivity to Calcitriol. This combination also has the clinical advantage of mitigating Calcitriol-induced hypercalcemia.
Quantitative Data Summary: Calcitriol + Dexamethasone
| Experimental Model | Parameter | Calcitriol Alone | Dexamethasone Alone | Combination | Key Finding | Reference |
| SCCVII/SF Squamous Cell Carcinoma (in vivo) | Tumor Growth | Inhibition | Minimal Inhibition | Enhanced tumor growth inhibition | Dexamethasone enhances Calcitriol's antitumor effect | [6] |
| SCCVII/SF Cells (in vitro) | VDR-Ligand Binding | Baseline | - | Increased | Dexamethasone increases VDR binding activity | [6] |
| Castration-Resistant Prostate Cancer Patients (Phase II) | PSA Response | - | - | No complete or partial responses observed | Lack of clinical efficacy in this setting | [7] |
Experimental Protocol: In Vivo Tumor Growth Assay
The synergistic antitumor activity of Calcitriol and dexamethasone was evaluated in a murine squamous cell carcinoma model.
-
Animal Model: Female C3H/HeJ mice were implanted with SCCVII/SF tumor cells.
-
Treatment Groups: Mice were divided into groups receiving: no treatment, Calcitriol alone, dexamethasone alone, or a combination of Calcitriol and dexamethasone.
-
Drug Administration: Calcitriol and dexamethasone were administered at specified doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated.
-
Data Analysis: Tumor growth curves were plotted for each treatment group to compare the antitumor efficacy.[6]
Signaling Pathway: Dexamethasone-Mediated VDR Upregulation
Dexamethasone enhances Calcitriol's activity by increasing the transcription of the Vitamin D Receptor (VDR) gene, leading to higher levels of VDR protein and increased cellular responsiveness to Calcitriol.
III. Synergism with Natural Compounds
Calcitriol exhibits synergistic anticancer effects when combined with certain natural compounds, such as curcumin (B1669340) and resveratrol (B1683913). These combinations often target multiple pathways involved in tumor growth and angiogenesis.
A. Calcitriol with Curcumin and Resveratrol
In triple-negative breast cancer (TNBC) models, the combination of Calcitriol with curcumin or resveratrol has been shown to synergistically inhibit tumor growth, primarily through anti-angiogenic mechanisms.
Quantitative Data Summary: Calcitriol + Curcumin/Resveratrol in TNBC Xenografts
| Treatment Group | Tumor Onset | Tumor Volume | Microvessel Count | Key Finding | Reference |
| Control | 100% | Baseline | Baseline | - | [8] |
| Calcitriol | Delayed | Reduced | Reduced | - | [8] |
| Calcitriol + Curcumin | Significantly Delayed | Significantly Reduced | Significantly Reduced | Synergistic anti-tumor and anti-angiogenic effects | [8][9] |
| Calcitriol + Resveratrol | Not specified | Reduced | Significantly Reduced | Synergistic anti-angiogenic effects | [8][9] |
Experimental Protocol: In Vivo Xenograft Model of Triple-Negative Breast Cancer
The synergistic in vivo effects of Calcitriol with curcumin or resveratrol were assessed in a TNBC xenograft model.
-
Cell Line: Triple-negative breast cancer cells (e.g., MBCDF-T) were used.
-
Animal Model: Nude mice were subcutaneously xenografted with the TNBC cells.
-
Treatment Regimens: Once tumors were established, mice were treated with vehicle, Calcitriol, curcumin, resveratrol, or combinations of Calcitriol with curcumin or resveratrol for a specified period (e.g., 3 weeks).
-
Outcome Measures: Tumor onset and volume were monitored throughout the study. At the end of the experiment, tumors were excised for analysis.
-
Analysis: Immunohistochemistry was performed on tumor tissues to assess microvessel density (an indicator of angiogenesis).[8][10]
Signaling Pathway: Anti-Angiogenic Synergy
The combination of Calcitriol with curcumin or resveratrol leads to a synergistic reduction in tumor angiogenesis, a critical process for tumor growth and metastasis.
IV. Synergism in Osteoporosis Treatment
In the management of osteoporosis, Calcitriol has been investigated in combination with anti-resorptive agents like bisphosphonates to potentially enhance the effects on bone mineral density (BMD).
A. Calcitriol and Alendronate
Clinical studies have evaluated the combination of Calcitriol and alendronate for the treatment of postmenopausal osteoporosis, demonstrating improved outcomes in bone health.
Quantitative Data Summary: Calcitriol + Alendronate in Postmenopausal Women
| Treatment Group | Duration | Change in Lumbar Spine BMD | Change in Femoral Neck BMD | Reference |
| Alendronate (5mg) + Calcitriol (0.5µg) | 6 months | +2.42% | Not significantly different from control | [11] |
| Alfacalcidol (B1684505) (control) | 6 months | +0.28% | Not specified | [11] |
| Alendronate (10mg) + Calcitriol (0.25µg every other day) | 9 months | Significant Increase | No significant improvement | [12] |
| Alendronate (10mg) + Calcium (500mg/day) | 9 months | Significant Increase | Significant Increase | [12] |
| Calcium (500mg/day) alone | 9 months | Less significant increase compared to combinations | Less significant increase compared to combinations | [12] |
Experimental Protocol: Randomized Clinical Trial in Postmenopausal Osteoporosis
A randomized, double-blind clinical trial was conducted to assess the efficacy of a combination agent of Calcitriol and alendronate.
-
Study Population: Postmenopausal women with diagnosed osteoporosis were enrolled.
-
Randomization: Patients were randomly assigned to receive either the combination of alendronate and Calcitriol or a control treatment (e.g., alfacalcidol or calcium alone).
-
Intervention: Patients received daily oral doses of the assigned treatment for the study duration (e.g., 6-9 months).
-
Bone Mineral Density Measurement: BMD of the lumbar spine and femoral neck was measured at baseline and at the end of the treatment period using dual-energy X-ray absorptiometry (DXA).
-
Biochemical Markers: Bone turnover markers in serum and urine were also assessed.
-
Statistical Analysis: Changes in BMD and bone turnover markers were compared between the treatment groups.[11][12]
Workflow: Combination Therapy for Osteoporosis
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The findings presented are based on preclinical and clinical research and require further investigation to establish definitive therapeutic protocols.
References
- 1. In vitro and in vivo evaluation of combined calcitriol and cisplatin in dogs with spontaneously occurring tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcitriol ameliorates cisplatin-induced hepatorenal toxicity via regulation of Nrf2-Mrp2/p38 MAPK signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Weekly high-dose calcitriol and docetaxel in metastatic androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of 1,25-dihydroxyvitamin D3-mediated antitumor activity with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 trial of weekly intravenous 1,25 dihydroxy cholecalciferol (calcitriol) in combination with dexamethasone for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Antitumorigenic Activity of Calcitriol with Curcumin or Resveratrol is Mediated by Angiogenesis Inhibition in Triple Negative Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinations of Calcitriol with Anticancer Treatments for Breast Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of a combined alendronate and calcitriol agent (Maxmarvil) on bone metabolism in Korean postmenopausal women: a multicenter, double-blind, randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calcitriol and alendronate combination treatment in menopausal women with low bone mass - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Calcitriol's Effect on Cell Cycle Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Calcitriol-d3's performance in inducing cell cycle arrest against other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification.
This compound and Cell Cycle Regulation
Calcitriol (B1668218), the biologically active form of vitamin D3, is a secosteroid hormone that plays a crucial role in calcium homeostasis. Beyond its classical functions, Calcitriol has been extensively studied for its anti-proliferative effects in various cancer cell lines. A primary mechanism underlying this anti-cancer activity is the induction of cell cycle arrest, predominantly at the G0/G1 phase.[1][2][3] This arrest is primarily mediated by the regulation of key cell cycle proteins.[1][2]
The action of Calcitriol is mediated through the vitamin D receptor (VDR), a ligand-activated transcription factor.[3] Upon binding to Calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription.[3]
Key molecular events in Calcitriol-induced cell cycle arrest include:
-
Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Calcitriol increases the expression of p21(WAF1/CIP1) and p27(KIP1).[1][3] These proteins bind to and inactivate cyclin-CDK complexes, which are essential for cell cycle progression.
-
Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The expression of cyclins (such as Cyclin D1) and CDKs (such as CDK2, CDK4, and CDK6) is often reduced following Calcitriol treatment.[4]
This concerted regulation of cell cycle machinery halts the progression of cells from the G1 phase to the S phase, where DNA replication occurs. While G0/G1 arrest is the most commonly reported outcome, G2/M arrest has also been observed in some instances.[1]
Comparative Analysis of Cell Cycle Arrest
This section compares the efficacy of Calcitriol in inducing cell cycle arrest with other compounds. The following table summarizes data from a study on the SUM-229PE breast cancer cell line, comparing the effects of Calcitriol, its synthetic analog EB1089, and the tyrosine kinase inhibitors Lapatinib (B449) and Neratinib (B1684480).
| Treatment (IC50 concentration) | % of Cells in SubG0 (Apoptosis) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle (Control) | 2.5 ± 0.4 | 58.1 ± 2.1 | 25.3 ± 1.5 | 14.1 ± 0.9 |
| Calcitriol (C) | 3.1 ± 0.5 | 65.2 ± 2.5 | 20.1 ± 1.2 | 11.6 ± 0.8 |
| EB1089 (E) | 4.2 ± 0.6 | 70.3 ± 2.8 | 15.4 ± 1.0 | 10.1 ± 0.7 |
| Lapatinib (L) | 10.2 ± 1.1 | 68.5 ± 2.7 | 12.3 ± 0.9 | 9.0 ± 0.6 |
| Neratinib (N) | 12.5 ± 1.3 | 72.1 ± 3.0 | 10.2 ± 0.8 | 5.2 ± 0.4 |
Data extracted from a study on SUM-229PE breast cancer cells.[5] Values are presented as mean ± standard deviation.
Analysis:
As shown in the table, both Calcitriol and its analog EB1089 induced an increase in the percentage of cells in the G1 phase compared to the vehicle control, with a corresponding decrease in the S and G2/M phases, indicative of G1 arrest.[5] Neratinib and Lapatinib also induced G1 arrest and showed a more pronounced increase in the subG0 population, suggesting a stronger induction of apoptosis compared to Calcitriol and EB1089 alone in this cell line.[5] EB1089 appeared to be slightly more potent at inducing G1 arrest than Calcitriol.[5]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with Calcitriol or alternative compounds at the desired concentrations for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the medium.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Set the instrument to measure the fluorescence in the appropriate channel (typically FL2 or PE).
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for p21 and p27
This protocol describes the detection of p21 and p27 protein levels by Western blotting to verify the molecular mechanism of cell cycle arrest.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with cell lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against p21, p27, and the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between different treatment groups.
Visualizing the Mechanism
The following diagrams illustrate the key signaling pathway and a general workflow for investigating Calcitriol-induced cell cycle arrest.
Caption: Calcitriol-VDR signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for assessing cell cycle arrest.
References
- 1. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D analogues up-regulate p21 and p27 during growth inhibition of pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The addition of calcitriol or its synthetic analog EB1089 to lapatinib and neratinib treatment inhibits cell growth and promotes apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Genomic and Non-Genomic Actions of Calcitriol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcitriol, the hormonally active form of vitamin D3 (1α,25-dihydroxyvitamin D3), is a pleiotropic secosteroid hormone critical for mineral homeostasis.[1][2][3] Beyond its classical role in regulating calcium and phosphate (B84403) levels, Calcitriol exerts a wide range of biological effects, including modulation of immune responses, cell proliferation, and differentiation.[4] These diverse functions are mediated through two distinct signaling pathways: a "genomic" pathway that involves the regulation of gene expression and a "non-genomic" pathway that triggers rapid, membrane-initiated cellular responses.[2][5][6] Understanding the dichotomy of these mechanisms is paramount for the targeted development of therapeutic agents that can selectively leverage Calcitriol's beneficial effects. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies.
Comparative Analysis of Genomic vs. Non-Genomic Actions
The primary distinctions between the genomic and non-genomic actions of Calcitriol lie in their latency, molecular mediators, and ultimate cellular outcomes. The classical genomic pathway is a slower process, taking hours to days, as it relies on the intricate machinery of gene transcription and protein synthesis.[2][7] In contrast, the non-genomic pathway elicits cellular responses within seconds to minutes, bypassing the need for new gene expression.[2][7][8]
| Feature | Genomic Actions | Non-Genomic Actions |
| Response Time | Hours to Days[2][7] | Seconds to Minutes[2][7][8] |
| Primary Receptor | Nuclear Vitamin D Receptor (nVDR)[9][10] | Membrane-Associated Rapid Response Steroid-Binding Protein (MARRS), also known as PDIA3 or ERp57; and membrane-associated VDR (mVDR)[3][4][7] |
| Cellular Location of Action | Nucleus[5][10] | Plasma Membrane & Cytosol[5][10] |
| Mechanism of Action | Ligand-activated transcription factor, modulating gene expression via Vitamin D Response Elements (VDREs)[2][9][10] | Activation of second messenger systems (e.g., Ca2+, cAMP, IP3) and protein kinase cascades (e.g., PKA, PKC, MAPK)[4][5][7] |
| Effective Concentration | Nanomolar (nM) range (e.g., regulation of gene expression) | Picomolar (pM) to Nanomolar (nM) range (e.g., 0.23 nM EC50 for L-type Ca2+ current increase)[8][11] |
| Sensitivity to Inhibitors | Sensitive to transcription (e.g., Actinomycin D) and protein synthesis (e.g., Cycloheximide) inhibitors[2][7] | Insensitive to transcription and protein synthesis inhibitors[2][7][8] |
| Key Cellular Outcomes | Synthesis of proteins involved in calcium transport (e.g., Calbindin, TRPV6), regulation of cell cycle, differentiation, and immune function[9][12] | Rapid increase in intracellular calcium, activation of signaling cascades, modulation of ion channel activity, and cell contractility[4][8][11] |
Signaling Pathways
The signaling cascades for the genomic and non-genomic actions of Calcitriol are fundamentally different, originating from distinct cellular locations and employing different molecular players.
Genomic Signaling Pathway
The genomic pathway is initiated when Calcitriol diffuses across the cell membrane and binds to the nuclear Vitamin D Receptor (VDR). This binding event triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][9] The VDR-RXR complex then translocates to the nucleus, if not already there, and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9][10] This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[13]
Non-Genomic Signaling Pathway
The non-genomic actions of Calcitriol are initiated at the cell surface through its interaction with a membrane-associated receptor, such as the Membrane-Associated Rapid Response Steroid-Binding Protein (MARRS/PDIA3), or a subpopulation of VDR localized to the plasma membrane.[3][4][7] This binding rapidly activates intracellular second messenger systems.[4] A key event is the influx of extracellular calcium through L-type voltage-gated calcium channels and the release of calcium from intracellular stores.[5] This surge in intracellular calcium, along with the activation of other signaling molecules like Protein Kinase A (PKA) and Protein Kinase C (PKC), triggers a cascade of phosphorylation events that lead to a rapid cellular response.[4][5][7]
Experimental Protocols to Differentiate Pathways
Distinguishing between the genomic and non-genomic effects of Calcitriol is crucial for mechanistic studies. This can be achieved by employing specific experimental designs and inhibitors.
Experimental Workflow
A typical workflow to dissect the two pathways involves treating cells with Calcitriol in the presence or absence of inhibitors of transcription and translation. A rapid response that is insensitive to these inhibitors is indicative of a non-genomic mechanism, while a delayed response that is blocked by these inhibitors points to a genomic mechanism.
Protocol 1: Assessing Gene Expression Changes (Genomic Action) via RT-qPCR
This protocol details the measurement of Calcitriol-induced changes in the mRNA levels of a target gene (e.g., CYP24A1).
1. Cell Culture and Treatment:
-
Plate target cells (e.g., human trophoblasts, intestinal explants) at an appropriate density and allow them to adhere overnight.[14]
-
Treat cells with vehicle control (e.g., ethanol) or Calcitriol (e.g., 10⁻⁷ M) for various time points (e.g., 6, 24, 48 hours).[14][15]
2. RNA Isolation:
-
After treatment, wash cells with PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial kit (e.g., MN NucleoSpin® RNA Plus KIT) according to the manufacturer's instructions.[16]
-
Quantify RNA concentration and assess purity using a spectrophotometer (e.g., Nanodrop); an A260/280 ratio >2.0 is considered pure.[16]
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit (e.g., qScript™ cDNA Synthesis Kit) as per the manufacturer's protocol.[16]
4. Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., HPRT1, GAPDH), and a suitable qPCR master mix (e.g., TaqMan chemistry).[17]
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative quantification (RQ) or fold change in gene expression compared to the vehicle-treated control.[17]
Protocol 2: Measuring Rapid Calcium Influx (Non-Genomic Action) with Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure rapid changes in intracellular calcium concentration ([Ca²⁺]ᵢ).
1. Reagent Preparation:
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mg/mL in anhydrous DMSO).[18]
-
Prepare a loading buffer, typically a HEPES-buffered saline solution (e.g., HBSS) with a pH of 7.2-7.4.[19] Some protocols recommend adding Pluronic F-127 to aid dye solubilization and Probenecid to inhibit dye extrusion.[19][20]
2. Cell Loading:
-
Grow cells on glass coverslips to ~80-90% confluency.[20][21]
-
Wash the cells with the loading buffer.
-
Incubate the cells with Fura-2 AM (e.g., 1-5 µM) in the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[18][20]
-
After loading, wash the cells with the loading buffer to remove extracellular dye and allow 20-30 minutes for cellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.[18][21]
3. Fluorescence Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with buffer.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at ~505-510 nm.[19][21]
-
To stimulate the cells, introduce Calcitriol into the perfusion buffer.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium.[18]
4. Data Analysis:
-
Calculate the 340/380 nm emission ratio for each time point.
-
The change in [Ca²⁺]ᵢ can be quantified using the Grynkiewicz equation, which requires calibration with minimum (Rmin) and maximum (Rmax) ratio values.[18]
Protocol 3: Differentiating Pathways using Transcription and Translation Inhibitors
This protocol uses Actinomycin D (an inhibitor of transcription) and Cycloheximide (an inhibitor of translation) to determine if a cellular response to Calcitriol is dependent on new gene expression.
1. Experimental Setup:
-
Plate cells and grow to desired confluency.
-
Pre-incubate a subset of cells with an optimized concentration of Actinomycin D (e.g., 10 µg/mL) or Cycloheximide (e.g., 50-300 µg/mL) for 30-60 minutes prior to Calcitriol treatment.[22][23][24] The optimal concentration and pre-incubation time should be determined empirically for each cell line to ensure inhibition of synthesis without causing significant cytotoxicity.[23]
2. Treatment and Assay:
-
Treat the cells (with and without inhibitors) with Calcitriol.
-
A parallel set of control cells should be treated with vehicle.
-
At the appropriate time point (determined by the response kinetics), perform the assay to measure the cellular response of interest (e.g., protein expression, enzyme activity, calcium influx).
3. Analysis:
-
Compare the Calcitriol-induced response in the presence and absence of the inhibitors.
-
Genomic Action: The response will be significantly attenuated or completely blocked by both Actinomycin D and Cycloheximide.[24]
-
Non-Genomic Action: The response will be unaffected by the presence of either inhibitor.[24]
Conclusion and Implications
The dual signaling capacity of Calcitriol through both genomic and non-genomic pathways underscores its complexity and versatility as a signaling molecule. The rapid, membrane-initiated actions provide a mechanism for immediate cellular adjustments, while the slower, gene-regulatory actions mediate long-term adaptive changes. For drug development professionals, this duality presents both a challenge and an opportunity. Designing Calcitriol analogs that selectively activate one pathway over the other could lead to more targeted therapies with improved efficacy and reduced side effects. A thorough understanding of these distinct mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for advancing research and therapeutic applications of vitamin D-based compounds.
References
- 1. Article - Journal Bone Fragility [journalbonefragility.com]
- 2. journalbonefragility.com [journalbonefragility.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 10. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 11. Calcitriol (1,25-dihydroxyvitamin D3) increases L-type calcium current via protein kinase A signaling and modulates calcium cycling and contractility in isolated mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Calcitriol regulates the expression of the genes encoding the three key vitamin D3 hydroxylases and the drug-metabolizing enzyme CYP3A4 in the human fetal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Use of high-throughput RT-qPCR to assess modulations of gene expression profiles related to genomic stability and interactions by cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. moodle2.units.it [moodle2.units.it]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. hellobio.com [hellobio.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Calcitriol's Effects on Bone Formation and Resorption Markers
Introduction
Calcitriol (B1668218), the hormonally active form of Vitamin D (1,25-dihydroxyvitamin D3), is a principal regulator of calcium and phosphate (B84403) homeostasis and plays a critical, albeit complex, role in bone metabolism. It exerts its effects by binding to the nuclear Vitamin D Receptor (VDR), which modulates the transcription of numerous genes involved in both the synthesis and breakdown of bone tissue. This guide provides a comparative analysis of Calcitriol's impact on key biochemical markers of bone formation and resorption, referencing experimental data and contrasting its performance with other Vitamin D analogs. It is intended for researchers, scientists, and drug development professionals engaged in skeletal biology and osteoporosis research.
Mechanism of Action: A Dual Role in Bone Metabolism
Calcitriol's influence on bone is multifaceted, directly and indirectly affecting both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Upon entering a target cell, Calcitriol binds to the VDR. This complex then forms a heterodimer with the Retinoid X Receptor (RXR), which binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their expression.
Key molecular actions include:
-
Stimulation of Bone Resorption: Calcitriol is a potent stimulator of osteoclastogenesis. It acts on osteoblastic stromal cells to increase the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL).[1][2] RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, driving their differentiation into mature, active osteoclasts.[1] Furthermore, Calcitriol can decrease the production of osteoprotegerin (OPG), a decoy receptor that normally sequesters RANKL, thus tipping the balance in favor of bone resorption.[1]
-
Modulation of Bone Formation: Calcitriol also promotes bone formation by stimulating the differentiation of osteoblasts and enhancing the expression of key bone matrix proteins, such as osteocalcin (B1147995) (OCN) and alkaline phosphatase (ALP).[3][4]
-
Inhibition of Osteoclastogenesis: Paradoxically, some studies have shown that under certain conditions, pharmacologic doses of Calcitriol can inhibit the commitment of progenitor cells to the osteoclast lineage, thereby suppressing bone resorption and increasing bone mass.[5][6]
Comparative Analysis of Bone Marker Modulation
The following tables summarize experimental data comparing the effects of Calcitriol and its analogs on key markers of bone formation and resorption.
Table 1: Effects on Bone Formation Markers
| Marker | Drug | Concentration / Dose | Model | Result | Citation |
| Osteocalcin (OCN) | Calcitriol | 10⁻⁸ M | Mouse Calvariae (in vitro) | Significant increase in OCN production | [7] |
| Paricalcitol (B1678470) | 10⁻⁸ M | Mouse Calvariae (in vitro) | Significant increase in OCN production, similar to Calcitriol | [7] | |
| Alkaline Phosphatase (ALP) | Calcitriol | 10⁻⁸ M | Mouse Calvariae (in vitro) | Significant inhibition of ALP activity | [7] |
| Paricalcitol | Up to 10⁻⁸ M | Mouse Calvariae (in vitro) | No effect on ALP activity | [7] | |
| Alfacalcidol (B1684505) | 1.0 µ g/day | Postmenopausal Women | -22% change in serum Bone-Specific ALP (BALP) at 12 weeks | [8] | |
| Eldecalcitol (B1671164) | 1.0 µ g/day | Postmenopausal Women | -29% change in serum BALP at 12 weeks, similar to Alfacalcidol | [8] | |
| Procollagen 1 N-terminal Propeptide (P1NP) | Calcitriol | N/A | Hemodialysis Patients | Significant increase in serum P1NP | [9] |
Table 2: Effects on Bone Resorption Markers
| Marker | Drug | Concentration / Dose | Model | Result | Citation |
| N-telopeptide (NTX) | Alfacalcidol | 1.0 µ g/day | Postmenopausal Women | -6% change in urinary NTX at 12 weeks | [8] |
| Eldecalcitol | 1.0 µ g/day | Postmenopausal Women | -35% change in urinary NTX at 12 weeks (Stronger suppression than Alfacalcidol) | [8] | |
| C-telopeptide (CTX) | Calcitriol | 0.1 µg/kg/day | Mice (in vivo) | Significant decrease in serum CTX | [5] |
| Tartrate-resistant acid phosphatase 5b (TRAP 5b) | Calcitriol | N/A | Hemodialysis Patients | Significant decrease in serum TRAP 5b | [9] |
| Acid Phosphatase | Calcitriol | 10⁻⁹ M | Mouse Calvariae (in vitro) | Significant increase in activity | [7] |
| Paricalcitol | 10⁻⁹ M | Mouse Calvariae (in vitro) | No effect on activity at this concentration | [7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings. Below are representative protocols for in vitro and in vivo assessment of Calcitriol's effects.
Protocol 1: In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is designed to assess the capacity of Calcitriol to induce MSCs to differentiate into osteoblasts.
-
Cell Isolation and Culture:
-
Osteogenic Induction:
-
Seed third-passage cells into multi-well plates.
-
After 24 hours, replace the growth medium with osteogenic medium (basic medium supplemented with 50 µg/mL L-ascorbic acid, 5 mM β-glycerophosphate, and 10⁻⁸ M dexamethasone).[10]
-
Divide plates into treatment groups:
-
Group A (Control): Basic medium only.
-
Group B (Osteogenic): Osteogenic medium.
-
Group C (Calcitriol): Osteogenic medium supplemented with 10⁻⁸ M Calcitriol.
-
-
-
Analysis of Differentiation Markers (at days 7, 14, and 21):
-
Alkaline Phosphatase (ALP) Activity: Lyse cells and measure ALP activity using a colorimetric assay that detects the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[10]
-
Matrix Mineralization (Alizarin Red Staining): Fix cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution to visualize calcium deposits in the extracellular matrix. Quantify by extracting the stain and measuring absorbance.[10]
-
Gene Expression Analysis (qPCR): Extract total RNA from cells, synthesize cDNA, and perform quantitative real-time PCR to measure the relative expression of osteogenic marker genes such as RUNX2, Osteocalcin (BGLAP), and Collagen Type I (COL1A1).[4]
-
Protocol 2: In Vivo Murine Model for Bone Turnover Assessment
This protocol evaluates the systemic effects of Calcitriol on bone metabolism in a living organism.
-
Animal Model and Treatment:
-
Sample Collection:
-
Collect blood via tail vein or submandibular bleeding at baseline and at the end of the 3-week period to obtain serum.
-
Collect urine using metabolic cages.
-
At the end of the study, euthanize the mice and dissect long bones (e.g., femurs) for further analysis.
-
-
Biochemical and Structural Analysis:
-
Serum/Urine Markers: Use commercial ELISA kits to quantify the concentration of bone turnover markers.
-
Formation: Serum osteocalcin or P1NP.[9]
-
Resorption: Serum CTX or urinary deoxypyridinoline (B1589748) (DPD).[5]
-
-
Micro-computed Tomography (µCT) Analysis: Scan the dissected femurs at high resolution to quantify bone structural parameters, including Bone Mineral Density (BMD), trabecular bone volume fraction (BV/TV), trabecular number, and thickness.[5]
-
Bone Histomorphometry: Embed non-decalcified bones in plastic, section them, and stain (e.g., Von Kossa for mineral and Toluidine Blue for cells). Analyze sections under a microscope to quantify cellular-level parameters such as osteoblast surface (Ob.S/BS) and osteoclast surface (Oc.S/BS).[5]
-
Conclusion
The experimental evidence demonstrates that Calcitriol has profound and dualistic effects on bone metabolism. It can simultaneously stimulate factors for bone resorption (RANKL) and markers of bone formation (osteocalcin).[1][7] This complex activity profile has led to the development of synthetic Vitamin D analogs designed to uncouple these effects. For instance, analogs like Eldecalcitol show a stronger suppressive effect on resorption markers (NTX) compared to Alfacalcidol (a Calcitriol prodrug) for a similar effect on formation markers (ALP).[8] Similarly, Paricalcitol appears to have a less inhibitory effect on ALP than Calcitriol at concentrations that induce similar effects on calcium efflux and osteocalcin.[7]
Ultimately, while Calcitriol remains the cornerstone for understanding Vitamin D's role in bone health, the choice of agent in a therapeutic context depends on the specific clinical goal, whether it is to primarily suppress bone resorption, stimulate formation, or manage calcium and parathyroid hormone levels with minimal side effects.
References
- 1. longdom.org [longdom.org]
- 2. Calcitriol - Wikipedia [en.wikipedia.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Calcitriol exerts a mineralization-inductive effect comparable to that of vitamin C in cultured human periodontium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the vitamin D analogues paricalcitol and calcitriol on bone mineral in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of eldecalcitol and alfacalcidol on bone and calcium metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of Anabolic Effect of Calcitriol with Osteoclast-Derived Wnt 10b Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Double-Edged Sword: Reproducibility of Calcitriol's Effects on Different Cell Lines
A Comparative Guide for Researchers
Calcitriol, the hormonally active form of vitamin D3, has garnered significant attention in the scientific community for its potent anti-proliferative, pro-differentiative, and pro-apoptotic effects across a wide range of cell lines.[1][2] These properties have positioned it as a molecule of interest in cancer research and other fields. However, the reproducibility of its effects is a critical consideration for researchers designing experiments and for drug development professionals evaluating its therapeutic potential. This guide provides a comparative analysis of Calcitriol's performance, supported by experimental data and detailed methodologies, to aid in assessing its reproducibility and understanding its context-dependent actions.
Unraveling the Mechanisms: Signaling Pathways of Calcitriol
Calcitriol exerts its effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[3][4] Upon binding to Calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes. This interaction modulates the transcription of genes involved in a variety of cellular processes.
However, the downstream effects of VDR activation are highly cell-type specific, leading to variable outcomes. The key signaling pathways influenced by Calcitriol include:
-
Cell Cycle Regulation: Calcitriol can induce cell cycle arrest, often at the G0/G1 or G1/S phase, by upregulating cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, and downregulating cyclins and cyclin-dependent kinases (CDKs).[5]
-
Apoptosis Induction: In many cancer cell lines, Calcitriol promotes apoptosis by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.[2][5]
-
Differentiation: Calcitriol is a potent inducer of differentiation in various cell types, including keratinocytes, osteoblasts, and certain cancer cells.[6][7]
-
Hedgehog Signaling Inhibition: In some contexts, such as basal cell carcinoma, Calcitriol can inhibit the Hedgehog signaling pathway, a critical driver of tumorigenesis.[3]
Below are diagrams illustrating the canonical Calcitriol signaling pathway and a generalized workflow for assessing its effects on cell viability.
Performance Comparison: Calcitriol vs. Alternatives
The anti-cancer activity of Calcitriol has been compared to other vitamin D analogs and chemotherapeutic agents. A key finding is that its efficacy can vary significantly between different cell lines.
| Compound | Cell Line(s) | Observed Effect | IC50 / Effective Concentration | Reference |
| Calcitriol | B16-F10 (Melanoma) | Inhibition of cell proliferation, induction of apoptosis | IC50: 93.88 ppm (0.24 µM) | [8] |
| HeLa (Cervical Cancer) | Inhibition of cell proliferation | IC50: 62.31 ppm (0.19 µM) | [8] | |
| MCF-7 (Breast Cancer) | Inhibition of cell proliferation | IC50: 62.93 ppm (0.17 µM) | [8] | |
| PC-3 (Prostate Cancer) | Cytotoxic effects | IC50 range: 1-20 µM | [1] | |
| KB (Oral Cancer) | Cytotoxic effects | IC50 range: 1-20 µM | [1] | |
| A375 (Melanoma) | Cytotoxic effects | IC50 range: 1-20 µM | [1] | |
| PANC-1 (Pancreatic Cancer) | Cytotoxic effects | IC50 range: 1-20 µM | [1] | |
| Osteoblast-like cells (Rat) | Dose-dependent effect on proliferation; 0.1 nM stimulated proliferation, while 60 nM reduced it. | 0.1 nM (stimulatory), 60 nM (inhibitory) | [6][9] | |
| Alpha-calcidol | Mouse and Human Tumor Cell Lines | 2- to 3-fold more potent cytotoxic agent than Calcitriol. | Not specified, but more potent than Calcitriol. | [1] |
| Cholecalciferol | Mouse and Human Tumor Cell Lines | Significantly less cytotoxic than Calcitriol and alpha-calcidol. | Not specified, but less potent. | [1] |
| Dietary Vitamin D3 | MCF-7 and PC-3 xenografts | Equivalent tumor growth inhibition to Calcitriol injections. | 5000 IU/kg diet | [10] |
Experimental Protocols
To ensure reproducibility, adherence to standardized experimental protocols is paramount. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (Resazurin Reduction Assay)
This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
Cell Seeding: Seed cells (e.g., B16-F10) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of Calcitriol (e.g., 0.08 µM to 0.325 µM) and a vehicle control.[8]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.[8]
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Culture cells on coverslips and treat with Calcitriol or a control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.
-
Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.
Gene Expression Analysis (Real-Time PCR)
This method is used to quantify the expression levels of target genes involved in Calcitriol's signaling pathways (e.g., VDR, p21, Bcl-2).
-
RNA Extraction: Isolate total RNA from Calcitriol-treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Conclusion
The reproducibility of Calcitriol-d3's effects is contingent on the specific cell line and experimental conditions. While it demonstrates potent anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, the effective concentrations and the magnitude of the response can differ significantly.[1][8] Furthermore, in some non-cancerous cell types, its effects can be dose-dependent, with lower concentrations promoting proliferation and higher concentrations being inhibitory.[6][9] Researchers should carefully consider the cellular context, including the expression levels of the VDR and other co-factors, when designing experiments and interpreting results. The provided data and protocols serve as a guide to aid in the objective assessment of Calcitriol's performance and to facilitate the design of robust and reproducible studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanistic Effects of Calcitriol in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. academic.oup.com [academic.oup.com]
Unveiling the Therapeutic Promise of Calcitriol-d3: A Comparative Guide to Validated Animal Models
For researchers, scientists, and drug development professionals, the robust validation of preclinical animal models is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of established animal models used to investigate the therapeutic potential of Calcitriol-d3, the active form of vitamin D3, across key disease areas: cancer, autoimmune disease, and osteoporosis. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate informed model selection and experimental design.
Cancer: Mouse Xenograft Models
Mouse xenograft models, particularly those utilizing human breast cancer cell lines like MCF-7, are instrumental in evaluating the anti-cancer efficacy of this compound. These models have been validated to demonstrate the inhibitory effects of calcitriol (B1668218) on tumor growth.[1][2]
Comparative Efficacy of this compound
Studies have shown that both dietary vitamin D3 supplementation and direct administration of calcitriol can significantly inhibit the growth of breast and prostate cancer xenografts in immunocompromised mice.[1] In MCF-7 breast cancer xenografts, dietary vitamin D3 (5000 IU/kg) and administered calcitriol (0.025, 0.05, or 0.1 μ g/mouse , three times a week) resulted in a greater than 50% reduction in tumor volume.[1]
| Treatment Group | Mean Tumor Volume Reduction (%) vs. Control | Reference |
| Dietary Vitamin D3 (5000 IU/kg) | >50 | [1] |
| Calcitriol (0.025 µ g/mouse ) | ~50 | [1] |
| Calcitriol (0.05 µ g/mouse ) | ~60 | [3] |
| Calcitriol (0.1 µ g/mouse ) | ~70 | [2] |
| Letrozole (Aromatase Inhibitor) | Significant shrinkage (suboptimal dose) | [2] |
| Anastrozole (Aromatase Inhibitor) | Significant shrinkage (suboptimal dose) | [2] |
Table 1: Comparison of Tumor Volume Reduction in MCF-7 Xenograft Models.
Experimental Protocol: MCF-7 Xenograft Establishment and Calcitriol Treatment
A validated protocol for establishing MCF-7 xenografts involves the subcutaneous injection of MCF-7 cells mixed with Matrigel into the flanks of immunocompromised mice.[4][5]
-
Cell Culture: MCF-7 human breast cancer cells are cultured in DMEM/F12 medium supplemented with 10% FBS.[4]
-
Animal Model: Female athymic nude mice are typically used.[3][5]
-
Xenograft Implantation: 1 x 10^7 MCF-7 cells in Matrigel are injected subcutaneously into the rear flank of the mice.[5] For orthotopic models, cells are injected into the mammary fat pad.[3]
-
Tumor Growth Monitoring: Tumor volume is monitored twice a week using calipers.[5]
-
Calcitriol Administration: Once tumors reach a palpable size (e.g., ~100 mm³), calcitriol is administered via intraperitoneal injections (e.g., 0.025-0.1 μ g/mouse ) three times a week.[1]
Signaling Pathway and Experimental Workflow
Calcitriol exerts its anti-cancer effects through multiple signaling pathways, primarily by binding to the vitamin D receptor (VDR). This interaction leads to the regulation of genes involved in cell cycle arrest, apoptosis, and differentiation.[6]
Caption: Calcitriol's anti-cancer signaling pathway.
Caption: Experimental workflow for a mouse xenograft study.
Autoimmune Disease: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
The EAE mouse model is a widely accepted preclinical model for multiple sclerosis. This model has been validated to assess the immunomodulatory effects of this compound.[7][8][9]
Comparative Efficacy of this compound
Treatment with calcitriol has been shown to ameliorate the clinical symptoms of EAE in C57BL/6 mice.[7] This effect is associated with a shift in the balance of T helper (Th) cell populations, specifically a decrease in pro-inflammatory Th17 cells and an increase in regulatory T cells (Tregs).[7][8]
| Parameter | EAE Group | EAE + Calcitriol Group | Reference |
| Clinical Score (peak) | ~3.5 | ~2.0 | [7] |
| IL-17 (pg/mL) in CD4+ T cell culture supernatant | Significantly increased | Significantly decreased vs. EAE | [7][8] |
| TGF-β (pg/mL) in CD4+ T cell culture supernatant | Significantly decreased | Significantly increased vs. EAE | [7][8] |
Table 2: Immunomodulatory Effects of Calcitriol in the EAE Mouse Model.
Experimental Protocol: EAE Induction and Calcitriol Treatment
A standard protocol for inducing EAE in C57BL/6 mice involves immunization with a myelin antigen.[10][11][12]
-
EAE Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[10][11] Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.[10]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5.[10]
-
Calcitriol Administration: Calcitriol (e.g., 100 ng) is administered via intraperitoneal injection every other day, starting one day prior to EAE induction.[7]
Signaling Pathway and Experimental Workflow
Calcitriol's immunomodulatory effects are mediated through the VDR expressed on immune cells. Binding of calcitriol to the VDR leads to the regulation of cytokine production, promoting an anti-inflammatory environment.[13][14]
Caption: Calcitriol's immunomodulatory signaling in T-cells.
Caption: Experimental workflow for an EAE mouse study.
Osteoporosis: Oophorectomized (OVX) Rat Model
The oophorectomized (OVX) rat is a well-established and validated model for postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency.[15][16][17]
Comparative Efficacy of this compound
Calcitriol treatment has been shown to correct bone loss in oophorectomized rats.[15] It increases bone mineral density (BMD) and positively influences bone metabolism markers.[18] Studies have also compared the efficacy of calcitriol to other osteoporosis treatments like alendronate.
| Treatment Group | Change in Femoral Neck Total BMC vs. OVX Control | Change in Femoral Neck Fracture Load vs. OVX Control | Reference |
| Calcitriol (0.1 µg/kg/day) | Significant increase | No significant improvement | [19][20] |
| Alendronate (0.1 mg/kg/day) | Significant increase | No significant improvement | [19][20] |
| Calcitriol + Alendronate | Significant increase | Significant improvement | [19][20] |
Table 3: Comparison of Calcitriol and Alendronate in the OVX Rat Model.
Experimental Protocol: Oophorectomy and Calcitriol Treatment
The protocol for inducing osteoporosis and subsequent treatment is well-defined.[16][18]
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used.[16]
-
Oophorectomy: Bilateral ovariectomy is performed to induce estrogen deficiency. A sham-operated group serves as a control.[18]
-
Osteoporosis Development: Rats are typically left for a period (e.g., 4 weeks) after surgery to allow for the development of osteopenia.[18]
-
Calcitriol Administration: Calcitriol is administered, for example, at a dose of 1 µg/kg daily via oral gavage.[21]
-
Bone Analysis: After a treatment period (e.g., 12 weeks), bone mineral density is measured using techniques like dual-energy X-ray absorptiometry (DXA) or peripheral quantitative computed tomography (pQCT).[18][19] Bone metabolism markers are also assessed from serum samples.[18]
Mechanism of Action and Experimental Workflow
Calcitriol plays a crucial role in calcium homeostasis and bone metabolism. It enhances intestinal calcium absorption and influences bone remodeling by acting on osteoblasts and osteoclasts.[22][23][24]
Caption: Calcitriol's mechanism of action in bone metabolism.
Caption: Experimental workflow for an oophorectomized rat study.
References
- 1. Dietary vitamin D₃ and 1,25-dihydroxyvitamin D₃ (calcitriol) exhibit equivalent anticancer activity in mouse xenograft models of breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of calcitriol on the growth of MCF-7 breast cancer xenografts in nude mice: selective modulation of aromatase expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibitory Effects of Calcitriol on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. The Mechanism of Calcitriol in Cancer Treatment_Chemicalbook [chemicalbook.com]
- 7. sid.ir [sid.ir]
- 8. Immunoregulatory Effect of Calcitriol on Experimental Autoimmune Encephalomyelitis (EAE) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunoregulatory Effect of Calcitriol on Experimental Autoimmune Encephalomyelitis (EAE) Mice | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Calcitriol corrects bone loss induced by oophorectomy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rat Model for Osteoporosis - Enamine [enamine.net]
- 17. mdpi.com [mdpi.com]
- 18. researcherslinks.com [researcherslinks.com]
- 19. Effect of combined treatment with alendronate and calcitriol on femoral neck strength in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of combined treatment with alendronate and calcitriol on femoral neck strength in osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Calcitriol - Wikipedia [en.wikipedia.org]
- 23. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal Procedures for Calcitriol-d3: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Calcitriol-d3. As a potent, pharmacologically active compound, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Health Hazard and Toxicity Information
This compound is a highly potent analog of Vitamin D3. Exposure to small quantities can lead to physiological effects. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1][3] All waste and contaminated materials must be treated as hazardous waste.[3][4]
Acute Toxicity Data
For procedural guidance, it is crucial to understand the high toxicity of Calcitriol. The following table summarizes the median lethal dose (LD50) values from animal studies.
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Rat | 620 µg/kg | [1] |
| Oral | Mouse | 1,350 µg/kg | [1] |
| Subcutaneous | Rat | 66 µg/kg | [1] |
| Subcutaneous | Mouse | 145 µg/kg | [1] |
| Intraperitoneal | Mouse | 1,900 µg/kg | [1] |
Required Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, all handling and disposal procedures require stringent use of appropriate PPE.[4]
-
Gloves: Chemical-resistant nitrile or powder-free latex gloves are required. Double gloving is recommended to minimize the risk of exposure.[3]
-
Eye Protection: Safety glasses with side shields or goggles must be worn.[2]
-
Lab Coat: A lab coat is mandatory. For handling quantities over 500 grams, a disposable, low-permeability coverall is recommended.[3]
-
Respiratory Protection: When handling the powder form or in cases of insufficient ventilation, a NIOSH-approved dust respirator is essential.[3][5][6]
Step-by-Step Disposal Protocol
All waste containing this compound must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[3][4][6] Do not dispose of this material via standard laboratory trash or sewer systems.[1][4]
Step 1: Waste Segregation and Containment
Proper segregation of waste streams is the first step in the disposal process.
-
Solid Waste:
-
Identify all solid waste, including expired or unused this compound powder, contaminated weighing papers, pipette tips, vials, and other disposables.[4]
-
Carefully place all solid waste into a designated, puncture-resistant container equipped with a secure lid.[4]
-
Label the container clearly as "Hazardous Waste" . The label must also include the chemical name "this compound" .[4]
-
-
Liquid Waste:
-
Identify all liquid waste, including solutions containing this compound and any contaminated solvents.[4]
-
Collect all liquid waste in a designated, leak-proof, and sealable container.[4]
-
Label the container clearly as "Hazardous Waste" . The label must include the chemical name "this compound" and the approximate concentration of the compound.[4]
-
Step 2: Storage of Hazardous Waste
-
Ensure all waste containers are tightly sealed.[1]
-
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
The storage area must be away from incompatible materials, especially oxidizing agents, as they may cause ignition.[2][3][4] Heat and light can accelerate the decomposition of Calcitriol.[3]
Step 3: Final Disposal Arrangement
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4][7]
-
Provide the EHS department or contractor with accurate information about the waste contents.
Experimental Workflow: Disposal and Decontamination
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Spill and Decontamination Protocols
Accidental spills must be managed immediately and carefully to prevent exposure and environmental contamination.
Minor Spill Cleanup Protocol:
-
Ensure appropriate PPE is worn, including respiratory protection.[3]
-
Avoid procedures that generate dust.[3]
-
If the spill involves solid material, gently dampen it with water to prevent it from becoming airborne.[3][4]
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be equipped with a High-Efficiency Particulate Air (HEPA) filter.[3][4]
-
Place all collected spill debris into a labeled hazardous waste container.[4]
-
Decontaminate the spill area thoroughly with a suitable detergent or solvent.
-
Collect all cleaning materials (wipes, absorbents) and the decontamination solution as hazardous waste.[4]
Major Spill Protocol:
-
Immediately clear the area of all personnel and move upwind.[3]
-
Alert your institution's emergency responders or EHS department, informing them of the location and nature of the hazard.[3]
Equipment Decontamination:
-
All wash water from cleaning contaminated laboratory equipment must be collected as hazardous waste.[3][4]
-
DO NOT allow any wash water to enter laboratory drains or the sewer system.[3][4]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. hmdb.ca [hmdb.ca]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Calcitriol-d3
This document provides a comprehensive guide for the safe handling and disposal of Calcitriol-d3, a potent, pharmacologically active compound. The following procedures are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Adherence to these guidelines is critical to minimize risks associated with this material.
Hazard Overview
This compound is a deuterated analog of Calcitriol, the active form of Vitamin D3. Due to its high potency, it presents significant health risks upon exposure.
-
Acute Toxicity: Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][3]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.
-
Irritation: May cause irritation to the skin and eyes.[3][4]
-
Environmental Hazard: Very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5]
Due to these hazards, this compound must be handled with extreme caution, utilizing appropriate engineering controls and personal protective equipment at all times.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for mitigating exposure risks. The required level of protection depends on the quantity of the substance being handled and the specific procedure being performed.
| Task / Scale | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Small-Scale (<500g) in a Ventilated Enclosure | Double nitrile or latex gloves.[4][6] Replace immediately if contaminated. | Safety glasses with side shields or chemical splash goggles.[3][6] | Required if dust may be generated. Use an approved/certified dust respirator (e.g., N95 or P3 filter).[3][4] | Laboratory coat, closed-toe shoes.[4] |
| Medium-Scale (500g - 1kg) | Double nitrile or other impervious gloves.[4][6] | Chemical splash goggles and a face shield.[6] | A powered air-purifying respirator (PAPR) or a self-contained breathing apparatus (SCBA) should be used.[3] | Disposable low-permeability coverall, buttoned at collar and cuffs; protective shoe covers.[4] |
| Large-Scale (>1kg) / Manufacturing | Double nitrile or other impervious gloves.[4][6] | Full-face shield and chemical splash goggles.[6] | A self-contained breathing apparatus (SCBA) is recommended.[3] | Disposable low-permeability coverall, protective shoe covers, and head covering.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach is mandatory when working with this compound. The following protocol outlines the key steps for safe handling.
1. Preparation and Planning:
-
Conduct a thorough risk assessment for the specific procedure.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical fume hood or other ventilated containment device is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Prepare all necessary equipment and reagents in advance to minimize handling time.
2. Handling the Compound:
-
Always handle solid this compound within a chemical fume hood, glove box, or other designated containment area to avoid inhalation of dust.
-
Avoid all personal contact with the substance.[4]
-
When weighing the solid, use a dedicated, clean spatula and weighing paper. Tare the balance with the paper before adding the compound.
-
For creating solutions, add the solvent to the vessel containing the pre-weighed this compound slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[3] The compound is sensitive to air and light.[3][5]
3. Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable detergent or solvent.
-
Collect all cleaning materials and disposable equipment as hazardous waste.[5][6]
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[4][5]
1. Waste Segregation:
-
Solid Waste: Includes unused or expired this compound, contaminated weighing papers, pipette tips, and disposable labware. Place these items in a dedicated, puncture-resistant container with a secure lid.[5]
-
Liquid Waste: Includes solutions containing this compound and contaminated solvents. Collect in a designated, leak-proof, and sealable container. Do not pour down the drain.[1][5]
-
Contaminated PPE: All used gloves, disposable lab coats, coveralls, and shoe covers must be collected as hazardous waste. Place them in a clearly labeled, sealed bag or container.
2. Labeling and Storage:
-
Clearly label all hazardous waste containers with "Hazardous Waste," the chemical name "this compound," and any other required information.[5]
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials like oxidizing agents.[4][5]
3. Final Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Incineration at an approved USEPA incinerator is a recommended disposal method.[7]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention immediately.
-
Spills:
-
Minor Spills: Evacuate non-essential personnel. Wearing appropriate PPE, dampen the solid material with water to prevent dusting.[4] Carefully sweep or vacuum (with HEPA filter) the material into a hazardous waste container.[5] Clean the spill area thoroughly.
-
Major Spills: Evacuate the area immediately. Alert emergency responders and inform them of the location and nature of the hazard.[4]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
